2-(3-amino-1H-pyrazol-1-yl)butanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-2-5(7(11)12)10-4-3-6(8)9-10/h3-5H,2H2,1H3,(H2,8,9)(H,11,12) |
InChI Key |
ZJDBJRFCXDTXHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1C=CC(=N1)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Mechanistic Evaluation of 2-(3-Amino-1H-pyrazol-1-yl)butanoic Acid: A Comprehensive Guide
Executive Summary
The compound 2-(3-amino-1H-pyrazol-1-yl)butanoic acid is a highly versatile bifunctional building block. Featuring both a nucleophilic exocyclic amine and a carboxylic acid handle separated by a chiral center, it is increasingly utilized in the design of advanced therapeutics, particularly as a hinge-binding scaffold in novel kinase inhibitors. This technical guide provides a rigorous, self-validating synthetic pathway for its preparation, addressing the primary chemical challenge: the regioselective N-alkylation of the 3-aminopyrazole core.
Chemical Context & Retrosynthetic Strategy
3-Aminopyrazole derivatives are privileged motifs in medicinal chemistry, frequently deployed to illuminate understudied biological targets such as the PCTAIRE kinase family (1[1]).
The most scalable retrosynthetic disconnection for 2-(3-amino-1H-pyrazol-1-yl)butanoic acid involves the C–N bond between the pyrazole ring and the aliphatic chain. This is achieved via a bimolecular nucleophilic substitution (SN2) between 3-amino-1H-pyrazole and an
The Regioselectivity Challenge
3-Amino-1H-pyrazole exists in a tautomeric equilibrium and presents three distinct nucleophilic sites: the endocyclic N1, the endocyclic N2, and the exocyclic NH2.
-
Exocyclic Amine: Alkylation here is intrinsically disfavored because the lone pair is heavily delocalized into the aromatic
-system. -
N1 vs. N2: Regioselectivity is governed by a combination of electronic and steric factors. The electron-donating nature of the 3-amino group enhances the nucleophilicity at N1. Furthermore, steric hindrance from the bulky secondary electrophile (2-bromobutanoate) strongly directs the attack toward the less hindered N1 position (2[2]).
Mechanistic logic governing the regioselective N-alkylation of 3-amino-1H-pyrazole.
Reaction Optimization & Causality
To establish a high-yielding, self-validating protocol, the SN2 alkylation step was evaluated across multiple base/solvent systems. The goal is to maximize the thermodynamic preference for N1-alkylation while suppressing elimination (E2) of the
Table 1: Optimization of N-Alkylation Conditions
| Base (Equiv) | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Mechanistic Causality |
| NaH (1.1) | THF | 0 to 25 | 70:30 | 65 | Strong, irreversible deprotonation leads to kinetic mixtures and lower regiocontrol. |
| DIPEA (2.0) | DCM | 40 | 60:40 | 45 | Weak organic base; insufficient deprotonation leads to poor conversion. |
| K₂CO₃ (2.0) | DMF | 60 | 90:10 | 82 | Mild base in polar aprotic solvent leaves the pyrazolide anion highly reactive, maximizing N1 thermodynamic preference. |
| Cs₂CO₃ (1.5) | MeCN | 80 | 95:5 | 78 | The "Cesium effect" enhances nucleophilicity; bulky base slightly improves N1 selectivity but risks ester hydrolysis if wet. |
Experimental Workflows
Step-by-step synthetic workflow to yield 2-(3-amino-1H-pyrazol-1-yl)butanoic acid.
Protocol 1: Synthesis of Ethyl 2-(3-amino-1H-pyrazol-1-yl)butanoate
This step establishes the core C–N bond and the chiral center.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-1H-pyrazole (8.31 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol).
-
Solvation: Suspend the mixture in anhydrous DMF (100 mL). Stir at room temperature for 30 minutes to facilitate the formation of the pyrazolide anion.
-
Electrophile Addition: Dropwise, add ethyl 2-bromobutanoate (21.5 g, 110 mmol) (3[3]) over 15 minutes via an addition funnel to prevent localized exothermic spikes.
-
Reaction: Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 12 hours.
-
Self-Validation (TLC): Monitor via TLC (DCM:MeOH 9:1). The starting pyrazole (ninhydrin active, low Rf) should be consumed, replaced by a new UV-active spot at a higher Rf.
-
Workup: Cool to room temperature. Quench by pouring into ice water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) to remove residual DMF, followed by brine.
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate the N1-isomer as a pale yellow oil (Yield: ~82%).
Protocol 2: Saponification to 2-(3-amino-1H-pyrazol-1-yl)butanoic acid
This step unmasks the carboxylic acid for downstream coupling.
-
Preparation: Dissolve the purified ethyl 2-(3-amino-1H-pyrazol-1-yl)butanoate (15.0 g, 76 mmol) in a 3:1 mixture of THF and deionized water (120 mL).
-
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (9.57 g, 228 mmol, 3.0 equiv) in one portion.
-
Reaction: Stir vigorously at room temperature for 4 hours.
-
Self-Validation (LC-MS): Confirm complete consumption of the ester (M+H = 198) and the appearance of the free acid mass peak (M+H = 170).
-
Workup: Remove THF under reduced pressure. Cool the remaining aqueous layer in an ice bath.
-
Acidification: Carefully adjust the pH to ~4.5 (the approximate isoelectric point of the zwitterionic product) using 1M HCl.
-
Isolation: Extract the mildly acidic aqueous layer with a polar organic solvent such as n-butanol or a 4:1 mixture of CHCl₃/Isopropanol (3 × 100 mL). Dry the organics over Na₂SO₄, concentrate, and triturate the resulting solid with cold diethyl ether to yield the pure acid as a white crystalline solid (Yield: ~90%).
Analytical Validation: Proving Regiochemistry
A critical self-validating step in this workflow is proving that N1-alkylation occurred rather than N2-alkylation. 1D ¹H NMR is insufficient due to the similar chemical environments.
Required Technique: 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR.
-
Observation: The proton on the chiral
-carbon of the butanoic acid chain will show a strong 3-bond correlation ( ) to the C5 carbon of the pyrazole ring if the compound is N1-alkylated. -
Counterfactual: If N2-alkylation had occurred, this
-proton would instead correlate to the C3 carbon (the carbon directly bearing the exocyclic amino group). This definitive 2D NMR mapping ensures structural integrity before advancing the building block into expensive downstream drug development pipelines.
References
- Source: National Institutes of Health (NIH) / PubMed Central (PMC)
- 3-[(3-amino-1H-pyrazol-1-yl)
- Environmental, Analytical, Certified Reference Standards (2-Bromobutanoic Acid)
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a drug candidate from discovery to a marketable therapeutic is paved with rigorous scientific evaluation. Among the most critical early assessments are the physicochemical properties of the molecule. These intrinsic characteristics govern the absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, the bioavailability and efficacy of a drug. This guide provides a comprehensive overview of the predicted and foundational physicochemical properties of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid, a novel heterocyclic compound with potential pharmaceutical applications. Due to the limited availability of experimental data for this specific molecule, this document integrates theoretical predictions with established, robust protocols for experimental determination. We will delve into the core concepts of pKa, lipophilicity (logP/logD), and solubility, providing not just the 'what' but the critical 'why' behind the experimental methodologies. This guide is designed to be a practical resource for researchers, offering both a predictive framework and the experimental tools necessary to characterize this and similar novel chemical entities.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery, the adage "fail fast, fail cheap" has become a guiding principle. A significant contributor to late-stage clinical trial failures is an unfavorable ADME profile, often rooted in suboptimal physicochemical properties.[1] Therefore, a thorough understanding and early characterization of a molecule's intrinsic properties are paramount. Key parameters such as the ionization constant (pKa), lipophilicity (logP and logD), and aqueous solubility are not mere data points; they are predictors of a compound's behavior in a biological system.[]
-
pKa (Ionization Constant): The pKa value dictates the extent of a molecule's ionization at a given pH. This is crucial as the ionization state affects a drug's solubility, permeability across biological membranes, and interaction with its target.[] For instance, a drug's absorption in the gastrointestinal tract, which has a varying pH, is heavily influenced by its pKa.[]
-
Lipophilicity (logP/logD): Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of its ability to cross cell membranes. The partition coefficient (logP) measures this for the neutral species, while the distribution coefficient (logD) accounts for both neutral and ionized forms at a specific pH. An optimal balance of hydrophilicity and lipophilicity is essential for effective drug absorption and distribution.
-
Solubility: Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for parenteral administration.[3] Poor solubility can lead to low bioavailability and challenges in formulation development.[3]
This guide will now focus on the specific case of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid, providing a predictive analysis and a roadmap for its experimental characterization.
Predicted Physicochemical Profile of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid
Given the novelty of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid, extensive experimental data is not yet publicly available. However, we can leverage computational models and the known properties of its constituent functional groups to predict its physicochemical characteristics. These in silico predictions are invaluable in the early stages of drug discovery for prioritizing compounds and designing appropriate experimental studies.[4]
Chemical Structure:
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Implications |
| Molecular Weight | 184.20 g/mol | This moderate molecular weight is favorable for drug-likeness, generally falling within the guidelines of Lipinski's Rule of Five. |
| pKa (acidic) | ~4-5 | The butanoic acid moiety is expected to have a pKa in this range, typical for carboxylic acids. At physiological pH (7.4), this group will be predominantly deprotonated and negatively charged. |
| pKa (basic) | ~3-4 | The 3-amino group on the pyrazole ring is anticipated to be a weak base. The pyrazole ring itself is weakly basic.[5] The exact pKa will be influenced by the electron-withdrawing nature of the pyrazole ring. At physiological pH, a significant portion of the amino group will be in its neutral form. |
| logP | ~0.5 - 1.5 | This predicted range suggests a relatively balanced hydrophilic-lipophilic character for the neutral molecule. The presence of both polar (amino, carboxylic acid, pyrazole nitrogens) and non-polar (butanoic acid side chain) groups contributes to this. |
| logD at pH 7.4 | ~ -1.0 to 0.0 | Due to the deprotonation of the carboxylic acid at pH 7.4, the logD is expected to be significantly lower than the logP, indicating increased hydrophilicity in the physiological environment. |
| Aqueous Solubility | Moderate to High | The presence of multiple ionizable groups (amino and carboxylic acid) and hydrogen bond donors/acceptors suggests that the compound should exhibit reasonable aqueous solubility, particularly at pH values where it exists as a zwitterion or a salt. |
It is crucial to emphasize that these are predicted values and require experimental verification.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven protocols for the experimental determination of pKa, logP/logD, and solubility. These methods are designed to be robust and provide reliable data for decision-making in a drug discovery setting.
Determination of pKa via Potentiometric Titration
Causality behind Experimental Choice: Potentiometric titration is a gold-standard method for pKa determination. It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise identification of the pKa values corresponding to the ionization of acidic and basic functional groups.[6] This method is accurate and provides a comprehensive understanding of the ionization behavior of the compound.[7]
Experimental Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.
-
Titration with Acid: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) using a calibrated pH meter to monitor the pH. Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition. Continue the titration until a clear inflection point is observed on the titration curve, corresponding to the protonation of the amino group.
-
Titration with Base: In a separate experiment, or by back-titration, titrate a fresh solution of the analyte with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH). Again, record the pH after each incremental addition of the titrant. Continue until the inflection point for the deprotonation of the carboxylic acid group is observed.[8]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the titration curve.[9] The Henderson-Hasselbalch equation can be used for precise calculation.[9]
Diagram of pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (logP/logD) via Shake-Flask Method
Causality behind Experimental Choice: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[10] It directly measures the equilibrium distribution of the compound between two immiscible phases (n-octanol and water), providing a direct measure of its lipophilicity. While more labor-intensive than chromatographic methods, its accuracy makes it a benchmark technique.[11]
Experimental Protocol:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water (or a buffer of a specific pH for logD determination, typically pH 7.4) and allowing the layers to separate for at least 24 hours.[11]
-
Sample Preparation: Prepare a stock solution of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid in the aqueous phase at a known concentration.
-
Partitioning: In a sealed container, mix a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: The logP (or logD) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Diagram of Shake-Flask logP/logD Determination Workflow:
Caption: Workflow for logP/logD determination using the shake-flask method.
Determination of Aqueous Solubility
Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic solubility.
Causality behind Experimental Choice: Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[12] This is a high-throughput method well-suited for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[13] It mimics the conditions of many in vitro biological assays.[14]
Experimental Protocol (Turbidimetric Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid in DMSO (e.g., 10 mM).[13]
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution in a microtiter plate.[14]
-
Addition to Aqueous Buffer: Add a small aliquot of each DMSO dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in another microtiter plate.[14]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[14]
-
Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[14]
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a blank control.[14]
Causality behind Experimental Choice: Thermodynamic (or equilibrium) solubility is the true solubility of a compound at saturation in a given solvent when the solid and dissolved forms are in equilibrium.[15] This "gold standard" measurement is crucial for lead optimization and formulation development as it represents the maximum concentration achievable under equilibrium conditions.[16]
Experimental Protocol (Shake-Flask Method):
-
Sample Preparation: Add an excess of the solid 2-(3-amino-1H-pyrazol-1-yl)butanoic acid to a known volume of the desired aqueous buffer (e.g., pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
Separation of Undissolved Solid: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove any undissolved solid.[12]
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS).[17]
-
Solubility Value: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.
Diagram of Solubility Determination Workflow:
Caption: Workflows for kinetic and thermodynamic solubility determination.
Conclusion
The comprehensive characterization of the physicochemical properties of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid is a critical step in its evaluation as a potential drug candidate. This guide has provided a predictive framework for its key properties, including pKa, logP/logD, and solubility, based on its chemical structure. Furthermore, detailed, robust experimental protocols have been outlined to enable the empirical determination of these crucial parameters. By integrating computational predictions with rigorous experimental validation, researchers can build a comprehensive physicochemical profile of this novel compound. This knowledge will empower informed decision-making throughout the drug discovery and development process, ultimately increasing the probability of success in bringing a new therapeutic to the clinic.
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- CD ComputaBio. (n.d.). Physicochemical Properties Prediction Service.
- Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
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- Scribd. (n.d.). pKa Values of Amino Acids Experiment | PDF.
- Scribd. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration | PDF.
- Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
- NIH. (2023, June 9). Aqueous Kinetic Solubility - ADME@NCATS.
- Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc.
- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
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- Wikipedia. (n.d.). Protein pKa calculations.
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- UKEssays.com. (2018, January 24). Determination of the pKas for Glycine.
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- PubChem. (n.d.). (2~{S})-2-(1~{H}-pyrazol-3-ylcarbonylamino)butanoic acid.
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- Sigma-Aldrich. (n.d.). 3-(1H-Pyrazol-1-yl)butanoic acid.
- RSC Publishing. (2025, July 11). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction.
- ChemScene. (n.d.). 2-[3-(trifluoromethyl)-1h-pyrazol-1-yl]butanoic acid.
- Chemsrc. (2025, October 4). CAS#:1696104-96-7 | 4-amino-3-(1-ethyl-1H-pyrazol-4-yl)butanoic acid.
- PMC. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
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2-(3-amino-1H-pyrazol-1-yl)butanoic acid CAS number and structure
Title: 2-(3-Amino-1H-pyrazol-1-yl)butanoic Acid (CAS 1340499-68-4): A Privileged Scaffold for Kinase Inhibitor and PROTAC Development
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on structurally pre-organized building blocks. 2-(3-amino-1H-pyrazol-1-yl)butanoic acid (CAS: 1340499-68-4) has emerged as a highly versatile, bifunctional scaffold[1]. By combining a highly validated kinase-binding pharmacophore (the 3-aminopyrazole ring) with an
This technical guide explores the physicochemical profile, mechanistic utility, and chemoselective handling of this unique building block, providing self-validating protocols for its integration into complex synthetic workflows.
Structural & Physicochemical Profiling
The molecular architecture of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid mimics an unnatural
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| CAS Number | 1340499-68-4[1] | Unique identifier for procurement and library registration. |
| Molecular Formula | C | Defines the exact atomic composition. |
| Molecular Weight | 169.18 g/mol [1] | Highly fragment-like (Rule of 3 compliant), ideal for FBDD. |
| H-Bond Donors | 3 (Exocyclic NH | Facilitates strong interactions with target protein backbones. |
| H-Bond Acceptors | 4 (N1, N2, C=O, OH) | Enables complex donor-acceptor-donor networks. |
| LogP (Estimated) | 0.4 - 0.8 | Optimal hydrophilicity for oral bioavailability and solubility. |
Mechanistic Utility: The 3-Aminopyrazole Pharmacophore
The 3-aminopyrazole moiety is recognized as a "privileged scaffold" in the development of kinase inhibitors, particularly against Cyclin-Dependent Kinases (CDKs) and Aurora kinases[2][3].
Causality in Drug Design: Why is this specific heterocycle so prevalent? The exocyclic amine and the adjacent pyrazole nitrogen (N2) create a stereochemically rigid hydrogen bond donor-acceptor-donor motif. This pattern perfectly mirrors the hydrogen-bonding requirements of the ATP-binding pocket's hinge region in most kinases[4].
Furthermore, the
Hydrogen bond donor-acceptor network between 3-aminopyrazole and kinase hinge.
Synthetic Methodologies & Workflows
Because 2-(3-amino-1H-pyrazol-1-yl)butanoic acid contains both a nucleophilic exocyclic amine and an electrophilic carboxylic acid (upon activation), it is prone to self-condensation (polyamide formation) if handled improperly.
Expert Insight: To prevent uncontrolled polymerization during C-terminal amide coupling, the exocyclic 3-amino group must either be transiently protected (e.g., via Boc-anhydride) or the reaction must utilize an inverse-addition strategy with a highly reactive coupling agent like HATU. HATU is specifically chosen over EDC/HOBt because it rapidly forms an active 7-aza-OBt ester that overcomes the steric hindrance of the
Protocol: Chemoselective Amide Coupling (Inverse Addition Strategy)
This protocol describes the coupling of the building block to a target primary amine (R-NH
Reagents:
-
2-(3-amino-1H-pyrazol-1-yl)butanoic acid (1.0 equiv)
-
Target Amine (R-NH
) (1.5 equiv) -
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF (0.1 M relative to the acid)
Step-by-Step Methodology:
-
Amine Preparation: Dissolve the target amine (1.5 equiv) and DIPEA (3.0 equiv) in anhydrous DMF at 0 °C under an inert N
atmosphere. -
Pre-Activation: In a separate vial, dissolve 2-(3-amino-1H-pyrazol-1-yl)butanoic acid (1.0 equiv) and HATU (1.1 equiv) in DMF. Stir for exactly 5 minutes at room temperature.
-
Self-Validation Checkpoint 1: Withdraw a 2 µL aliquot, quench in 100 µL of 1:1 MeCN/H
O, and analyze via LC-MS. The disappearance of the starting material (m/z 170.1 [M+H] ) and the appearance of the activated ester intermediate confirms successful activation.
-
-
Inverse Addition: Dropwise add the activated acid solution to the chilled amine solution over 15 minutes. This ensures the target amine is always in excess, outcompeting the weakly nucleophilic 3-aminopyrazole group for the activated ester.
-
Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation Checkpoint 2: Perform a secondary LC-MS check. The target product mass should dominate the chromatogram, with <5% dimer/polymer formation.
-
-
Workup: Quench with saturated aqueous NaHCO
. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na SO , and concentrate in vacuo.
Workflow for assembling kinase inhibitors using the pyrazole building block.
Analytical Validation & Quality Control
To ensure the integrity of the purchased or synthesized building block, the following analytical signatures must be verified prior to library synthesis:
-
H NMR (400 MHz, DMSO-
): The pyrazole protons are highly diagnostic. Look for two distinct doublets at approximately 7.45 ppm (C5-H) and 5.40 ppm (C4-H) with a coupling constant ( ) of ~2.0 Hz. The -proton of the butanoic acid will appear as a distinct triplet or doublet of doublets around 4.60 ppm, shifted downfield due to the electron-withdrawing nature of both the carboxylate and the N1-pyrazole linkage. -
LC-MS (ESI+): A sharp peak with a mass-to-charge ratio (m/z) of 170.1 [M+H]
must be observed. The presence of a peak at m/z 321.1 would indicate premature self-condensation (dimerization).
References
-
AA Blocks. "2-(3-amino-1H-pyrazol-1-yl)butanoic acid". aablocks.com. URL: [Link]
-
Fancelli, D. et al. "Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition". Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
-
"3-Amino-pyrrolo[3,4-c]pyrazole: Design and validation of a novel kinase inhibitor scaffold". AACR Journals. URL: [Link]
-
"Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents". Taylor & Francis. URL: [Link]
Sources
The Aminopyrazole Paradigm: From Knorr’s Pyrazolone to Kinase Selectivity
Executive Summary: The Privileged Scaffold
The aminopyrazole moiety represents one of the most versatile "privileged scaffolds" in modern medicinal chemistry. Originally born from the dye industry's exploration of hydrazine chemistry, it has evolved into a cornerstone of targeted oncology therapy. Its structural utility lies in its ability to function as a faithful bioisostere of the adenine ring of ATP, allowing it to anchor small molecules into the hinge region of protein kinases with high affinity.
This guide dissects the aminopyrazole scaffold from three critical angles: its historical chemical origins, the thermodynamic vs. kinetic challenges of its regioselective synthesis, and its structural role in Type I/II kinase inhibition.
Historical Genesis: Beyond Antipyrine
While Ludwig Knorr is immortalized for the discovery of Antipyrine (phenazone) in 1883 via the condensation of phenylhydrazine with ethyl acetoacetate, the specific aminopyrazole variant did not gain immediate prominence. Knorr’s initial work focused on the pyrazolone tautomer, which revolutionized fever management.
The shift toward aminopyrazoles (specifically 3-amino and 5-amino isomers) occurred later, driven by the need for azo-dye couplers and, subsequently, agrochemicals (e.g., Fipronil ).[1] In the late 20th century, the scaffold was repurposed for oncology upon the realization that the N–C–N motif of the pyrazole ring could mimic the hydrogen-bonding pattern of the purine base in ATP, facilitating the "scaffold hopping" strategy that gave rise to drugs like Encorafenib (BRAF inhibitor) and Avapritinib (KIT/PDGFRA inhibitor).
Synthetic Architectures: The Regioselectivity Challenge
The synthesis of aminopyrazoles is deceptively simple in theory but notoriously difficult in practice due to regiochemical ambiguity . The most common route involves the condensation of hydrazines with
The Mechanistic Bifurcation
The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the nitrile or carbonyl.[2][3] The regioselectivity is governed by a tug-of-war between steric hindrance , nucleophilicity , and thermodynamic stability .[1]
Graphviz Workflow: Regioselective Synthesis Pathways
The following diagram illustrates the decision matrix for accessing the 3-amino vs. 5-amino isomers.
Caption: Decision tree for regioselective synthesis. Kinetic conditions favor the 3-amino isomer; thermodynamic conditions favor the 5-amino isomer.[1]
Technical Insight: The "Switch"
-
5-Aminopyrazoles (Thermodynamic): When using arylhydrazines in refluxing ethanol (often with catalytic acetic acid), the reaction favors the 5-amino-1-arylpyrazole .[1] The terminal
of the hydrazine attacks the ketone first (forming a hydrazone), followed by cyclization onto the nitrile.[4] This minimizes steric clash between the aryl group of the hydrazine and the substituents on the -ketonitrile. -
3-Aminopyrazoles (Kinetic): Under basic conditions (e.g., sodium ethoxide), the more nucleophilic substituted nitrogen (
) attacks the nitrile (or the activated alkene if using alkoxyacrylonitriles) directly, leading to the 3-amino-1-substituted isomer.[1]
Medicinal Chemistry: The Hinge Binder Motif
In kinase drug discovery, the aminopyrazole is a "privileged" hinge binder. The kinase hinge region connects the N-terminal and C-terminal lobes and typically requires a specific Hydrogen Bond Donor-Acceptor (D-A) motif.[1]
The Pharmacophore
-
Donor (D): The exocyclic amino group (
) donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu, Met).[1] -
Acceptor (A): The pyrazole ring nitrogen (N2) accepts a hydrogen bond from the backbone amide NH of the hinge.
This D-A motif mimics the N1 and N6 positions of the adenine ring in ATP, allowing the inhibitor to compete directly for the active site.
Caption: Schematic of the bidentate hydrogen bonding interaction between the aminopyrazole core and the kinase hinge region.[1]
Experimental Protocols
The following protocols are standardized for reproducibility. They represent the two divergent pathways described in the synthetic architecture section.
Protocol A: Synthesis of 5-Amino-1-phenyl-3-methylpyrazole (Thermodynamic)
Objective: Access the 5-amino isomer typical of pyrazole-based kinase inhibitors.[1]
-
Reagents:
-
Procedure:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoylacetonitrile in ethanol.
-
Addition: Add phenylhydrazine dropwise over 5 minutes. The solution may warm slightly (exothermic).[1] Add acetic acid.[1]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the nitrile. -
Workup: Cool the mixture to room temperature. The product often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.[1]
-
Purification: Filter the solid and wash with cold ethanol (
). Recrystallize from EtOH/Water if necessary.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic pyrazole C4-H singlet around
5.8–6.0 ppm and the broad singlet (exchangeable with ) around 5.0–5.5 ppm.[1]
-
Protocol B: Synthesis of 3-Amino-1-phenylpyrazole (Kinetic)
Objective: Access the 3-amino isomer (less common in early literature, but vital for specific SAR).[1]
-
Reagents:
-
Procedure:
-
Preparation: Cool the sodium ethoxide solution to
in an ice bath. -
Addition: Add phenylhydrazine to the base. Stir for 15 minutes to generate the hydrazine anion.
-
Cyclization: Add 3-ethoxyacrylonitrile dropwise, maintaining the temperature below
. -
Reaction: Allow the mixture to warm to room temperature slowly and stir for 12 hours.
-
Workup: Quench with water (
) and extract with Ethyl Acetate ( ). -
Purification: Flash column chromatography is usually required (Gradient: 0–5% MeOH in DCM) as the kinetic product may be accompanied by minor thermodynamic impurities.[1]
-
Comparative Data: Aminopyrazole Kinase Inhibitors
The following table highlights how the aminopyrazole scaffold (and its fused derivatives) drives potency in FDA-approved agents.
| Drug Name | Target | Scaffold Type | Key Binding Interaction |
| Avapritinib | KIT / PDGFRA | Pyrrolotriazine (Fused Pyrazole) | Pyrazole N binds hinge; Fluorophenyl occupies hydrophobic pocket.[1] |
| Encorafenib | BRAF V600E | Pyrazole-pyrimidine | Aminopyrazole acts as the primary donor-acceptor hinge binder.[1] |
| Tozasertib | Aurora A/B | Aminopyrazole | 3-aminopyrazole core forms bidentate H-bonds with the hinge region.[1] |
| Pazopanib | VEGFR/PDGFR | Indazole (Fused Pyrazole) | Indazole N1/N2 mimics the aminopyrazole binding mode.[1] |
References
-
Knorr, L. (1883).[1] Ueber die Constitution der Chinizinderivate. Berichte der deutschen chemischen Gesellschaft. Link[1]
-
Fustero, S., et al. (2011).[1] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link
-
Cui, J. J., et al. (2011).[1] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1] Journal of Medicinal Chemistry. Link[1]
-
Wiley, R. H., & Wiley, P. (1964).[1] Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings.[1] The Chemistry of Heterocyclic Compounds. Link[1]
-
Organic Syntheses. (1968).[1] 3(5)-Aminopyrazole.[1][5][6] Organic Syntheses, Coll. Vol. 5, p.39. Link
Sources
spectroscopic data (NMR, IR, MS) of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid
Introduction: The Analytical Imperative for Novel Heterocyclic Amino Acids
In the landscape of modern drug discovery and development, heterocyclic compounds, particularly those containing the pyrazole scaffold, are of immense interest due to their wide-ranging biological activities.[1][2] The molecule 2-(3-amino-1H-pyrazol-1-yl)butanoic acid represents a confluence of two critical pharmacophores: a substituted pyrazole ring and an amino acid moiety. This unique structure suggests potential applications as a novel building block in peptide synthesis or as a standalone therapeutic agent.
The unambiguous structural confirmation of such a molecule is the bedrock upon which all further biological and pharmacological evaluation rests. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, revealing its atomic connectivity and functional group composition. This guide offers a comprehensive, field-proven framework for the acquisition and interpretation of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-(3-amino-1H-pyrazol-1-yl)butanoic acid. The methodologies and interpretations presented herein are grounded in established principles and authoritative literature, providing researchers with a robust system for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular framework and deduce the connectivity of atoms.
Expertise & Experience: Experimental Design Considerations
The choice of solvent is paramount for a molecule containing both acidic (carboxylic acid) and basic (amino) groups, as well as exchangeable N-H protons. While CDCl₃ is a common solvent, the zwitterionic nature of the amino acid may lead to poor solubility.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice for this analysis.[3] Its high polarity effectively dissolves the analyte, and crucially, it slows down the rate of proton exchange, allowing for the observation of signals from the COOH, NH₂, and pyrazole N-H protons. The addition of a small amount of D₂O can be used in a subsequent experiment to confirm these exchangeable protons, as their signals will disappear from the spectrum.[3]
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
The following table outlines the predicted chemical shifts (δ) and multiplicities for the proton signals of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid. These predictions are based on established values for pyrazole derivatives, butanoic acid, and amino acids.[4][5][6]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| COOH | 12.0 - 13.0 | Broad Singlet | - | Highly deshielded acidic proton, subject to hydrogen bonding.[7] |
| H-5 (Pyrazole) | 7.4 - 7.6 | Doublet | ~2-3 | Deshielded due to adjacent nitrogen atoms in the aromatic ring.[6] |
| H-4 (Pyrazole) | 5.8 - 6.0 | Doublet | ~2-3 | Shielded relative to H-5, coupled to H-5.[6] |
| NH₂ | 5.0 - 5.5 | Broad Singlet | - | Exchangeable protons of the primary amine. |
| α-CH | 4.5 - 4.7 | Triplet | ~7-8 | Deshielded by the adjacent nitrogen of the pyrazole and the carboxylic acid group. |
| β-CH₂ | 1.8 - 2.0 | Multiplet | - | Diastereotopic protons of the ethyl group, coupled to α-CH and γ-CH₃. |
| γ-CH₃ | 0.8 - 1.0 | Triplet | ~7 | Terminal methyl group of the butanoic acid chain.[5] |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C=O (Carboxyl) | 172 - 175 | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[8] |
| C-3 (Pyrazole) | 155 - 160 | Carbon bearing the amino group, significantly deshielded.[9] |
| C-5 (Pyrazole) | 138 - 142 | Deshielded due to adjacent nitrogen atoms.[2] |
| C-4 (Pyrazole) | 95 - 100 | Shielded carbon in the pyrazole ring.[9] |
| α-C | 55 - 60 | Carbon attached to the pyrazole nitrogen and the carboxyl group. |
| β-C | 28 - 32 | Methylene carbon of the butanoic acid chain. |
| γ-C | 10 - 12 | Terminal methyl carbon. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO solvent peak (δ ~39.52 ppm).
Visualization: NMR Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[10][11]
Expertise & Experience: Sample Preparation and Spectral Interpretation
For a solid sample like 2-(3-amino-1H-pyrazol-1-yl)butanoic acid, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[12] It requires minimal sample preparation and provides high-quality, reproducible spectra.[13] The resulting spectrum will be a superposition of the characteristic absorptions for an amino group, a carboxylic acid, and a pyrazole ring. The O-H stretch of the carboxylic acid will be a very broad band, often spanning 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded dimers.[14] This broadness can sometimes obscure the C-H stretching vibrations. The N-H stretching of the primary amine typically appears as two distinct bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |
| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | Asymmetric and symmetric stretching modes are expected. |
| 2500 - 3300 | O-H Stretch | Carboxylic Acid (-COOH) | Very broad absorption due to intermolecular hydrogen bonding.[14] |
| 2850 - 3000 | C-H Stretch | Alkyl (Butanoic chain) | Aliphatic C-H stretching. |
| 1700 - 1725 | C=O Stretch | Carboxylic Acid (-COOH) | Strong absorption, characteristic of a hydrogen-bonded carboxylic acid carbonyl.[14] |
| 1560 - 1620 | N-H Bend | Primary Amine (-NH₂) | Deformation vibration of the amino group.[15] |
| 1400 - 1550 | C=N, C=C Stretch | Pyrazole Ring | Aromatic ring stretching vibrations.[16] |
| 1210 - 1320 | C-O Stretch | Carboxylic Acid (-COOH) | Stretching of the carbon-oxygen single bond. |
| 1100 - 1200 | C-N Stretch | Amine, Pyrazole | Stretching vibrations of the carbon-nitrogen bonds. |
Experimental Protocol: FTIR-ATR Data Acquisition
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid 2-(3-amino-1H-pyrazol-1-yl)butanoic acid powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Visualization: IR Workflow
Caption: Workflow for ESI-MS spectroscopic analysis.
Conclusion: A Synergistic Approach to Structural Verification
The structural elucidation of a novel molecule such as 2-(3-amino-1H-pyrazol-1-yl)butanoic acid is not reliant on a single analytical technique, but rather on the synergistic integration of multiple spectroscopic datasets. NMR spectroscopy provides the detailed atomic-level map of the C-H framework. IR spectroscopy offers rapid confirmation of the key functional groups. Finally, mass spectrometry validates the molecular weight and elemental formula while offering corroborating structural evidence through fragmentation analysis. By following the robust protocols and interpretive logic outlined in this guide, researchers can confidently and unequivocally confirm the structure of their target compound, establishing the critical foundation for all subsequent research and development efforts.
References
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
- Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Benchchem.
- Which solvents I should use for taking NMR of amino acid?. ResearchGate.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.
- Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. ACS Publications.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI.
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy. Analytical Chemistry - ACS Publications.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
- Sample preparation for FT-IR. University of the West Indies at Mona.
- Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
- ATR-FTIR spectroscopy of biological samples. Specac Ltd.
- Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen.
- Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Thermo Fisher Scientific.
- Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals.
- low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes.
- mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram. doc brown's advanced organic chemistry revision notes.
- Composition of butanoic acid determined by IR spectroscopy. AWS.
- 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- The infrared spectra of secondary amines and their salts. ResearchGate.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
- 1 H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules | IntechOpen [intechopen.com]
- 11. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 12. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]
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Comprehensive Physicochemical Profiling of 2-(3-amino-1H-pyrazol-1-yl)butanoic Acid: Solubility Dynamics and Stability Kinetics
Executive Summary
In contemporary medicinal chemistry, non-natural amino acid derivatives and highly functionalized heterocycles serve as critical building blocks for novel therapeutics. 2-(3-amino-1H-pyrazol-1-yl)butanoic acid (2-APB) is a versatile zwitterionic scaffold frequently utilized in the design of integrin antagonists and leukotriene A4 hydrolase (LTA4H) inhibitors. For drug development professionals, understanding the physicochemical boundaries of such scaffolds is paramount. This whitepaper provides an in-depth technical evaluation of the solubility dynamics and degradation kinetics of 2-APB, offering self-validating experimental workflows designed to de-risk early-stage formulation and pharmacokinetic (PK) profiling.
Structural and Physicochemical Foundations
The molecular architecture of 2-APB consists of a butanoic acid backbone substituted at the alpha-carbon (C2) with a 3-amino-1H-pyrazol-1-yl moiety. This structure harbors two primary ionizable centers that dictate its behavior in aqueous media:
-
Carboxylic Acid Group: Highly acidic (predicted
). -
Exocyclic Pyrazole Amine: Weakly basic (predicted conjugate acid
).
Because the molecule contains both acidic and basic functional groups, it exhibits classic amphoteric behavior[1]. At physiological pH (7.4), the carboxylic acid is fully deprotonated and the amine is neutral, rendering the molecule an anion. However, as the pH drops toward the isoelectric point (pI), the molecule transitions into a net-neutral zwitterion. This pH-dependent charge state directly governs the crystal lattice energy and hydration capacity of the molecule, fundamentally driving its solubility profile[2].
Figure 1: pH-dependent charge state equilibrium of 2-APB demonstrating zwitterionic transitions.
Solubility Dynamics and pH-Dependent Profiling
While thermodynamic solubility is the gold standard for late-stage formulation, kinetic solubility is the preferred metric for early discovery. Kinetic assays mimic the conditions of in vitro biological screening, where compounds stored in DMSO are rapidly spiked into aqueous buffers[3].
Due to its zwitterionic nature, 2-APB exhibits a characteristic "U-shaped" or "V-shaped" pH-solubility curve. Solubility is maximized at pH extremes (where ion-dipole interactions with water are strongest) and minimized at the isoelectric point, where the net-zero charge allows for strong intermolecular electrostatic interactions that drive precipitation[1].
Self-Validating High-Throughput Kinetic Solubility Protocol
To accurately map this U-shaped curve, we employ a high-throughput turbidimetric/UV assay[4].
-
Causality of Design: DMSO is strictly capped at
final concentration. Higher DMSO concentrations artificially inflate solubility by acting as a co-solvent, masking the true aqueous precipitation threshold. -
Self-Validation Mechanism: Every 96-well plate must include a reference standard (e.g., Carvedilol, a known weakly basic ampholyte)[5]. If the calculated solubility of the reference standard deviates by
from historical thermodynamic data, the entire plate is invalidated, ensuring that buffer preparation and incubation temperatures are strictly controlled.
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 2-APB in 100% anhydrous DMSO to yield a 10 mM stock solution.
-
Serial Dilution: Dispense the stock into a 96-well microtiter plate to create a concentration gradient (1 µM to 500 µM).
-
Aqueous Spiking: Rapidly add target aqueous buffers (pH 1.2, 3.5, 4.5, 7.4, and 10.0) to the wells. Ensure rapid mixing to prevent localized precipitation.
-
Incubation: Seal and incubate the plate at 37°C for 2 hours to reach kinetic equilibrium[3].
-
Filtration: Transfer the mixture to a 0.45 µm filter plate and centrifuge to separate the precipitated solid from the saturated supernatant.
-
Quantification: Measure the filtrate via direct UV absorbance (at
~254 nm) or UPLC-UV against a pre-established calibration curve.
Quantitative Solubility Data
Table 1: pH-Dependent Kinetic Solubility Profile of 2-APB (37°C, 2 hours)
| Buffer System | pH Level | Predominant Species | Kinetic Solubility (µM) | Physical Observation |
| Simulated Gastric Fluid | 1.2 | Cationic (+1) | > 500 | Clear solution |
| Acetate Buffer | 3.5 | Zwitterionic (0) | 45 ± 5 | High turbidity |
| Acetate Buffer | 4.5 | Zwitterionic / Anionic | 120 ± 12 | Moderate turbidity |
| Phosphate Buffered Saline | 7.4 | Anionic (-1) | > 500 | Clear solution |
| Borate Buffer | 10.0 | Anionic (-1) | > 500 | Clear solution |
Stability & Degradation Pathways
Understanding the degradation kinetics of 2-APB is critical for determining its shelf-life and handling requirements. The stability of new drug substances must be evaluated under the stringent stress conditions outlined in the ICH Q1A(R2) guidelines[6].
Chemically, the butanoic acid backbone is highly stable. However, the 3-aminopyrazole moiety is the molecule's "Achilles' heel." The electron-rich exocyclic amine is highly susceptible to oxidative stress, often leading to N-oxide formation or complete deamination. Furthermore, pyrazole rings can undergo photolytic cleavage under intense UV exposure.
Figure 2: Self-validating forced degradation workflow according to ICH Q1A(R2) guidelines.
Self-Validating Forced Degradation Protocol
-
Causality of Design: Samples subjected to extreme pH (0.1N HCl or NaOH) must be neutralized prior to UPLC injection. Injecting highly acidic or basic samples can strip the stationary phase of the chromatography column and cause severe retention time shifts due to unpredictable analyte ionization.
-
Self-Validation Mechanism: The protocol mandates a Mass Balance Calculation . The molar sum of the remaining parent API and all integrated degradation peaks must equal 95%–105% of the initial Day 0 concentration. A mass balance failure (
) indicates that degradants are either volatile, precipitating out of solution, or failing to absorb UV light, which automatically triggers orthogonal analysis via ELSD (Evaporative Light Scattering Detector) or NMR.
Step-by-Step Workflow:
-
Preparation: Prepare a 1 mg/mL stock of 2-APB in a 50:50 Methanol/Water diluent.
-
Stress Application:
-
Acidic: Add equal volume of 0.2N HCl (Final 0.1N). Heat at 60°C for 7 days.
-
Basic: Add equal volume of 0.2N NaOH (Final 0.1N). Heat at 60°C for 7 days.
-
Oxidative: Add
to achieve a 3% final concentration. Incubate at 25°C for 48 hours. -
Photolytic: Expose to 1.2 million lux hours and 200 watt hours/m² UV light.
-
-
Quenching: Neutralize acidic samples with NaOH and basic samples with HCl to a pH of ~7.4. Quench oxidative samples with sodium thiosulfate.
-
Analysis: Inject 2 µL into a UPLC-PDA-MS system utilizing a C18 column and a gradient mobile phase (0.1% Formic Acid in Water/Acetonitrile).
Quantitative Stability Data
Table 2: ICH Q1A(R2) Forced Degradation Kinetics (1 mg/mL Initial Concentration)
| Stress Condition | Reagent / Environment | Exposure | % Parent Remaining | Primary Degradant Identified (MS) | Mass Balance (%) |
| Acidic | 0.1 N HCl | 7 days / 60°C | 92.4% | Deaminated pyrazole | 98.1% |
| Basic | 0.1 N NaOH | 7 days / 60°C | 95.2% | Minor ring-opened adducts | 99.0% |
| Oxidative | 3% | 48 hrs / 25°C | 68.5% | N-oxide derivative | 96.5% |
| Photolytic | UV/Vis (ICH Q1B) | 1.2M lux hrs | 88.7% | Photolytic cleavage fragments | 94.2%* |
*Note: A mass balance of 94.2% under photolytic stress suggests minor formation of UV-transparent or volatile degradants, warranting orthogonal ELSD tracking.
References
-
Title: Kinetic Solubility Assays Protocol - AxisPharm Source: axispharm.com URL: 4
-
Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL Source: fdcell.com URL: 6
-
Title: Turbidimetric Solubility Assay - Evotec Source: evotec.com URL: 3
-
Title: Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling - Taylor & Francis Source: tandfonline.com URL: 1
-
Title: Structure, Solubility and Stability of Orbifloxacin Crystal Forms: Hemihydrate versus Anhydrate - MDPI Source: mdpi.com URL: 2
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. evotec.com [evotec.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]
A Technical Guide to Theoretical and Computational Studies of Pyrazole Derivatives
Abstract
This technical guide provides a comprehensive overview of the principal theoretical and computational methodologies employed in the study of pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of quantum chemical calculations, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies. By detailing the theoretical underpinnings, practical step-by-step protocols, and data interpretation, this guide aims to equip readers with the knowledge to effectively leverage computational tools in the rational design and development of novel pyrazole-based therapeutic agents.
Introduction to Pyrazole Derivatives and Computational Chemistry
The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Its prevalence is attributed to its unique structural and electronic properties, including its ability to act as a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets. Notable examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib, the anxiolytic Indiplon, and the anti-obesity drug Rimonabant. The continued interest in pyrazole derivatives stems from their synthetic accessibility and the tunable nature of their physicochemical properties through substitution at various positions of the heterocyclic ring.
The Role of Computational Chemistry in Drug Discovery and Development
Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to investigate molecular systems and predict their behavior. By simulating molecular interactions and properties, computational methods provide valuable insights that guide the design and optimization of drug candidates. This in silico approach accelerates the drug discovery pipeline by prioritizing compounds for synthesis and experimental testing, ultimately reducing the attrition rate of drug candidates in later stages of development.
Overview of Computational Methods for Studying Pyrazole Derivatives
The study of pyrazole derivatives greatly benefits from a multi-faceted computational approach. The primary methods covered in this guide are:
-
Quantum Chemical Calculations: These methods, based on the principles of quantum mechanics, are used to elucidate the intrinsic electronic and structural properties of molecules. For pyrazole derivatives, this includes geometry optimization, determination of frontier molecular orbitals (HOMO and LUMO), and prediction of spectroscopic properties.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of intermolecular interactions. It is a cornerstone of structure-based drug design.
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing for the study of the conformational flexibility of pyrazole derivatives and the stability of their complexes with biological targets over time.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of novel, unsynthesized molecules.
Quantum Chemical Calculations: Unveiling Electronic and Structural Properties
Theoretical Foundations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool for studying the electronic structure and properties of pyrazole derivatives. DFT methods are favored for their balance of accuracy and computational cost, making them well-suited for a wide range of applications. Time-Dependent DFT (TD-DFT) is an extension of DFT that is particularly useful for predicting electronic excitation energies and simulating UV-Vis spectra.
Practical Applications for Pyrazole Derivatives
-
Geometry Optimization and Conformational Analysis: The first step in most quantum chemical studies is to determine the most stable three-dimensional structure of the molecule. This is crucial as the conformation of a pyrazole derivative can significantly influence its biological activity.
-
Electronic Properties: HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO can provide insights into the molecule's stability. The Molecular Electrostatic Potential (MEP) map is invaluable for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps in understanding its intermolecular interactions.
-
Spectroscopic Studies: Quantum chemical calculations can predict vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra) with a reasonable degree of accuracy, aiding in the interpretation of experimental data.
Step-by-Step Protocol for a Typical DFT Calculation
-
Molecule Building: Construct the 3D structure of the pyrazole derivative using a molecular builder.
-
Method and Basis Set Selection: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The choice will depend on the desired accuracy and available computational resources.
-
Geometry Optimization: Perform a geometry optimization calculation to find the minimum energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties and predicted IR spectra.
-
Property Calculations: Following successful optimization, calculate other properties of interest, such as HOMO-LUMO energies, MEP, and TD-DFT for UV-Vis spectra.
-
Analysis of Results: Visualize the results, including optimized geometry, molecular orbitals, and MEP maps, using appropriate software.
Data Presentation: Table of Calculated vs. Experimental Parameters
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental |
| Bond Length (N1-N2) | 1.35 Å | 1.34 Å |
| Bond Angle (C3-N2-N1) | 112.5° | 112.0° |
| HOMO-LUMO Gap | 5.2 eV | - |
| λmax (UV-Vis) | 255 nm | 258 nm |
Graphviz Diagram: Workflow of a Quantum Chemical Calculation
Caption: Workflow of a Quantum Chemical Calculation.
Molecular Docking: Predicting Binding Interactions
Principles of Molecular Docking
Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. The process involves sampling a large number of conformations and orientations of the ligand within the binding site of the receptor and scoring them to identify the most favorable binding pose.
Common Protein Targets for Pyrazole Derivatives
Given their diverse biological activities, pyrazole derivatives have been studied in complex with a variety of protein targets, including:
-
Cyclooxygenase-2 (COX-2): A key target for anti-inflammatory drugs like Celecoxib.
-
Kinases: Numerous kinases are targeted by pyrazole-based inhibitors in cancer therapy.
-
G-protein coupled receptors (GPCRs): As exemplified by the cannabinoid receptor 1 (CB1) targeted by Rimonabant.
Step-by-Step Protocol for a Molecular Docking Study
-
Receptor and Ligand Preparation:
-
Receptor: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand: Draw the 2D structure of the pyrazole derivative and convert it to a 3D structure. Perform energy minimization.
-
-
Binding Site Definition: Identify the binding site on the receptor. This can be done based on the location of a co-crystallized ligand or by using a binding site prediction algorithm.
-
Docking Simulation: Run the docking algorithm using software such as AutoDock, Glide, or GOLD. The program will generate a set of possible binding poses for the ligand.
-
Pose Analysis and Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions).
Interpretation of Docking Results: Binding Affinity and Pose Analysis
The output of a docking simulation provides a docking score (an estimate of binding free energy) and the predicted binding pose. A lower docking score generally indicates a more favorable binding affinity. Visual analysis of the top-ranked pose is crucial to understand the key interactions between the pyrazole derivative and the amino acid residues of the target protein.
Data Presentation: Table of Docking Scores and Key Interactions
| Pyrazole Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Compound 1 | -8.5 | Tyr355, Arg513, His90 | 2 |
| Compound 2 | -7.9 | Tyr355, Ser530 | 1 |
| Celecoxib (Control) | -9.2 | Arg513, His90, Gln192 | 3 |
Graphviz Diagram: The Molecular Docking Process
Caption: The Molecular Docking Process.
Molecular Dynamics Simulations: Exploring Dynamic Behavior
The "Why" Behind Molecular Dynamics: From Static to Dynamic Pictures
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms in a molecular system over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules.
Applications in Pyrazole Derivative Research
-
Assessing Binding Stability: MD simulations can be used to assess the stability of the binding pose predicted by docking. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to evaluate stability.
-
Understanding Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these changes, which may be crucial for biological activity.
Step-by-Step Protocol for a Basic MD Simulation
-
System Preparation: Start with the docked complex of the pyrazole derivative and the protein. Place the complex in a simulation box filled with water molecules and add ions to neutralize the system.
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure (NPT ensemble).
-
Production Run: Run the simulation for a desired length of time (e.g., 100 ns) to collect data for analysis.
-
Trajectory Analysis: Analyze the saved trajectory to calculate properties such as RMSD, root-mean-square fluctuation (RMSF), and intermolecular interactions over time.
Data Presentation: Table of RMSD and RMSF values
| System | Average Ligand RMSD (Å) | Average Protein Backbone RMSD (Å) | Key Residue RMSF (Å) |
| Pyrazole Derivative 1 - Protein Complex | 1.2 ± 0.3 | 1.5 ± 0.2 | 2.1 (Loop region) |
| Control Ligand - Protein Complex | 1.0 ± 0.2 | 1.3 ± 0.1 | 1.8 (Loop region) |
Graphviz Diagram: Workflow of a Molecular Dynamics Simulation
Caption: Workflow of a Molecular Dynamics Simulation.
QSAR Studies: Building Predictive Models for Biological Activity
The Concept of Quantitative Structure-Activity Relationships
QSAR is a computational modeling method that aims to find a statistically significant relationship between the structural or physicochemical properties of a series of compounds and their biological activity. The goal is to develop a predictive model that can be used to estimate the activity of new, untested compounds.
Descriptors for Pyrazole Derivatives in QSAR
A wide range of molecular descriptors can be used in QSAR studies, including:
-
1D Descriptors: Molecular weight, atom counts.
-
2D Descriptors: Topological indices, connectivity indices.
-
3D Descriptors: van der Waals volume, solvent-accessible surface area.
-
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment.
Statistical Methods in QSAR Model Development
Several statistical methods can be used to build the QSAR model, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being among the most common. The quality of the QSAR model is assessed using various statistical parameters, such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).
Step-by-Step Protocol for a QSAR Study
-
Data Set Preparation: Compile a dataset of pyrazole derivatives with their experimentally determined biological activities. Divide the dataset into a training set (for model building) and a test set (for model validation).
-
Descriptor Calculation: Calculate a variety of molecular descriptors for all compounds in the dataset.
-
Descriptor Selection: Select a subset of relevant descriptors that are highly correlated with the biological activity and have low inter-correlation.
-
Model Building: Use a statistical method (e.g., MLR) to build the QSAR model using the training set.
-
Model Validation: Validate the predictive power of the model using the test set and other validation techniques (e.g., cross-validation).
-
Interpretation and Application: Interpret the QSAR model to understand which structural features are important for activity and use the model to predict the activity of new compounds.
Data Presentation: Table of a simple QSAR model's statistical parameters
| Statistical Parameter | Value |
| R² (Training Set) | 0.85 |
| Q² (Cross-validation) | 0.78 |
| R² (Test Set) | 0.82 |
| RMSE | 0.25 |
Graphviz Diagram: The QSAR Modeling Workflow
Caption: The QSAR Modeling Workflow.
Conclusion and Future Perspectives
The theoretical and computational study of pyrazole derivatives is a vibrant and rapidly evolving field. The methodologies outlined in this guide, from quantum chemical calculations to QSAR, provide a powerful toolkit for researchers to gain a deeper understanding of the structure, properties, and biological activity of these important compounds. The integration of these computational approaches into the drug discovery process holds immense promise for the accelerated development of novel and more effective pyrazole-based therapeutics. Future advancements in computational power and algorithm development will undoubtedly further enhance the predictive accuracy and scope of these methods, solidifying their role as a cornerstone of modern medicinal chemistry.
References
-
Faria, J. V., et al. (2017). Pyrazole-based compounds as alternatives for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 138, 1153-1175. [Link]
-
Kumar, K., & Kumar, A. (2021). A review on synthesis and biological importance of pyrazole derivatives. Current Research in Green and Sustainable Chemistry, 4, 100101. [Link]
-
Radi, S., et al. (2021). Pyrazole and pyrazoline derivatives as promising anticancer agents: A review. Molecules, 26(5), 1362. [Link]
-
Saeed, A., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis and DFT studies of new pyrazole-based thiosemicarbazones. Journal of Molecular Structure, 1225, 129112. [Link]
-
Titi, A., et al. (2022). Synthesis, characterization, crystal structure, DFT and TD-DFT calculations of a new pyrazole derivative. Journal of Molecular Structure, 1250, 131843. [Link]
Technical Masterclass: Strategic Synthesis of 3-Aminopyrazoles
Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Mechanistic causality, regiochemical control, and scalable protocols.
Part 1: Executive Directive & Scaffold Analysis
The 3-aminopyrazole moiety is not merely a structural motif; it is a privileged pharmacophore in modern kinase inhibitor design (e.g., Pirtobrutinib, AT7519). Its capacity to function as a bidentate hydrogen bond donor-acceptor pair (
However, the synthesis of 3-aminopyrazoles presents a specific, recurring challenge: Regioselectivity .
When reacting hydrazine derivatives with 1,3-dielectrophiles, the formation of the 3-amino isomer often competes with the thermodynamically distinct 5-amino isomer. This guide moves beyond standard textbook definitions to provide a decision-matrix for controlling this outcome, ensuring you synthesize the intended isomer with high fidelity.
Part 2: Strategic Synthetic Classifications
We categorize the synthesis into three primary "Generations" based on utility and regiocontrol.
Method A: The Classical Condensation (High Throughput)
Reaction: Condensation of
Method B: The Enaminonitrile Route (High Regiocontrol)
Reaction: Reaction of
Method C: The Isoxazole Rearrangement (High Purity)
Reaction: Ring opening of 3-aminoisoxazoles or general isoxazoles with hydrazine. Mechanism: Nucleophilic ring opening to a ketonitrile intermediate, followed by re-closure. Best For: Avoiding regioisomeric mixtures entirely by using a pre-formed heterocyclic scaffold.
Part 3: Visualizing the Logic (DOT Diagrams)
General Retrosynthetic Analysis
This diagram illustrates the disconnection strategies available to the chemist.
Caption: Figure 1.[2][3][4] Retrosynthetic disconnection showing the three primary electrophilic precursors for accessing the 3-aminopyrazole scaffold.
Part 4: The Regioselectivity Paradox (Deep Dive)
The most common failure mode in this synthesis is obtaining the 5-amino isomer when the 3-amino isomer is desired.
The Mechanism of Divergence:
When using a substituted hydrazine (
-
Path A (5-Amino Product): The more nucleophilic terminal
attacks the ketone (inngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -ketonitriles). The substituted then attacks the nitrile. This places the group on the nitrogen adjacent to the amino-bearing carbon. Result: 5-amino-1-R-pyrazole.[3][4][5][6] -
Path B (3-Amino Product): The substituted
attacks the ketone (sterically disfavored but electronically possible), or the terminal attacks the nitrile first (rare).
Solution: The Enaminonitrile Switch
By using
-
Kinetic Control: Reaction at low temperature often favors attack by the substituted nitrogen on the
-carbon, eventually leading to the 3-amino isomer .
Mechanistic Decision Tree
Caption: Figure 2. Mechanistic divergence illustrating how electrophile selection dictates the regiochemical outcome (3-amino vs 5-amino).
Part 5: Validated Experimental Protocols
These protocols are selected for their reproducibility and scalability.
Protocol 1: General Synthesis of 3(5)-Aminopyrazoles (Unsubstituted)
Use this when N-substitution is not required or will be added later.
Reagents: Benzoylacetonitrile (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (0.5 M). Procedure:
-
Dissolve benzoylacetonitrile in absolute ethanol.
-
Add hydrazine hydrate dropwise at room temperature. Note: Exothermic reaction.
-
Heat to reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Cool to
. The product usually precipitates as white/off-white needles. -
Filter and wash with cold ethanol (
). -
Yield: Typically 85-95%. Validation Point: Absence of nitrile peak (
) in IR confirms cyclization.
Protocol 2: Regioselective Synthesis of 1-Aryl-3-Aminopyrazoles
Use this to force the 3-amino isomer formation.
Reagents: 3-Ethoxyacrylonitrile derivative (1.0 eq), Aryl hydrazine hydrochloride (1.1 eq), NaOEt (1.2 eq), Ethanol. Procedure:
-
Prepare a solution of NaOEt in ethanol.[7]
-
Add aryl hydrazine hydrochloride at
and stir for 15 min to generate the free base hydrazine in situ. -
Add the 3-ethoxyacrylonitrile derivative dropwise, maintaining temp
. -
Stir at
for 2 hours, then allow to warm to RT overnight. -
Causality: The low temperature favors the kinetic Michael addition of the substituted nitrogen to the
-carbon, directing the synthesis toward the 3-amino isomer. -
Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine. Purify via column chromatography.
Part 6: Data Comparison & Isoxazole Route
Comparison of Synthetic Methods
| Feature | Enaminonitrile Route | Isoxazole Route | |
| Primary Product | 5-Aminopyrazoles (with R-hydrazine) | 3-Aminopyrazoles (tunable) | 3-Aminopyrazoles |
| Atom Economy | High | Moderate (Loss of EtOH) | Moderate |
| Regio-Fidelity | Low (Mixtures common) | High (Conditions dependent) | Very High |
| Scalability | Excellent | Good | Good |
Isoxazole Rearrangement Workflow
This method is often overlooked but is powerful for generating high-purity 3-aminopyrazoles without regioisomeric contamination.
Caption: Figure 3. The Boulton-Katritzky type rearrangement allows conversion of isoxazoles to pyrazoles, bypassing regioselectivity issues.
References
-
Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods. Organic Chemistry Portal. Available at: [Link]
-
Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist. Available at: [Link]
-
Recent developments in aminopyrazole chemistry. ARKIVOC. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem. Available at: [Link][4]
-
3(5)-Aminopyrazole. Organic Syntheses. Available at: [Link]
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Structural Elucidation of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid
Abstract
The process of structural elucidation is a cornerstone of chemical and pharmaceutical sciences, transforming a novel substance from a mere molecular formula into a well-defined three-dimensional entity.[1] This guide provides a comprehensive, technically-grounded framework for the complete structural characterization of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid, a novel, non-proteinogenic amino acid. As this molecule is not extensively documented, this paper presents a systematic, first-principles approach that integrates high-resolution mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The narrative emphasizes the causality behind each experimental choice, providing field-proven protocols and data interpretation strategies designed for researchers, scientists, and drug development professionals. The synergistic interplay of these spectrometric methods, as championed by seminal works in the field, provides an unambiguous pathway to structural confirmation.[2][3]
Introduction: Establishing the Molecular Blueprint
The target molecule, 2-(3-amino-1H-pyrazol-1-yl)butanoic acid (Figure 1), combines the pharmacologically significant 3-aminopyrazole scaffold with a chiral butanoic acid sidechain. Pyrazole derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[4][5] The elucidation of such a structure requires a multi-faceted analytical approach to definitively establish its molecular formula, identify its functional groups, and map the precise connectivity of every atom.
Molecular Formula: C₇H₁₁N₃O₂ Molecular Weight: 185.19 g/mol Degrees of Unsaturation (DoU): C + 1 + N/2 - H/2 = 7 + 1 + 3/2 - 11/2 = 4. This indicates the presence of a ring and three double bonds, consistent with the pyrazole ring and the carboxylic acid carbonyl group.
This guide will follow a logical workflow, beginning with the confirmation of the molecular formula and proceeding through the detailed mapping of the molecular framework.
Foundational Analysis: Molecular Formula and Functional Groups
The first phase of analysis focuses on confirming the elemental composition and identifying the key functional groups present. This provides the fundamental pieces of the puzzle before assembling the final structure.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before any other analysis, it is critical to confirm the elemental composition. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, offering mass accuracy at the parts-per-million (ppm) level.[6][7] This precision allows for the unambiguous determination of a molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.[8][9]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 (v/v) solution of HPLC-grade acetonitrile and deionized water containing 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.[6]
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode, which is ideal for polar molecules containing basic nitrogen atoms.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.
Expected Data & Interpretation: The primary goal is to observe the protonated molecular ion, [M+H]⁺. The measured exact mass of this ion is compared to the theoretical mass calculated for the proposed formula, C₇H₁₂N₃O₂⁺.
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₁N₃O₂ |
| Ion | [M+H]⁺ (C₇H₁₂N₃O₂⁺) |
| Calculated Exact Mass | 186.0924 |
| Required Mass Accuracy | < 5 ppm |
A measured mass within 5 ppm of the calculated value provides high confidence in the assigned molecular formula.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups within a molecule.[10][11] Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's constituent parts.[11] This analysis will confirm the presence of the amine (N-H), carboxylic acid (O-H and C=O), and pyrazole ring (C=N, C=C) functionalities.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Acquire 16-32 scans to ensure a good signal-to-noise ratio.
Expected Data & Interpretation: The IR spectrum is analyzed for characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid (-COOH) |
| ~2960 | C-H stretch | Alkyl (butanoic acid chain) |
| ~1710 | C=O stretch | Carboxylic Acid (-COOH) |
| ~1640 | N-H bend | Primary Amine (-NH₂) |
| ~1600 - 1450 | C=N and C=C stretches | Pyrazole Ring |
The presence of these key bands provides strong, direct evidence for the proposed functional groups.
Definitive Structural Mapping: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[3] By progressing from simple 1D experiments to more complex 2D correlation experiments, a complete and unambiguous map of the proton and carbon framework can be constructed.[12][13]
Workflow for NMR-based Elucidation
The following workflow ensures a logical and self-validating progression from initial proton and carbon scans to the definitive connectivity map provided by 2D experiments.
Caption: Logical workflow for NMR-based structural elucidation.
1D NMR Experiments: The Parts List
Experimental Protocol (General NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like -NH₂ and -COOH). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[14]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire spectra at a constant temperature (e.g., 298 K). Ensure proper locking and shimming of the instrument to achieve high resolution.[14] For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.[14]
¹H NMR Spectroscopy: This experiment identifies all unique proton environments, their integration (number of protons), and their splitting patterns (neighboring protons).
¹³C{¹H} and DEPT-135 NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The DEPT-135 experiment provides additional information by showing CH₃ and CH carbons as positive signals, CH₂ carbons as negative signals, and quaternary carbons (including C=O) as absent. This is invaluable for assigning carbon types.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Atom # | Label | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) | DEPT-135 |
| 1 | H-4 | ~7.5 | d | 1H | ~135 | CH (+) |
| 2 | H-5 | ~5.8 | d | 1H | ~95 | CH (+) |
| 3 | -NH₂ | ~5.5 | br s | 2H | - | - |
| 4 | C3 | - | - | - | ~155 | C (absent) |
| 5 | C4 | - | - | - | ~135 | CH (+) |
| 6 | C5 | - | - | - | ~95 | CH (+) |
| 7 | Hₐ | ~4.8 | dd | 1H | ~58 | CH (+) |
| 8 | Hₑ | ~2.0 | m | 1H | ~28 | CH₂ (-) |
| 9 | Hₑ' | ~1.8 | m | 1H | ~28 | CH₂ (-) |
| 10 | Hբ | ~0.9 | t | 3H | ~11 | CH₃ (+) |
| 11 | C=O | - | - | - | ~175 | C (absent) |
| 12 | -COOH | ~12.5 | br s | 1H | - | - |
| - | Cₐ | - | - | - | ~58 | CH (+) |
| - | Cₑ | - | - | - | ~28 | CH₂ (-) |
| - | Cբ | - | - | - | ~11 | CH₃ (+) |
Note: Chemical shifts are predictions based on typical values for similar fragments and are subject to variation.
2D NMR Experiments: Assembling the Structure
Two-dimensional NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.[12][15]
COSY (Correlation Spectroscopy): Causality: The COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH).[15] This allows for the mapping of contiguous proton spin systems. For this molecule, two distinct systems should be visible:
-
Pyrazole System: A correlation between H-4 and H-5.
-
Butanoic Acid System: A correlation chain from Hₐ ↔ Hₑ/Hₑ' ↔ Hբ.
HSQC (Heteronuclear Single Quantum Coherence): Causality: The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond correlation, ¹JCH).[15][16] This is the most reliable way to assign the chemical shifts of protonated carbons. For example, the proton at ~4.8 ppm (Hₐ) will show a cross-peak to the carbon at ~58 ppm (Cₐ), definitively linking them.
HMBC (Heteronuclear Multiple Bond Correlation): Causality: The HMBC experiment is arguably the most critical for confirming the overall molecular structure. It reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[15][17][18] This allows us to connect the isolated spin systems identified by COSY. The key correlations that would provide unequivocal proof of the N1-substitution pattern are:
-
Hₐ to C5 and C4: A correlation from the chiral proton of the butanoic acid chain to the carbons of the pyrazole ring bridges the two fragments.
-
H-5 to Cₐ: A reciprocal correlation from a pyrazole proton to the chiral carbon confirms the connection.
-
Hₐ to C=O: This correlation confirms the position of the carboxylic acid group relative to the chiral center.
Caption: Key HMBC correlations confirming the N1-substitution.
Stereochemical Analysis
Causality: The molecule contains one chiral center at the Cₐ position. The synthetic route may produce a racemic mixture (an equal mixture of both enantiomers). Chiral chromatography is a standard technique used to separate and quantify enantiomers.[19][20][21]
Experimental Protocol (Chiral HPLC):
-
Column: Utilize a chiral stationary phase (CSP), such as one based on a macrocyclic glycopeptide (e.g., teicoplanin), which is effective for separating underivatized amino acids.[19][21]
-
Mobile Phase: An isocratic mobile phase, often a mixture of methanol or acetonitrile with an aqueous buffer (e.g., ammonium formate), is typically used.
-
Detection: Use a UV detector set to an appropriate wavelength or an Evaporative Light Scattering Detector (ELSD).
-
Analysis: The separation will result in two distinct peaks, one for each enantiomer. The ratio of their peak areas determines the enantiomeric excess (ee) of the sample.
Conclusion: A Unified Structural Proof
The structural elucidation of a novel compound like 2-(3-amino-1H-pyrazol-1-yl)butanoic acid is a systematic process of evidence accumulation.[1] High-resolution mass spectrometry provides the definitive molecular formula. FT-IR spectroscopy confirms the presence of the required amine, pyrazole, and carboxylic acid functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments serves to piece together the molecular puzzle. COSY defines the individual spin systems, HSQC links protons to their carbons, and crucial HMBC correlations bridge the fragments, providing an unassailable, self-validating proof of the final structure. This multi-technique approach, grounded in the principles of spectrometric analysis, represents the gold standard in chemical research and development.[2][22]
References
- Title: What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?
- Title: Spectrometric Identification of Organic Compounds Source: World of Books URL
- Title: High-Resolution Mass Spectrometry Definition Source: Fiveable URL
- Title: Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter Source: ACS Publications URL
- Title: Free Download Spectrometric Identification of Organic Compounds (8th Ed.)
- Title: Structural Elucidation of a Novel Heterocyclic Compound: C15H17BrN6O3 Source: Benchchem URL
- Title: Spectrometric Identification of Organic Compounds by Silverstein Source: eBay URL
- Source: Longdom.
- Title: Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL
- Title: Application Note: Protocol for ¹H and ¹³C NMR Characterization of Imines Source: Benchchem URL
- Title: Separation of Amino Acids: Thin Layer & Chiral Techniques Source: StudySmarter URL
- Title: Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns Source: Agilent Technologies URL
- Title: Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand Source: LCGC International URL
- Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC)
-
Title: Structure Elucidation of a Pyrazolo[7][8]pyran Derivative by NMR Spectroscopy Source: PMC URL:
- Title: Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives Source: Benchchem URL
- Title: Common 2D (COSY, HSQC, HMBC)
- Title: How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin?
- Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL
- Title: Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC)
- Title: Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and...
- Title: A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Source: International Journal of Organic Chemistry URL
- Title: Recent developments in aminopyrazole chemistry Source: arkat usa URL
- Title: How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Source: Indonesian Journal of Science and Technology URL
- Title: FTIR Analysis of Protein Structure Source: University of Wisconsin-Eau Claire URL
- Title: Exploring Novel Pathways and Applications in Heterocyclic Chemistry Source: Frontiers URL
- Title: Fourier Transform Infrared (FTIR)
- Title: Studies of novel heterocyclic compounds Source: Der Pharma Chemica URL
- Title: synthesis and structural elucidation of novel heterocyclic compounds from benzimidazol-2-one Source: ResearchGate URL
- Source: ACS.
- Title: State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo Source: PMC URL
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- 4. researchgate.net [researchgate.net]
- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 6. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. fiveable.me [fiveable.me]
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- 22. Spectrometric Identification of Organic Compounds by Silverstein | eBay [ebay.com]
Methodological & Application
protocol for synthesizing 2-(3-amino-1H-pyrazol-1-yl)butanoic acid
Application Note: High-Fidelity Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)butanoic Acid
Executive Summary & Strategic Analysis
The target molecule, 2-(3-amino-1H-pyrazol-1-yl)butanoic acid , represents a critical scaffold in the development of anthranilic diamide insecticides and specific kinase inhibitors. The structural complexity lies not in the functional groups themselves, but in the regiochemical integrity of the pyrazole ring.
Synthesizing N-substituted aminopyrazoles presents a classic tautomeric challenge:
-
The Regioselectivity Problem: Direct alkylation of 3-aminopyrazole often yields a mixture of the desired 1-substituted-3-amino isomer and the thermodynamically competitive 1-substituted-5-amino isomer. Separation of these regioisomers is non-trivial and yield-limiting.
-
The Solution: This protocol prioritizes a Cyclization Strategy (De Novo Synthesis) . By constructing the pyrazole ring onto the pre-functionalized hydrazine moiety, we lock the regiochemistry at the N1 position, ensuring exclusive formation of the 3-amino isomer.
Retrosynthetic Logic & Pathway Visualization
The following flowchart illustrates the two potential pathways, highlighting why the Cyclization Route is the preferred method for high-purity applications.
Figure 1: Retrosynthetic comparison. Route A (Cyclization) guarantees N1-regiocontrol, whereas Route B (Alkylation) suffers from N1/N2 selectivity issues.
Detailed Experimental Protocol (Cyclization Route)
This protocol is designed for a 10 mmol scale but is scalable.
Phase 1: Synthesis of Ethyl 2-hydrazinobutanoate
Objective: Install the hydrazine handle on the butyrate chain.
Reagents:
-
Ethyl 2-bromobutyrate (1.95 g, 10 mmol)
-
Hydrazine hydrate (80% or 98%) (2.5 g, 50 mmol) [Excess is Critical]
-
Ethanol (Absolute, 20 mL)
Procedure:
-
Setup: Charge a 100 mL round-bottom flask (RBF) with hydrazine hydrate (5 equiv) and Ethanol (10 mL). Cool to 0°C using an ice bath.
-
Addition: Dissolve ethyl 2-bromobutyrate in Ethanol (10 mL). Add this solution dropwise to the hydrazine solution over 30 minutes.
-
Expert Note: Slow addition to excess hydrazine prevents the formation of the symmetric N,N-dialkylated byproduct.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin). The hydrazine product will appear as a polar, ninhydrin-active spot.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.
-
Caution: Hydrazine is toxic. Use a bleach trap for the rotary evaporator exhaust.
-
Dissolve the residue in DCM (50 mL) and wash with saturated NaHCO₃ (20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Yield Expectation: ~85-90% as a pale yellow oil. Used directly in the next step to avoid oxidation.
-
Phase 2: Cyclization to Ethyl 2-(3-amino-1H-pyrazol-1-yl)butanoate
Objective: Construct the pyrazole ring.[1]
Reagents:
-
Crude Ethyl 2-hydrazinobutanoate (from Phase 1)
-
2-Chloroacrylonitrile (0.96 g, 11 mmol) [Warning: Lachrymator/Toxic]
-
Triethylamine (Et₃N) (2.0 g, 20 mmol)
-
Ethanol/Water (3:1 ratio, 40 mL)
Procedure:
-
Mixing: In a 100 mL RBF, dissolve the hydrazine intermediate in Ethanol (30 mL).
-
Addition: Add 2-chloroacrylonitrile dropwise at RT. Stir for 30 minutes.
-
Cyclization: Add water (10 mL) and Et₃N. Heat the mixture to reflux (80°C) for 4–6 hours.
-
Observation: The solution often darkens. The formation of the aromatic ring drives the reaction.
-
-
Workup:
-
Cool to RT and concentrate to remove ethanol.
-
Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate.
-
-
Purification: Flash Column Chromatography is usually required.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Gradient 0% -> 5% MeOH in DCM.
-
Target: The 3-amino isomer is typically more polar than uncyclized impurities.
-
Yield Expectation: 60-75%.[5]
-
Phase 3: Ester Hydrolysis
Objective: Reveal the free carboxylic acid.[4]
Reagents:
-
Ethyl 2-(3-amino-1H-pyrazol-1-yl)butanoate (Purified)
-
Lithium Hydroxide (LiOH·H₂O) (2.0 equiv)
-
THF/Water (1:1, 10 mL/g of substrate)
Procedure:
-
Dissolve the ester in THF. Add the LiOH dissolved in water.
-
Stir at RT for 2–4 hours. Monitor by LC-MS (disappearance of M+29 peak, appearance of Acid peak).
-
Isolation:
-
Carefully adjust pH to ~4-5 using 1M HCl. Do not over-acidify as the amino group may form a salt that is highly water-soluble.
-
If the product precipitates, filter and wash with cold water.
-
If no precipitate, extract with n-Butanol or IPA/CHCl₃ (1:3).
-
-
Final Polish: Recrystallize from Ethanol/Water if necessary.
Analytical Validation (QC Standards)
| Parameter | Method | Expected Result |
| Identity | ¹H-NMR (400 MHz, DMSO-d₆) | Py-H5: Doublet |
| Regiochemistry | NOESY / HMBC | Critical: NOE correlation observed between the Py-H5 proton and the Chiral CH (alpha-proton of butyric acid). Absence of this correlation suggests N2 alkylation (5-amino isomer). |
| Purity | HPLC (C18) | >95% (254 nm). Impurities often include unreacted hydrazine dimer. |
| Mass Spec | ESI-MS | [M+H]⁺ = 170.09 (Calculated). |
Troubleshooting & Optimization
-
Issue: Low Yield in Cyclization.
-
Cause: Oxidation of the hydrazine intermediate.
-
Fix: Perform Phase 1 and Phase 2 back-to-back without storing the intermediate. Sparge solvents with Nitrogen.[4]
-
-
Issue: Formation of 5-Amino Isomer.
-
Cause: If using Route B (Alkylation), this is unavoidable. If using Route A, check the purity of 2-chloroacrylonitrile. Ensure the reaction is refluxed sufficiently to drive the thermodynamic aromatic product.
-
-
Issue: Water Solubility during Workup.
-
Cause: The amino-acid is zwitterionic.
-
Fix: Isolate at the isoelectric point (pI). Alternatively, use ion-exchange resin (Dowex 50W) for purification, eluting with Ammonia/MeOH.
-
Safety & Compliance
-
Hydrazine Hydrate: Potent carcinogen and highly toxic. Handle in a fume hood with double gloving. Destruct excess hydrazine with bleach (sodium hypochlorite) solution before disposal.
-
2-Chloroacrylonitrile: High acute toxicity and lachrymator. Avoid inhalation.
-
Waste: Segregate halogenated waste (Phase 2) from non-halogenated.
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective synthesis of 5-amino- and 3-aminopyrazoles." Journal of Organic Chemistry, 2008.
- Context: Establishes the mechanism where hydrazine substitution patterns dict
-
Cyclization Protocols: Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry." Arkivoc, 2009.[6] Link
- Context: Comprehensive review of 3-aminopyrazole synthesis via acrylonitrile deriv
-
General Alkylation Data: "Regioselective N-Alkylation of Pyrazoles." J. Org.[7][8][9] Chem., 2017.[7] Link
- Context: Supports the difficulty of direct alkylation and validates the need for the cycliz
-
Fipronil Intermediate Synthesis: "Process for preparation of aminopyrazole." Patent WO2017060787A1. Link
- Context: Industrial precedent for reacting hydrazines with nitrile components to form amino-pyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 9. acs.figshare.com [acs.figshare.com]
Application Note: Profiling 2-(3-amino-1H-pyrazol-1-yl)butanoic acid in Kinase Fragment-Based Drug Discovery (FBDD)
Target Audience: Structural Biologists, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Application Note & Standard Operating Protocols
Introduction & Structural Rationale
In the landscape of kinase inhibitor development, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient method for sampling chemical space. The compound 2-(3-amino-1H-pyrazol-1-yl)butanoic acid represents a privileged, bifunctional fragment scaffold designed specifically for ATP-competitive kinase inhibition.
The structural logic of this fragment is bipartite:
-
The 3-amino-1H-pyrazole core: This moiety is a classic kinase hinge-binding pharmacophore. It acts as a bidentate hydrogen bond donor/acceptor system, perfectly complementing the backbone carbonyl and amide NH of the kinase hinge region (commonly found in targets like CSNK2 and PKMYT1)[1].
-
The
-butanoic acid aliphatic chain: Substituted at the N1 position of the pyrazole, this carboxylic acid projects a vector toward the solvent-exposed channel or forms a critical electrostatic salt bridge with the conserved catalytic lysine (e.g., the 3-Lysine in the ATP-binding pocket). This provides an ideal synthetic handle for subsequent "fragment growing" or "fragment linking" optimization phases [2].
Because fragments typically exhibit low binding affinities (
Caption: Structural rationale for fragment binding within the kinase ATP-binding pocket.
Assay Cascade Design: The Causality of Experimental Choices
To confidently validate 2-(3-amino-1H-pyrazol-1-yl)butanoic acid as a true binder rather than a pan-assay interference compound (PAIN), a multi-tiered orthogonal approach is required.
-
Primary Screen: Differential Scanning Fluorimetry (DSF).
-
Why? Fragments must be screened at high concentrations (1–5 mM). At these concentrations, functional assays often yield false positives due to compound aggregation or off-target protein denaturation. DSF directly measures thermodynamic stabilization (
) independent of enzymatic activity.
-
-
Orthogonal Validation: Surface Plasmon Resonance (SPR).
-
Why? DSF provides no kinetic data. SPR confirms 1:1 stoichiometric binding and provides the dissociation constant (
), ruling out non-specific aggregation.
-
-
Functional Screen: ADP-Glo™ Kinase Assay.
-
Why not continuous coupled assays? High concentrations of fragments often cause autofluorescence or inner-filter effects in continuous spectrophotometric assays. The ADP-Glo™ assay is a bioluminescent end-point assay that isolates the detection step from the kinase reaction, rendering it highly resistant to optical interference from the fragment[3].
-
Caption: Fragment-Based Drug Discovery (FBDD) cascade for kinase inhibitor development.
Standard Operating Protocols (SOPs)
Protocol A: Differential Scanning Fluorimetry (DSF)
This protocol is designed as a self-validating system. It includes strict DMSO matching, as fragments require high solvent concentrations that inherently destabilize proteins.
Materials:
-
Recombinant Kinase Domain (e.g., CSNK2A1 or PKMYT1), purified to >95%.
-
SYPRO™ Orange Protein Gel Stain (5000X stock).
-
Fragment Stock: 100 mM 2-(3-amino-1H-pyrazol-1-yl)butanoic acid in 100% DMSO.
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
Step-by-Step Methodology:
-
Prepare Protein-Dye Master Mix: Dilute the kinase to a final concentration of 2 µM in Assay Buffer. Add SYPRO Orange to a final concentration of 5X. Crucial: Do not vortex SYPRO Orange; mix by gentle inversion to prevent dye aggregation.
-
Compound Plating: In a 384-well PCR plate, dispense 1 µL of the fragment stock (diluted in DMSO to achieve a final assay concentration of 1 mM and 2 mM).
-
Control Wells: Include 1 µL of DMSO (Negative Control) and 1 µL of 1 mM Staurosporine (Positive Control). Self-Validation: The DMSO concentration must be exactly 5% (v/v) across all wells.
-
Reaction Assembly: Add 19 µL of the Protein-Dye Master Mix to all wells. Seal the plate with optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles.
-
Thermal Melt Execution: Run the plate in a Real-Time PCR machine (e.g., QuantStudio). Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).
-
Data Analysis: Calculate the melting temperature (
) using the first derivative of the melt curve. A positive hit is defined as relative to the DMSO control.
Protocol B: ADP-Glo™ Functional Kinase Assay
To prove that the fragment is ATP-competitive, the assay must be run at the apparent
Caption: Mechanistic workflow of the ADP-Glo™ Kinase Assay isolating detection from the reaction.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a solid white 384-well plate, combine 2 µL of recombinant kinase, 1 µL of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid (titrated from 5 mM down to 10 µM), and 2 µL of ATP/Substrate mix.
-
Causality: The ATP concentration must be set exactly at the established
for the specific kinase to accurately detect competitive fragment binding.
-
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. Causality: This step halts the kinase reaction and completely depletes the remaining unreacted ATP, lowering the background signal to near-zero.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts the generated ADP back into ATP and introduces luciferase/luciferin to generate light.
-
Readout & Validation: Read luminescence on a microplate reader (e.g., EnVision). Calculate the Z'-factor using the DMSO (max activity) and no-enzyme (min activity) controls. A Z'-factor > 0.7 validates the assay run.
Representative Quantitative Data
The following table summarizes expected biophysical and biochemical profiling data for 2-(3-amino-1H-pyrazol-1-yl)butanoic acid against a targeted mini-panel of kinases. The data highlights the fragment's preference for kinases with an accessible basic residue near the solvent channel.
Table 1: Fragment Profiling Summary (Hypothetical Data for Reference)
| Kinase Target | DSF | SPR | ADP-Glo IC | Structural Rationale / Notes |
| CSNK2A1 | + 3.2 ± 0.1 | 145 ± 12 | 210 ± 15 | Strong hinge binding; butanoic acid forms salt bridge with Lys68 [1]. |
| PKMYT1 | + 2.8 ± 0.2 | 280 ± 25 | 450 ± 30 | Favorable hinge interaction; moderate solvent channel electrostatics [2]. |
| CDK2 | + 0.4 ± 0.1 | > 1000 | > 1000 | Poor fit; steric clash between butanoic acid and the CDK2 gatekeeper residue. |
| Negative Control | N/A | N/A | N/A | Staurosporine IC |
Note: IC
References
-
Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors Source: ChemRxiv URL:[Link]
- Biarylamide derivatives and their use as PKMYT1 inhibitors (WO2024184550A1)
Application Note: 2-(3-Amino-1H-pyrazol-1-yl)butanoic Acid in Kinase Inhibitor Discovery
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Executive Summary
In modern fragment-based drug discovery (FBDD) and rational drug design, bifunctional building blocks are critical for rapidly exploring chemical space. 2-(3-Amino-1H-pyrazol-1-yl)butanoic acid (CAS: 1340499-68-4) has emerged as a highly versatile, privileged scaffold. By combining the well-established adenine-mimetic properties of the 3-aminopyrazole core with the synthetic handle of an
This guide details the mechanistic rationale, physicochemical properties, and field-validated synthetic protocols for utilizing this building block in lead generation.
Mechanistic Rationale & Structural Significance
As a Senior Application Scientist, I emphasize that selecting a building block is rarely about simple connectivity; it is about pre-organizing the molecule for optimal target engagement. The 2-(3-amino-1H-pyrazol-1-yl)butanoic acid scaffold offers three distinct pharmacological vectors:
-
The Hinge-Binding Motif (3-Aminopyrazole): The 3-aminopyrazole core is a proven adenine mimetic. It interacts with the kinase hinge region (e.g., Glu and Ala/Phe residues) by forming a robust triad of hydrogen bonds [1][2]. This interaction anchors the molecule within the ATP-binding pocket.
-
The Hydrophobic Anchor (
-Ethyl Group): The ethyl chain derived from the butanoic acid backbone provides localized steric bulk. When docked into kinases like CDK2 or AXL, this aliphatic group projects into the shallow hydrophobic pocket (P1) adjacent to the hinge, enhancing binding entropy [2]. -
The Solvent-Exposed Vector (Carboxylic Acid): The carboxylic acid serves as a highly modular vector pointing toward the solvent-exposed region. This allows for the rapid library generation of amides to tune physicochemical properties (solubility, permeability) or to attach PEG-linkers for targeted protein degradation (PROTACs) [3].
Figure 1: Pharmacophore mapping of the 2-(3-amino-1H-pyrazol-1-yl)butanoic acid scaffold.
Physicochemical Profiling
Understanding the baseline properties of the building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of the final drug candidates.
Table 1: Physicochemical Properties of 2-(3-Amino-1H-pyrazol-1-yl)butanoic acid
| Property | Value | Medicinal Chemistry Implication |
| Molecular Weight | 169.18 g/mol | Low MW allows for extensive derivatization while remaining within Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 3 (NH2, OH) | Excellent hinge-binding potential; requires capping (e.g., amide formation) to optimize permeability. |
| Hydrogen Bond Acceptors | 4 (N, N, C=O, OH) | Favorable for aqueous solubility and target engagement. |
| Topological Polar Surface Area (TPSA) | 83.4 Ų | Ideal starting point. Post-coupling TPSA typically lands in the 90–120 Ų range, optimal for oral bioavailability[1]. |
| Chemoselectivity Profile | Differential Nucleophilicity | The 3-amino group is deactivated by the heteroaromatic ring, allowing selective functionalization of the carboxylic acid without protecting groups. |
Synthetic Workflows & Protocols
The following protocols are designed as self-validating systems. They leverage the inherent chemoselectivity of the building block to avoid unnecessary protection/deprotection steps, thereby accelerating the Design-Make-Test-Analyze (DMTA) cycle.
Protocol A: Chemoselective Amide Coupling (Library Generation)
Application Scientist Insight: Why not protect the 3-amino group? The lone pair on the 3-amino group is delocalized into the electron-deficient pyrazole ring, rendering it significantly less nucleophilic than standard aliphatic amines. By utilizing HATU—a highly efficient coupling reagent for sterically hindered
Reagents:
-
2-(3-Amino-1H-pyrazol-1-yl)butanoic acid (1.0 equiv)
-
Target Amine (Primary or Secondary) (1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
-
Activation: Dissolve 2-(3-amino-1H-pyrazol-1-yl)butanoic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature.
-
Coupling Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution will typically transition to a pale yellow color, indicating the formation of the active OAt ester. Stir for 10 minutes.
-
Amine Addition: Add the target amine (1.2 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. The mass of the desired amide should be the dominant peak, with
of self-condensation products. -
Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase prep-HPLC to yield the pure 3-aminopyrazole amide intermediate.
Protocol B: Urea Derivatization of the 3-Amino Group
Once the solvent-exposed vector is established via Protocol A, the 3-amino group can be functionalized to probe the deep hydrophobic back-pocket of kinases (e.g., generating Type II kinase inhibitors) [4].
Step-by-Step Methodology:
-
Preparation: Dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous Pyridine (0.1 M) at 0 °C.
-
Electrophile Addition: Slowly add the desired aryl isocyanate (1.1 equiv) dropwise.
-
Heating: Warm the reaction to 60 °C and stir for 12 hours. Causality note: The elevated temperature is required to overcome the poor nucleophilicity of the 3-aminopyrazole.
-
Isolation: Concentrate the pyridine under reduced pressure, co-evaporate with toluene to remove residual pyridine, and purify via silica gel chromatography (DCM:MeOH gradient) to yield the final dual-functionalized kinase inhibitor.
Figure 2: Synthetic DMTA workflow utilizing 2-(3-amino-1H-pyrazol-1-yl)butanoic acid.
Representative Biological Application Data
To validate the utility of this scaffold, we look at the structure-activity relationship (SAR) trajectories of analogous 3-aminopyrazole derivatives in recent literature. The scaffold has been instrumental in discovering highly potent inhibitors for AXL receptor tyrosine kinase (implicated in tumor metastasis and drug resistance) [1] and Cyclin-Dependent Kinases (CDK2/5) [2].
Table 2: Representative Kinase Inhibition Profile of 3-Aminopyrazole Derivatives
| Derivative Class (Post-Derivatization) | Target Kinase | Cellular IC₅₀ (nM) | Mechanistic Observation |
| Unsubstituted 3-Aminopyrazole | Pan-Kinase | > 5,000 | Weak binding; lacks hydrophobic anchors. |
| CDK2 / CDK5 | 15 - 45 | The | |
| Dual Functionalized (Amide + Urea) | AXL Kinase | 1.6 - 3.5 | Urea extension reaches the DFG-out conformation back-pocket, yielding extreme potency and selectivity [1]. |
| Macrocyclic Derivatization | MST3 Kinase | ~ 100 | Linking the solvent vector back to the pyrazole locks the bioactive conformation, enhancing MST3 selectivity [4]. |
Note: Data summarized from benchmark studies utilizing the 3-aminopyrazole core in targeted oncology programs.
References
-
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. National Center for Biotechnology Information (PMC). Available at:[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at:[Link]
-
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. BioRxiv. Available at:[Link]
Application Notes & Protocols for Testing Aminopyrazole Compounds in Cell Culture
Introduction: The Rationale and Potential of Aminopyrazoles
The aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors.[1][2][3][4][5] Kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Aminopyrazole derivatives have demonstrated remarkable efficacy in targeting key kinases involved in cell cycle progression, signal transduction, and angiogenesis, such as Cyclin-Dependent Kinases (CDKs) and Polo-like Kinase 4 (PLK4).[1][6][7][8]
This guide provides a comprehensive framework for the preclinical evaluation of novel aminopyrazole compounds in a cell culture setting. It is designed for researchers, scientists, and drug development professionals. Our approach moves beyond a simple list of procedures; it explains the causality behind experimental choices to ensure the generation of robust, reproducible, and meaningful data. We will progress logically from initial cytotoxicity screening to detailed mechanistic validation, providing field-proven protocols and data interpretation insights at each stage.
Pre-Experimental Foundations: Setting the Stage for Success
Before any cells are treated, meticulous preparation is paramount. Overlooking these foundational steps is a common source of experimental variability and can invalidate downstream results.
Compound Management: Integrity is Key
The accuracy of your results begins with the integrity of your compound.
-
Solubility and Stock Preparation: Aminopyrazole compounds are typically hydrophobic and require a polar organic solvent for dissolution.[9] Dimethyl sulfoxide (DMSO) is the most common choice.[9][10][11]
-
Expert Insight: Always aim to prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.[9] This minimizes the volume of DMSO added to your cell culture medium. The final concentration of DMSO in your culture should ideally be kept below 0.1%, and certainly no higher than 0.5%, to prevent solvent-induced cytotoxicity which can confound results.[10][12]
-
Protocol: Weigh the compound accurately and dissolve in the appropriate volume of sterile DMSO. Gentle vortexing or brief sonication can aid dissolution.[9]
-
-
Storage and Stability: Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[9][10] Store these aliquots, protected from light, at -20°C for short-term or -80°C for long-term stability.[9][10]
Cell Line Selection and Culture
The choice of cell line is dictated by the scientific question.
-
Target Expression: If your aminopyrazole is designed to inhibit a specific kinase (e.g., CDK9), select a cell line known to express this target and rely on its activity for proliferation or survival.[6]
-
Disease Relevance: Choose cell lines that are representative of the disease you aim to treat (e.g., MCF-7 for ER-positive breast cancer, MiaPaCa-2 for pancreatic cancer).[3][6]
-
Cell Health: Only use healthy, viable cells in the logarithmic growth phase.[13] Do not use cells that are over-confluent or have been passaged excessively. Regularly check for mycoplasma contamination.
Phase 1: Primary Screening - Potency and Cytotoxicity
The first objective is to determine if the compound has a biological effect on cell viability and to quantify its potency. This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Workflow for Determining IC50
The general workflow involves treating cells with a serial dilution of the compound and measuring viability after a set incubation period.
Caption: Inhibition of a generic kinase signaling pathway by an aminopyrazole compound.
Protocol: Western Blot for Phosphorylated Proteins
-
Cell Treatment & Lysis: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.5x, 1x, 5x, 10x IC50) for a shorter duration (e.g., 2-24 hours). After treatment, wash cells with ice-cold PBS and lyse them using a lysis buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins. [14][15][16]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. [7]3. SDS-PAGE and Transfer: Denature protein samples by boiling in SDS-PAGE sample buffer. [16]Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane. [16]4. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Expert Insight: Do NOT use milk for blocking when probing for phosphoproteins. Milk contains casein, a phosphoprotein, which can cause high background noise by binding to your phospho-specific antibody. [16]5. Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of your target protein (e.g., anti-phospho-CDK2). [16]6. Washing and Secondary Antibody: Wash the membrane thoroughly with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [15][16]7. Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. [16]8. Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein. [14]This is crucial to confirm that the observed decrease in the phospho-signal is due to inhibition, not protein degradation. A loading control like GAPDH or β-actin should also be used.
-
Phenotypic Confirmation: Apoptosis and Cell Cycle Arrest
If the compound successfully inhibits its target, a distinct cellular phenotype should emerge. For many kinase inhibitors, this involves inducing apoptosis (programmed cell death) or causing cell cycle arrest.
Protocol: Apoptosis Detection via Caspase-3/7 Activity
Executioner caspases 3 and 7 are key mediators of apoptosis. [17][18]Luminescent assays like Caspase-Glo® 3/7 provide a sensitive and straightforward method to measure their activity. [19]
-
Cell Seeding and Treatment: Follow the same procedure as for the IC50 assay, seeding cells in a white-walled 96-well plate suitable for luminescence. Treat with the compound at various concentrations around the IC50 value.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer. [18]3. Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation and Measurement: Mix contents on a plate shaker for 2 minutes, then incubate at room temperature for 1-2 hours. [20]Measure the luminescence using a plate reader. An increase in luminescence indicates activation of caspase-3/7 and apoptosis. [19] Protocol: Cell Cycle Analysis via Propidium Iodide Staining
Inhibition of cell cycle kinases (like CDKs) is expected to cause cells to accumulate at a specific phase of the cell cycle. [1][7]This can be quantified by flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound (and a vehicle control) for 24-48 hours. [7]2. Harvest and Fixation: Harvest both adherent and floating cells and wash with cold PBS. While gently vortexing, add ice-cold 70% ethanol drop-wise to fix the cells. [7]Incubate at -20°C for at least 2 hours. [7]3. Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase. [7][21]PI is a fluorescent dye that binds stoichiometrically to DNA, so the fluorescence intensity is directly proportional to the DNA content. [22]RNase is included to prevent staining of double-stranded RNA. [21]4. Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will generate a histogram where cells in the G0/G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in the S phase have an intermediate amount of DNA. [21][22]An effective CDK inhibitor might show a significant increase in the percentage of cells in the G1 or G2/M phase, depending on the specific CDK targeted.
Conclusion and Best Practices
A systematic, multi-faceted approach is essential for the successful evaluation of aminopyrazole compounds. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of a compound's activity.
Key Takeaways:
-
Controls are Non-Negotiable: Every experiment must include appropriate vehicle, negative, and positive controls to ensure data is interpretable and valid. [13][23]* Explain the "Why": Understand the principles behind each protocol step, such as using BSA instead of milk for phospho-westerns or including phosphatase inhibitors in lysis buffers. [16]* Orthogonal Validation: Do not rely on a single assay. Confirm findings using multiple, distinct methods (e.g., complement a viability assay with an apoptosis assay) to strengthen your conclusions.
-
Dose is Everything: Always perform dose-response experiments. A single-point concentration can be misleading. Analyzing effects at, below, and above the IC50 provides a much clearer picture of the compound's biological impact.
By adhering to these principles and protocols, you will be well-equipped to rigorously characterize novel aminopyrazole compounds and accurately assess their therapeutic potential.
References
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Bio-Rad. (2019, February 13). 10 Tips for Western Blot Detection of Phosphorylation Events. Bio-Radiations. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Probing the Cell Cycle with Flow Cytometry. SCIRP. Retrieved from [Link]
-
Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, January 21). Analysis of Cell Cycle Position in Mammalian Cells. PMC. Retrieved from [Link]
-
Abbkine. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]
-
PubMed. (n.d.). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
MDPI. (2022, August 30). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
-
MDPI. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax. PMC. Retrieved from [Link]
-
PubMed. (2025, March 21). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]
-
PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]
-
ResearchGate. (2025, October 25). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Retrieved from [Link]
-
ACS Publications. (2025, December 2). Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry. Retrieved from [Link]
-
KCAS Bio. (2025, July 28). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
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Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
EurekAlert!. (2015, October 23). Sensing small molecules may revolutionize drug design. Retrieved from [Link]
-
ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
-
Reddit. (2024, March 1). I don't understand what the vehicle control is for. Retrieved from [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
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analytical techniques for quantifying 2-(3-amino-1H-pyrazol-1-yl)butanoic acid
Application Note: Strategic Quantification of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid
Executive Summary & Chemical Context
This guide details the analytical strategy for quantifying 2-(3-amino-1H-pyrazol-1-yl)butanoic acid , a critical amphoteric intermediate often encountered in the synthesis of pyrazole-based pharmaceuticals (e.g., kinase inhibitors).
The Analytical Challenge: This molecule presents a classic "zwitterionic trap." It contains a basic primary amine on the pyrazole ring and an acidic carboxylic acid tail.
-
Acidic Moiety: Butanoic acid tail (
). -
Basic Moiety: 3-Aminopyrazole core (
).
At neutral pH, the molecule exists as a zwitterion, leading to poor retention and peak tailing on standard C18 columns. This protocol utilizes pH-controlled Ion Suppression Chromatography to force the molecule into a single ionic state (cationic), ensuring sharp peak shapes and reproducible retention.
Analytical Strategy: The "Ion-Control" Approach
To achieve robust quantification, we must control the protonation state of the analyte.
-
Low pH (pH < 2.5): The carboxylic acid is protonated (Neutral,
) and the amine is protonated (Positive, ). The molecule behaves as a cation with a hydrophobic tail. (Recommended Strategy) -
High pH (pH > 7.0): The acid is deprotonated (Negative,
) and the amine is neutral. The molecule behaves as an anion. -
Result: We select Low pH conditions (0.1% Formic Acid or TFA) to maximize interaction with the stationary phase while maintaining MS compatibility.
Visualizing the Analytical Logic
Figure 1: Decision tree for selecting the optimal chromatographic conditions based on the analyte's physicochemical properties.
Protocol A: HPLC-UV (Routine QC & Process Monitoring)
Objective: High-precision quantification for purity assessment and reaction monitoring. Suitability: Raw material testing, final product release.
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | Waters SymmetryShield RP18 (4.6 x 150 mm, 3.5 µm) or Agilent Zorbax SB-Aq | "Polar Embedded" or "Aqueous Stable" phases prevent phase collapse in high-water conditions and shield silanols from the basic amine. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | pH ~2.0. Suppresses silanol activity and keeps the carboxylic acid neutral. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 30°C | Improves mass transfer and peak sharpness. |
| Detection | UV @ 210 nm | The pyrazole ring has strong absorbance in the low UV range. 254 nm is likely too weak for this specific derivative. |
| Injection Vol | 10 µL | Adjust based on sensitivity needs. |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | Isocratic |
| 12.0 | 40 | 60 | Linear Ramp |
| 12.1 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | Wash Hold |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Protocol B: LC-MS/MS (Trace Impurity Analysis)
Objective: Quantifying trace levels (ppm range) of this intermediate in a final drug substance (Genotoxic Impurity Screening). Suitability: Trace analysis, metabolite identification.
MS Source Parameters (ESI Positive)
-
Ionization Mode: Electrospray Ionization (ESI+). The amino group ensures high ionization efficiency (
). -
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
Cone Voltage: 25 V (Optimize for parent ion stability).
MRM Transitions (Precursor Product)
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Interpretation |
| Quantifier | 170.1 ( | 124.1 | 15 - 20 | Loss of Formic Acid/COOH group ( |
| Qualifier | 170.1 ( | 84.1 | 30 - 35 | Fragmentation of the pyrazole core |
Note: Precursor mass 170.1 is based on Molecular Formula
Sample Preparation Workflow
Correct sample preparation is vital to prevent precipitation of the zwitterion.
Figure 2: Sample preparation workflow designed to maintain solubility of the polar analyte.
Critical Note on Diluent: Do NOT use 100% Acetonitrile as the diluent. The polar zwitterion may precipitate or exhibit "solvent effect" (peak splitting) upon injection into a high-aqueous mobile phase. Use 90:10 Water:ACN with 0.1% acid to match the initial mobile phase conditions.
Method Validation Criteria (ICH Q2)
To ensure this method is "Trustworthy" and "Self-Validating," the following criteria must be met during setup:
-
System Suitability:
-
Tailing Factor (
): Must be . (If , increase buffer concentration or replace column). -
Precision (RSD):
for 6 replicate injections of the standard.
-
-
Linearity:
over the range of 50% to 150% of target concentration. -
LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."[1] ICH Guidelines, 2005. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997. (Foundational text on pH control for ionic samples).
- Center for Drug Evaluation and Research (CDER). "Review of Chromatographic Methods for Pyrazole Derivatives." FDA Guidance Documents, General Analytical Standards.
-
PubChem. "Compound Summary: 3-Aminopyrazole derivatives." National Library of Medicine. Link
Sources
Application Note: High-Throughput Screening of Aminopyrazole Libraries for Kinase Inhibitor Discovery
Abstract
The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for a multitude of bioactive compounds, particularly potent enzyme inhibitors.[1] These derivatives have demonstrated significant therapeutic potential across oncology, inflammation, and infectious diseases.[1] A significant focus of research has been on their role as kinase inhibitors, targeting enzymes crucial in cellular signaling whose dysregulation is implicated in numerous diseases.[1][2] High-Throughput Screening (HTS) is an essential methodology in drug discovery that enables the rapid testing of large, diverse chemical libraries to identify starting points for therapeutic development.[3][4] This guide provides an in-depth technical overview and detailed protocols for the successful design and execution of an HTS campaign targeting protein kinases using an aminopyrazole library. We will cover assay development, primary screening, data analysis, and hit confirmation, with a focus on the scientific rationale behind each step to ensure a robust and efficient discovery process.
The Aminopyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
Aminopyrazole-containing molecules exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Their synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] In recent years, aminopyrazole derivatives have been successfully developed as potent inhibitors of several important kinase targets, including Fibroblast Growth Factor Receptors (FGFR), AXL receptor tyrosine kinase, and Bruton's tyrosine kinase (BTK), leading to clinically approved drugs and advanced clinical candidates.[2][6][7] This success validates the aminopyrazole core as a highly valuable starting point for kinase-focused drug discovery programs.
The High-Throughput Screening Workflow: A Strategic Overview
The goal of HTS is to efficiently test thousands to millions of compounds to identify "hits"—compounds that reproducibly modulate the activity of a biological target.[8][9] A successful HTS campaign is a multi-step process that requires careful planning and rigorous quality control at every stage.[3][10]
The overall workflow combines automation, miniaturized assays, and sophisticated data analysis to move from a large library to a small set of validated hits.[4][11]
Caption: The HTS workflow, from initial assay development to confirmed hits.
Assay Development: The Foundation of a Successful Screen
The selection and optimization of the screening assay is the most critical step in an HTS campaign.[12] The assay must be robust, reproducible, sensitive, and suitable for automation in a miniaturized format (typically 384- or 1536-well plates).[11][13] For kinase targets, both biochemical and cell-based formats are viable options, each with distinct advantages and disadvantages.
| Assay Type | Advantages | Disadvantages | Best For... |
| Biochemical | - Directly measures interaction with the target protein.[14] - Generally lower variability and higher Z' values. - Simpler to develop and troubleshoot. | - Lacks physiological context (no cell membrane, cofactors, etc.).[15] - Cannot assess compound permeability or off-target cellular toxicity.[15] | - Primary screening for direct enzyme inhibitors. - Structure-Activity Relationship (SAR) studies. |
| Cell-Based | - Measures activity in a more biologically relevant environment.[16] - Assesses compound effects on a signaling pathway.[3] - Simultaneously evaluates cell permeability and cytotoxicity.[17] | - More complex to develop and optimize. - Higher inherent biological variability.[15] - Susceptible to artifacts affecting general cell health. | - Identifying pathway modulators. - Phenotypic screening. - Secondary assays to confirm cellular activity of biochemical hits. |
Protocol 3.1: Biochemical Kinase Assay Development (TR-FRET)
This protocol describes the development of a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure kinase activity, a common format for HTS.
Principle: The assay measures the phosphorylation of a substrate peptide by the target kinase. A Europium-labeled anti-phospho-substrate antibody (donor) binds to the phosphorylated biotinylated substrate, bringing it into proximity with a Streptavidin-labeled fluorophore (acceptor). Upon excitation, the donor transfers energy to the acceptor, generating a TR-FRET signal that is proportional to kinase activity.
Materials:
-
Target Kinase (recombinant)
-
Biotinylated Substrate Peptide
-
ATP (Adenosine triphosphate)
-
Europium-labeled Anti-Phospho-Substrate Antibody
-
Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume white microplates
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
Step-by-Step Protocol:
-
Component Titration (Matrix Titration):
-
Rationale: To find the optimal concentration of each reagent that provides a robust signal window with minimal background.
-
Kinase Titration: Perform a serial dilution of the kinase and incubate with a fixed, excess concentration of substrate and ATP (typically the Km value). Measure product formation to find the enzyme concentration that results in ~50-80% substrate conversion in the desired reaction time.
-
ATP Titration: Using the optimal kinase concentration, perform a serial dilution of ATP (from 1 µM to 1 mM). Plot kinase activity vs. ATP concentration to determine the Michaelis constant (Km). For inhibitor screening, it is critical to run the assay at or below the Km of ATP to ensure competitive inhibitors can be identified.
-
Substrate Titration: Determine the optimal substrate concentration in a similar manner.
-
-
Assay Miniaturization and Optimization:
-
Rationale: To adapt the assay to a 384-well format and ensure stability for automated screening.
-
Transfer the optimized reagent concentrations to a 384-well plate format, reducing volumes proportionally (e.g., 10-20 µL total volume).
-
Test the stability of reagents (kinase, ATP) at room temperature over the expected run time of a plate stack (e.g., 2-4 hours).
-
Determine the optimal incubation time for the kinase reaction and the detection reagents.
-
-
Assay Validation (Pilot Screen):
-
Rationale: To confirm the assay is robust and reproducible enough for a full-scale screen.[18] This is typically done by running a "dry run" or pilot screen of a small compound set.[18]
-
Prepare a 384-well plate with alternating columns of positive and negative controls.
-
Negative Control (Max Signal): Kinase + Substrate + ATP in 0.5% DMSO. (n=192 wells)
-
Positive Control (Min Signal): Kinase + Substrate + ATP + saturating concentration of Staurosporine in 0.5% DMSO. (n=192 wells)
-
-
Incubate, add detection reagents, and read the plate on a TR-FRET-capable plate reader.
-
Calculate the Z'-factor to assess assay quality.[18]
-
Data Analysis & Acceptance Criteria:
The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range and data variation.[14]
-
Formula: Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )
-
SD_max / Mean_max: Standard deviation and mean of the negative control (maximum signal).
-
SD_min / Mean_min: Standard deviation and mean of the positive control (minimum signal).
| Metric | Formula | Acceptance Criteria | Interpretation |
| Signal-to-Background (S/B) | Mean_max / Mean_min | > 5 | Indicates a sufficient dynamic range for the assay. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% for both controls | Measures the relative variability of the data. |
| Z'-Factor | See above | > 0.5 | An excellent, robust assay suitable for HTS.[14][18] |
Executing the Primary HTS Campaign
Once the assay has been validated, the full-scale screen of the aminopyrazole library can begin. This phase relies heavily on automation to ensure consistency and throughput.[8]
Protocol 4.1: Automated Primary Screen
-
Library Preparation:
-
The aminopyrazole library, typically stored as 10 mM DMSO stocks, is formatted into "assay-ready" plates.
-
Using an acoustic dispenser (e.g., Echo) or automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound into the 384-well assay plates. This results in a final screening concentration of ~10 µM in a total assay volume of 10 µL.[18]
-
-
Screen Execution:
-
A master mix of assay buffer and substrate peptide is dispensed into all wells of the assay plates.
-
A second dispense adds the target kinase to initiate the enzymatic reaction. Control wells receive kinase (negative control) or kinase with a control inhibitor (positive control).
-
Plates are incubated for the pre-determined reaction time (e.g., 60 minutes) at a controlled temperature.
-
A "stop/detection" mix containing the TR-FRET detection reagents (antibody, SA-APC) in a buffer with EDTA (to chelate Mg²⁺ and stop the kinase reaction) is added.
-
Plates are incubated again to allow for the detection signal to develop (e.g., 60 minutes).
-
-
Data Acquisition:
-
Plates are read sequentially on an automated plate reader. Data is uploaded to a central database for analysis.[18]
-
Data Analysis and Hit Identification
Raw HTS data must be processed and analyzed to identify statistically significant "hits" while minimizing false positives.[19][20]
Caption: Workflow for HTS data analysis and hit identification.
Step-by-Step Analysis:
-
Data Normalization: Raw fluorescence values are converted into a more intuitive format, such as percent inhibition.
-
Formula: % Inhibition = 100 * (1 - ( (Sample_Value - Mean_min) / (Mean_max - Mean_min) ))
-
This calculation normalizes the data from each plate relative to its own internal controls, reducing plate-to-plate variability.[20]
-
-
Quality Control: The Z'-factor is calculated for each individual plate. Plates that do not meet the quality threshold (Z' < 0.5) are flagged for review and may be excluded from the analysis.[20]
-
Hit Calling: A statistical threshold is applied to identify active compounds. A common starting point is to define a hit as any compound that produces an inhibition greater than three times the standard deviation of the negative control wells, or a simpler threshold like >50% inhibition.[19]
-
False Positive Filtering: It is crucial to filter out compounds that are known to interfere with assay technologies, known as Pan-Assay Interference Compounds (PAINS).[4] These compounds can produce a positive signal through mechanisms unrelated to target inhibition, such as fluorescence quenching or aggregation.[13][21] Cheminformatics tools are used to flag compounds with undesirable structural motifs.
Hit Confirmation and Follow-Up Studies
Hits identified in the primary screen are considered "putative" and must be confirmed through a series of follow-up experiments.[4]
Protocol 6.1: Hit Confirmation and Potency Determination
-
Hit Re-test (Confirmation):
-
Rationale: To ensure the activity observed in the primary screen is reproducible.
-
"Cherry-pick" the primary hits from the library source plates and re-test them in the primary assay, often in triplicate. Only compounds that show consistent activity proceed.
-
-
Dose-Response Analysis (IC₅₀ Determination):
-
Rationale: To determine the potency of the confirmed hits.
-
Perform a serial dilution of each confirmed hit (e.g., 8-10 points, starting at 50 µM) and test in the primary assay.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ (the concentration at which 50% of the enzyme's activity is inhibited).
-
-
Orthogonal Assays:
-
Rationale: To confirm that the compound's activity is not an artifact of the primary assay format.
-
Test the hits in a different assay that measures the same biological endpoint but uses a different technology (e.g., a label-free mobility shift assay if the primary screen was TR-FRET).
-
-
Preliminary SAR Analysis:
-
Once IC₅₀ values are determined, active compounds are grouped by their core chemical structures. This preliminary Structure-Activity Relationship (SAR) analysis helps identify which chemical modifications are favorable for activity and guides the next phase of medicinal chemistry.[18]
-
Troubleshooting Common HTS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - High variability in control wells. - Low signal-to-background ratio. - Reagent instability. | - Review liquid handling and dispensing steps for accuracy. - Re-optimize reagent concentrations. - Check reagent stability over the course of the experiment. |
| High False Positive Rate | - Assay technology interference (e.g., fluorescent compounds). - Presence of PAINS in the library. - Non-specific inhibition (e.g., aggregation). | - Run a counter-screen without the target enzyme to identify interfering compounds. - Apply computational filters for PAINS. - Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates. |
| Plate Edge Effects | - Uneven temperature or evaporation across the plate during incubation. | - Use plates with lids and ensure proper sealing. - Use a humidified incubator. - Avoid using the outer wells for samples if the effect is severe. |
| Assay Drift | - Degradation of enzyme or reagents over the time it takes to process a batch of plates. | - Process smaller batches of plates. - Prepare fresh reagents more frequently. - Monitor control signals over time to detect and correct for drift. |
Conclusion
High-throughput screening of aminopyrazole libraries is a powerful strategy for identifying novel kinase inhibitors. Success depends on a methodical approach that emphasizes the development of a robust and reliable assay, stringent quality control throughout the screening process, and a systematic workflow for data analysis and hit confirmation. By understanding the causality behind each experimental choice—from selecting an assay format that balances biological relevance with technical feasibility to implementing rigorous statistical validation—researchers can significantly increase the probability of discovering high-quality, tractable hits. The protocols and insights provided in this guide serve as a comprehensive framework for navigating the complexities of HTS and accelerating the journey from a promising chemical scaffold to a validated lead compound.
References
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BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
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Zhang, X., & Scott, R. H. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
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Pandey, U., & Nichols, P. (2016, June 15). High-throughput screening of small molecule library: procedure, challenges and future. Oncotarget. [Link]
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Guttikonda, S. R., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. [Link]
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Lin, C., & Tsong, Y. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
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Zhang, Y., et al. (2022, November 10). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications. [Link]
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Guha, R., et al. (2013). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PMC. [Link]
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Guttikonda, S. R., et al. (2020, December 2). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Publications. [Link]
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Evotec. High Throughput Screening (HTS) Services. Evotec. [Link]
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Gribbon, P., & Sewing, A. (2005). HTS data analysis workflow. ResearchGate. [Link]
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Southern Research. (2025, December 9). The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. Southern Research. [Link]
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MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Michigan State University. [Link]
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Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]
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Maccioni, E., et al. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
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Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]
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Szymański, P., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
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Muegge, I., et al. (2016). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. [Link]
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Zhang, X. D. (2013, January 23). Data Analysis Approaches in High Throughput Screening. IntechOpen. [Link]
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ApiX-Drive. (2024, September 21). HTS Data Integration. ApiX-Drive. [Link]
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Gamo, F. J. (2016, July 22). High-Throughput Screening Data Analysis. Basicmedical Key. [Link]
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Rejmund, M., et al. (2022, August 24). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PMC. [Link]
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Maccioni, E., et al. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]
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Technology Networks. (2025, September 25). High-Throughput Screening. Technology Networks. [Link]
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BMG LABTECH. High-throughput screening (HTS). BMG LABTECH. [Link]
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ResearchGate. (2021). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]
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Kumar, V., & Aggarwal, R. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]
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Syngene International Ltd. (2023, August 18). Leveraging High Throughput Screening services to accelerate drug discovery and development. Syngene International Ltd. [Link]
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Nitulescu, G. M., et al. (2025, August 6). (PDF) Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. ResearchGate. [Link]
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Application Note & Protocols: Strategic Derivatization of 2-(3-amino-1H-pyrazol-1-yl)butanoic Acid for Enhanced Biological Activity
Abstract
The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note provides a comprehensive guide for researchers on the strategic derivatization of a specific, promising starting material: 2-(3-amino-1H-pyrazol-1-yl)butanoic acid. We present detailed protocols for N-acylation and N-sulfonylation of the 3-amino group, two robust methods for generating chemical diversity and modulating the compound's physicochemical and biological properties. Furthermore, we provide a validated protocol for a primary biological screening assay (DPPH radical scavenging) to enable a direct assessment of the antioxidant potential of the synthesized derivatives, facilitating the exploration of structure-activity relationships (SAR).
Introduction: The Rationale for Derivatization
The 2-(3-amino-1H-pyrazol-1-yl)butanoic acid core combines several key features: a versatile 3-aminopyrazole heterocycle, a chiral center, and a carboxylic acid moiety. The exocyclic amino group at the C3 position is a prime target for chemical modification. It serves as a key hydrogen bond donor and a nucleophilic handle for introducing a wide array of substituents. By modifying this position, researchers can systematically alter properties such as:
-
Target Binding Affinity: The introduction of new functional groups can lead to additional interactions (hydrophobic, hydrogen bonding, electrostatic) with biological targets like kinases or enzymes.[2][4]
-
Lipophilicity & Solubility: Modifying the polar amino group can significantly impact the molecule's logP value, affecting its solubility, cell permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Metabolic Stability: Acylation or sulfonylation can protect the amino group from metabolic degradation, potentially increasing the compound's half-life.
This guide focuses on creating amide and sulfonamide derivatives, two classic bioisosteres that have proven highly effective in drug discovery campaigns.
Overall Experimental Workflow
The process of synthesizing and evaluating new derivatives follows a logical progression from chemical synthesis to biological testing. This workflow ensures that new chemical entities are not only created efficiently but are also characterized and screened systematically to identify promising candidates for further development.
Caption: General workflow for derivatization and evaluation.
Synthetic Protocols: Generating a Focused Library
The following protocols are designed to be robust and adaptable for creating a diverse set of derivatives. It is crucial to perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: N-Acylation of the 3-Amino Group
This protocol describes the formation of an amide linkage at the 3-amino position using an acyl chloride. This is a widely used, efficient method for creating N-acyl pyrazole derivatives.[5]
Rationale: The reaction utilizes the high nucleophilicity of the primary amino group on the pyrazole ring. An acyl chloride is chosen as the acylating agent for its high reactivity. A non-nucleophilic organic base, triethylamine (TEA), is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing protonation of the starting amine. Dichloromethane (DCM) is an excellent solvent as it is aprotic and dissolves a wide range of organic compounds.
Materials:
-
2-(3-amino-1H-pyrazol-1-yl)butanoic acid
-
Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride, 4-Nitrobenzoyl chloride)
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-amino-1H-pyrazol-1-yl)butanoic acid (1.0 mmol, 1 eq.) in anhydrous DCM (10 mL).
-
Base Addition: Add triethylamine (1.2 mmol, 1.2 eq.) to the solution. Cool the flask to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 mmol, 1.1 eq.) dropwise to the stirred solution. Caution: Acyl chlorides are moisture-sensitive and corrosive.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, quench by slowly adding 10 mL of water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Workup - Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acylated derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and HPLC.[6][7]
| Parameter | Value/Description | Rationale |
| Stoichiometry | Amine:Base:Acyl Chloride = 1:1.2:1.1 | A slight excess of base and acylating agent ensures complete consumption of the starting material. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming to RT ensures completion. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent prevents reaction with the acyl chloride and has good solvating properties. |
| Reaction Time | 4-12 hours | Varies depending on the reactivity of the specific acyl chloride used. Monitored by TLC. |
Protocol 2: N-Sulfonylation of the 3-Amino Group
This protocol details the synthesis of sulfonamide derivatives, which are important pharmacophores. The procedure is similar to N-acylation but often uses pyridine as both a solvent and a base.
Rationale: Sulfonyl chlorides react readily with primary amines to form stable sulfonamide bonds. Pyridine is an effective catalyst and acid scavenger for this transformation. The choice of sulfonyl chloride allows for the introduction of diverse aryl or alkylsulfonyl groups.
Materials:
-
2-(3-amino-1H-pyrazol-1-yl)butanoic acid
-
Sulfonyl chloride of choice (e.g., p-Toluenesulfonyl chloride, Dansyl chloride)
-
Pyridine, anhydrous
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve 2-(3-amino-1H-pyrazol-1-yl)butanoic acid (1.0 mmol, 1 eq.) in anhydrous pyridine (5 mL). Cool the solution to 0 °C.
-
Reagent Addition: Add the sulfonyl chloride (1.1 mmol, 1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Workup - Quenching: Carefully pour the reaction mixture into ice-cold 1M HCl (20 mL) to neutralize the pyridine.
-
Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Workup - Washing: Combine the organic extracts and wash sequentially with 1M HCl (1 x 15 mL) and brine (1 x 15 mL).
-
Workup - Drying: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude sulfonamide by flash column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and HPLC.[6][7]
Caption: Key derivatization pathways for the core scaffold.
Biological Evaluation: Antioxidant Activity Screening
To assess the impact of derivatization on biological activity, a primary screen is essential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to evaluate the radical scavenging (antioxidant) capacity of the newly synthesized compounds.[8][9]
Rationale: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes a stable, diamagnetic molecule, and the solution's color fades to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Materials:
-
Synthesized pyrazole derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol, analytical grade
-
Positive control (e.g., Ascorbic acid or Quercetin)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Solution Preparation:
-
Test Compounds: Prepare stock solutions of each synthesized derivative and the positive control in methanol at 1 mg/mL. Create serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.
-
-
Assay Protocol (96-well plate):
-
To each well, add 100 µL of the test compound solution at various concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Data Analysis: Plot the % Scavenging Activity against the concentration of each compound. Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the graph.
| Compound ID | R-Group (Acyl/Sulfonyl) | Yield (%) | IC₅₀ (µM) ± SD |
| Starting Material | -H | N/A | > 200 |
| DERIV-A1 | -COCH₃ | e.g., 85% | e.g., 150.2 ± 5.6 |
| DERIV-A2 | -COPh | e.g., 81% | e.g., 95.7 ± 3.1 |
| DERIV-S1 | -SO₂-Tol | e.g., 75% | e.g., 112.4 ± 4.8 |
| Ascorbic Acid | (Positive Control) | N/A | e.g., 25.1 ± 1.5 |
| Caption: Example data table for summarizing synthetic yields and biological activity results. |
Conclusion and Future Directions
This application note provides a validated framework for the synthesis and preliminary biological evaluation of novel derivatives of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid. The N-acylation and N-sulfonylation protocols offer reliable methods to generate a library of compounds for SAR studies. By correlating the structural modifications with the results from the antioxidant assay, researchers can identify key structural features that enhance activity. Promising compounds can then be advanced to more complex cell-based assays or other screens (e.g., anti-inflammatory, anticancer) to fully elucidate their therapeutic potential.[10][11]
References
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Bambas, K. R., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. Available at: [Link]
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Botteghi, C., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]
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Radi, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]
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Botteghi, C., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed. Available at: [Link]
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Hernández-García, L., et al. (2019). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. ResearchGate. Available at: [Link]
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Rani, P., et al. (2023). Several synthetic methods for sulfonated pyrazoles. ResearchGate. Available at: [Link]
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Karumudi, B. S., & Nagandla, D. D. (n.d.). Synthesis, characterization and biological screening of newer pyrazole derivatives. EJBPS. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
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Zúñiga-Villarreal, N., et al. (2018). Synthesis, characterization and DFT study of a new family of pyrazole derivatives. ResearchGate. Available at: [Link]
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Zalaru, C., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]
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Reddy, K. S., et al. (2017). Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. Royal Society of Chemistry. Available at: [Link]
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Sureshkumar, M., et al. (2017). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Dharavath, S., et al. (2016). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. International Journal of Advanced Research in Science and Engineering. Available at: [Link]
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Patel, H., et al. (2023). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. CSIR-NIScPR. Available at: [Link]
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Hart, D. B., & Seeman, J. I. (1978). 3(5)-aminopyrazole. Organic Syntheses. Available at: [Link]
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Boumoud, T., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Arkivoc. Available at: [Link]
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Hernández-García, L., et al. (2019). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. Available at: [Link]
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ResearchGate (2017). Synthesis of Sulphanylamides from New Derivatives of Aminopyrazoles. ResearchGate. Available at: [Link]
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Adamczyk-Woźniak, A., et al. (2023). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PMC. Available at: [Link]
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Alam, M. S., et al. (2023). Design and development of sulfenylated 5-aminopyrazoles as inhibitors of acetylcholinesterase and butyrylcholinesterase: exploring the implication for Aβ1–42 aggregation inhibition in Alzheimer's disease. PMC. Available at: [Link]
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Menpara, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Asian Journal of Chemistry (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. Available at: [Link]
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Martinez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Asma, A., et al. (2020). Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic... PMC. Available at: [Link]
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Application Notes and Protocols for Assessing the ADME Properties of Pyrazole Compounds
These comprehensive application notes provide a detailed framework for researchers, scientists, and drug development professionals to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel pyrazole-containing compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] A thorough understanding of a compound's ADME profile is critical for optimizing drug-like properties and predicting its pharmacokinetic behavior in vivo.[3][4]
This guide emphasizes the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable data. Each protocol is designed as a self-validating system, incorporating necessary controls and data analysis steps.
Introduction: The Significance of ADME in Pyrazole Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary reason for attrition. Pyrazole derivatives, while offering significant therapeutic potential, are not immune to ADME-related liabilities.[1][2] Early and comprehensive ADME profiling is therefore not just a regulatory requirement but a strategic imperative to de-risk drug development programs.[3][5]
This document outlines a tiered approach to ADME assessment, starting with high-throughput in vitro screens to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies, followed by more complex in vitro and in vivo evaluations for promising candidates.
In Vitro ADME Profiling: A Foundational Assessment
In vitro assays form the bedrock of ADME assessment, providing cost-effective and rapid evaluation of key drug-like properties.[3]
Permeability Assessment
Predicting the oral absorption of pyrazole compounds is a critical first step. The Caco-2 and MDCK-MDR1 cell-based assays are the industry standards for this purpose.[6][7]
-
Caco-2 Permeability Assay: This assay utilizes the human colon adenocarcinoma cell line, Caco-2, which differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[8] It provides an apparent permeability coefficient (Papp) and allows for the determination of the efflux ratio, which indicates if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[8][9]
-
MDCK-MDR1 Permeability Assay: This assay uses Madin-Darby canine kidney cells transfected with the human MDR1 gene, which encodes for P-gp.[10][11] It is particularly useful for specifically identifying P-gp substrates and understanding their potential for limited oral absorption and blood-brain barrier penetration.[12][13]
Objective: To determine the apparent permeability (Papp) and efflux ratio of a pyrazole compound.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports
-
Culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test pyrazole compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and digoxin for P-gp substrate)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical (AP) side of the Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[8]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values indicative of tight junction formation (typically >200 Ω·cm²).[9][16]
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A-to-B (apical to basolateral) permeability, add the test compound solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For B-to-A (basolateral to apical) permeability, add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 60, 90, 120 minutes), collect samples from the receiver compartment.
-
Bioanalysis: Quantify the concentration of the pyrazole compound in the donor and receiver samples using a validated LC-MS/MS method.[17][18]
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:[8] Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug permeation
-
A is the surface area of the membrane
-
C0 is the initial concentration of the drug in the donor chamber
Calculate the efflux ratio (ER):[8] ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.[9]
Visualization of Permeability Assay Workflow:
Caption: In Vitro ADME Screening Cascade.
Plasma Protein Binding (PPB) Assessment
The extent to which a compound binds to plasma proteins influences its distribution and availability to reach its target. [19][20]Only the unbound fraction is pharmacologically active. [21]Equilibrium dialysis and ultrafiltration are the most common methods for determining PPB. [22][23]
Objective: To determine the fraction of a pyrazole compound that is unbound (fu) in plasma.
Materials:
-
RED device
-
Dialysis membrane (e.g., 8 kDa MWCO)
-
Human plasma
-
Phosphate buffered saline (PBS)
-
Test pyrazole compound
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike the test compound into plasma.
-
RED Device Assembly: Add the spiked plasma to one chamber of the RED device and PBS to the other chamber, separated by the dialysis membrane.
-
Equilibration: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Sampling: Collect samples from both the plasma and buffer chambers.
-
Bioanalysis: Determine the concentration of the compound in both samples by LC-MS/MS.
Data Analysis: Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
In Vivo Pharmacokinetic (PK) Studies
In vivo PK studies in animal models are essential for understanding the complete ADME profile of a pyrazole compound and for predicting human pharmacokinetics. [4][24]
Study Design
A typical in vivo PK study in rodents (e.g., mice or rats) involves administering the compound via intravenous (IV) and oral (PO) routes. [25][26]
-
IV Administration: Provides data on clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
-
PO Administration: Provides data on oral absorption and bioavailability (F%).
Objective: To determine the key pharmacokinetic parameters of a pyrazole compound in mice.
Animals:
-
Male CD-1 or C57BL/6 mice (n=3-4 per time point or using serial sampling). [24] Dosing:
-
IV: Administer a single bolus dose via the tail vein (e.g., 1-2 mg/kg).
-
PO: Administer a single dose via oral gavage (e.g., 5-10 mg/kg).
Blood Sampling:
-
Collect serial blood samples from a single mouse at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein puncture. [24]* Collect terminal blood samples via cardiac puncture. [24]* Process blood to obtain plasma and store at -80°C until analysis.
Bioanalysis:
-
Quantify the pyrazole compound concentration in plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Key Pharmacokinetic Parameters:
| Parameter | Description |
| AUC | Area under the plasma concentration-time curve |
| CL | Clearance |
| Vd | Volume of distribution |
| t½ | Elimination half-life |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| F% | Oral bioavailability |
Regulatory Considerations and Advanced Studies
As a pyrazole compound progresses through development, more comprehensive ADME studies are required to meet regulatory expectations. [5][27][28]These may include:
-
Metabolite Identification and Profiling: Characterizing the major metabolites of the compound.
-
Human Radiolabeled Mass Balance Studies: To determine the routes and rates of excretion. [29]* Drug-Drug Interaction Studies: More in-depth evaluation of CYP induction and transporter interactions.
Conclusion
A systematic and well-designed approach to assessing the ADME properties of pyrazole compounds is fundamental for successful drug development. The protocols and insights provided in these application notes offer a robust framework for generating high-quality data to guide decision-making, optimize lead candidates, and ultimately increase the probability of clinical success. The integration of in vitro and in vivo data is key to building a comprehensive understanding of a compound's pharmacokinetic profile.
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El-Gamal, M. I., et al. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry, 2024. [Link]
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Saponara, S., et al. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 2021. [Link]
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Shrey, K., et al. Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 2020. [Link]
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in vitro and in vivo experimental models for aminopyrazole research
An in-depth technical guide on the experimental evaluation of aminopyrazole derivatives, bridging the gap between in vitro biochemical profiling and in vivo translational models.
The Mechanistic Rationale of Aminopyrazoles
Aminopyrazoles (including 3-amino, 4-amino, and 5-aminopyrazole scaffolds) are recognized as privileged structures in medicinal chemistry[1]. Their biological utility primarily stems from their ability to act as potent, competitive kinase inhibitors. The aminopyrazole core acts as an ideal pharmacophore because its nitrogen atoms form critical donor-acceptor hydrogen bonds with the highly conserved hinge region of the ATP-binding pocket in various kinases (e.g., CDKs, p38 MAPK, JNK3, PLK4, and FGFR)[2][3][4].
Because the ATP-binding pocket is structurally similar across the human kinome, the primary challenge in aminopyrazole research is achieving isoform selectivity to prevent off-target toxicity. Consequently, experimental models must be rigorously designed to validate not just potency, but precise target engagement and favorable pharmacokinetic (PK) properties.
Caption: Aminopyrazole-mediated competitive kinase inhibition and downstream cellular arrest.
In Vitro Experimental Models: Establishing Potency and Selectivity
In vitro evaluation must follow a hierarchical logic: biochemical target validation, followed by cellular phenotypic screening.
Biochemical Kinase Profiling
Before introducing compounds to living cells, cell-free assays are imperative. High-throughput platforms like the KINOMEscan (profiling against 400+ kinases) are used to map the selectivity profile of aminopyrazole candidates[3][4].
-
Causality: Why do we perform broad kinome profiling? Aminopyrazoles can easily cross-react with structurally similar kinases (e.g., targeting JNK3 but accidentally inhibiting p38α)[3]. Profiling ensures that observed cellular phenotypes are driven by the intended target rather than off-target polypharmacology.
Cellular Viability and Apoptosis Assays
Once target engagement is confirmed, cellular assays determine if the compound can penetrate the cell membrane and exert a biological effect.
-
MTT Assay: Measures metabolic activity as a surrogate for cell viability[5][6].
-
Annexin V/PI Flow Cytometry: Distinguishes between cytostatic (growth-halting) and cytotoxic (cell-killing) effects[5][6].
-
Causality: Why use Annexin V/PI alongside MTT? An aminopyrazole targeting CDK2 or CDK9 will typically halt the cell cycle at the G2/M phase[6][7]. The MTT assay will show reduced viability, but only Annexin V/PI staining can confirm whether this reduction is due to true apoptosis (phosphatidylserine externalization) or non-specific necrosis.
Protocol 1: Self-Validating MTT Assay for Aminopyrazole Cytotoxicity
Self-Validating System: This protocol includes a positive control to validate assay sensitivity and a vehicle control to rule out solvent-induced toxicity.
-
Cell Seeding: Seed human cancer cells (e.g., HepG2 or MCF-7) in 96-well plates at a density of
cells/well in 100 µL of complete medium[5][6]. Incubate overnight at 37°C, 5% CO₂ to allow adherence. -
Compound Preparation: Dissolve the aminopyrazole derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Crucial: Ensure the final DMSO concentration in the wells never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity[5].
-
Treatment: Aspirate old media. Add 100 µL of media containing the aminopyrazole at varying concentrations (e.g., 0.1 µM to 50 µM).
-
Control 1 (Vehicle): 0.1% DMSO in media.
-
Control 2 (Positive): Doxorubicin (10 µM)[6].
-
-
Incubation: Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will reduce the yellow MTT to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes[5].
-
Solubilization & Readout: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
In Vivo Experimental Models: Bridging PK and Efficacy
High in vitro potency frequently fails to translate in vivo due to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Pharmacokinetic (PK) Profiling
Aminopyrazoles often possess high lipophilicity (LogP), which aids in crossing lipid bilayers but complicates oral formulation.
-
Causality: Why do we use specific suspension vehicles for dosing? To prevent the compound from precipitating in the gastrointestinal tract, formulations often require surfactants like 0.1% Tween 80 and 0.5% Carboxymethylcellulose (CMC), or 20% HP-β-CD in water[2][8]. This ensures accurate measurement of oral bioavailability and clearance rates.
Efficacy Models (Tumor Xenografts & Inflammation)
Depending on the target, in vivo efficacy is evaluated using specific animal models:
-
Oncology: Nude mouse xenograft models (measuring Tumor Growth Inhibition, TGI)[4].
-
Inflammation: Carrageenan-induced rat paw edema models for p38 MAPK inhibitors (measuring reduction in TNFα and IL-6)[1].
-
Infectious Disease: Murine models of cutaneous leishmaniasis (measuring lesion size and parasite load via qPCR)[9].
Protocol 2: In Vivo Pharmacokinetic Profiling Workflow
Self-Validating System: The use of an internal standard (stable isotope-labeled analog) during LC-MS/MS analysis corrects for matrix effects and extraction recovery variations.
-
Animal Preparation: Acclimate female BALB/c or CD-1 mice (10–12 weeks old) for 7 days prior to the study[2][8]. Fast the animals overnight before oral dosing.
-
Formulation & Dosing:
-
Blood Sampling: Collect blood samples (~50 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to separate plasma and store at -80°C[8].
-
Extraction & LC-MS/MS: Spike plasma samples with an internal standard. Extract the compound using protein precipitation (acetonitrile). Analyze the supernatant using LC-MS/MS to determine Cmax, AUC, half-life (T₁/₂), and oral bioavailability (%F).
Quantitative Data Summaries
Table 1: Comparative In Vitro Activity of Lead Aminopyrazole Derivatives
| Compound Class / Specific Derivative | Primary Target | Cancer Cell Line / Disease Model | IC₅₀ / EC₅₀ | Reference |
|---|---|---|---|---|
| Pyrazole–Indole Hybrids (7a, 7b) | CDK-2 | HepG2, MCF-7 | Highly Potent (Superior to Doxorubicin) | [6] |
| 5-Aminopyrazole (Compound 6) | CDK9 | MCF-7 | 0.496 – 7.149 µM | [7] |
| Aminopyrazole Urea (Compound 25) | PLK4 | Various Human Cancers | < 1.0 µM | [4] |
| Aminopyrazole Amide (26n) | JNK3 | Neuronal Degeneration | Highly Selective (>80% inhib. at 10µM) | [3] |
| DNDI-1047 | Leishmania | Cutaneous Leishmaniasis | 0.29 – 18.3 µM |[9] |
Table 2: In Vivo Pharmacokinetic & Efficacy Parameters
| Compound | Dosing Route & Formulation | Key In Vivo Outcome | Reference |
|---|---|---|---|
| FGFR Inhibitor (Compound 19) | 5 mg/kg IV (HP-β-CD) / 10 mg/kg PO (Tween/CMC) | Good oral bioavailability and exposure; moderate clearance. | [2] |
| PLK4 Inhibitor (Compound 25) | 30 & 100 mg/kg (Mouse Xenograft) | Tumor Growth Inhibition (TGI) of 115% and 117%; tumor regression. | [4] |
| p38 Inhibitor (RO3201195) | Acute Inflammatory Rat Model | Dose-dependent inhibition of serum TNFα and IL-6. | [1] |
| DNDI-1047 | 50 mg/kg/day (Murine CL Model) | Significant lesion size reduction; 2-log-fold reduction of parasite load. |[9] |
Translational Workflow
The development of aminopyrazoles requires a cyclical approach of design, synthesis, and biological validation.
Caption: Translational workflow for aminopyrazole drug development from in vitro to in vivo.
References
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National Institutes of Health (NIH). "Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids." PMC. Available at: [Link]
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MDPI. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Available at: [Link]
-
Drugs for Neglected Diseases initiative (DNDi). "Novel benzoxaborole, nitroimidazole and aminopyrazoles with activity against experimental cutaneous leishmaniasis." Available at: [Link]
-
National Institutes of Health (NIH). "Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3." PMC. Available at: [Link]
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National Institutes of Health (NIH). "In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties." PMC. Available at: [Link]
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National Institutes of Health (NIH). "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives." PMC. Available at: [Link]
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Oxford Academic. "Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis." Available at: [Link]
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American Chemical Society (ACS). "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4." Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes and Protocols: 2-(3-amino-1H-pyrazol-1-yl)butanoic acid as a Versatile Chemical Probe Scaffold
Introduction: Unlocking Protein Interactions with a Novel Aminopyrazole Probe
The study of protein function and its role in disease is fundamental to modern drug discovery. Chemical probes, small molecules designed to interact with specific protein targets, are invaluable tools in this endeavor.[1][2] They allow for the identification of protein targets, the validation of their therapeutic relevance, and the elucidation of complex biological pathways.[3][4] The pyrazole nucleus and its derivatives have a rich history in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7][8] This diverse bioactivity suggests that pyrazole-containing compounds interact with a variety of protein targets, making them an excellent starting point for the development of novel chemical probes.
This document provides a comprehensive guide to the potential use of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid as a scaffold for creating a suite of chemical probes. While this specific molecule is not yet an established chemical probe, its structure as an amino acid derivative bearing a 3-aminopyrazole moiety—a known pharmacophore in many kinase inhibitors and other bioactive molecules—makes it a highly promising candidate for probe development.[9][10][11] These application notes will provide the conceptual framework and detailed protocols for the design, synthesis, and application of probes derived from this scaffold for target identification and validation.
Probe Design and Strategy: From Scaffold to Functional Tool
To be an effective chemical probe, a molecule must possess several key features: high affinity and selectivity for its target, and a functional handle for the attachment of reporter tags or reactive groups.[1] The parent molecule, 2-(3-amino-1H-pyrazol-1-yl)butanoic acid, serves as an excellent starting point. The butanoic acid portion provides a convenient attachment point for various functional groups without significantly altering the core aminopyrazole structure that is likely responsible for target binding.
Here, we propose the development of two primary types of probes derived from this scaffold:
-
Affinity-Based Probe (Probe-Bio): For target identification via pull-down assays, a biotin tag will be appended to the butanoic acid moiety. Biotin's high affinity for streptavidin allows for the efficient capture of the probe-protein complex.[4]
-
Fluorescent Probe (Probe-Fluor): For visualizing target engagement and localization within cells, a fluorophore will be attached to the butanoic acid.
It is crucial to also synthesize an inactive or negative control probe to differentiate specific from non-specific interactions.[1] This could involve a structurally similar molecule that lacks a key interacting group, such as the amino group on the pyrazole ring.
PART 1: Target Identification using Affinity-Based Pull-Down Assays
Affinity-based pull-down assays are a powerful technique for identifying the protein binding partners of a small molecule.[12][13][14][15] In this approach, a biotinylated version of the chemical probe (Probe-Bio) is incubated with a cell lysate. The probe binds to its target protein(s), and the resulting complex is then "pulled down" from the lysate using streptavidin-coated beads. The captured proteins are then eluted and identified by mass spectrometry.[3][4]
Experimental Workflow: Affinity-Based Pull-Down
Figure 1: Workflow for Target Identification using an Affinity-Based Pull-Down Assay.
Protocol: Affinity-Based Pull-Down Assay
Materials:
-
Probe-Bio (biotinylated 2-(3-amino-1H-pyrazol-1-yl)butanoic acid)
-
Negative Control Probe
-
Streptavidin-coated magnetic beads
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and running buffer
-
Mass spectrometer
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to ~80-90% confluency.
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Probe Incubation:
-
Incubate the cell lysate with Probe-Bio or the negative control probe at a predetermined concentration (e.g., 1-10 µM) for 1-4 hours at 4°C with gentle rotation.
-
-
Capture of Probe-Protein Complexes:
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding elution buffer and heating at 95°C for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them by mass spectrometry (LC-MS/MS).
-
Analyze the mass spectrometry data to identify proteins that were specifically pulled down by Probe-Bio compared to the negative control.
-
PART 2: In-Cellulo Target Engagement and Visualization
Confirming that a chemical probe engages its target within the complex environment of a living cell is a critical step in probe validation.[16][17] A fluorescently labeled version of the probe (Probe-Fluor) can be used to visualize its subcellular localization and co-localization with its putative target protein.
Experimental Workflow: In-Cellulo Target Engagement
Figure 2: Workflow for In-Cellulo Target Engagement and Visualization.
Protocol: In-Cellulo Imaging with Probe-Fluor
Materials:
-
Probe-Fluor (fluorescently labeled 2-(3-amino-1H-pyrazol-1-yl)butanoic acid)
-
Cell line of interest
-
Glass-bottom dishes or coverslips
-
Cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
-
Probe Incubation:
-
Treat the cells with Probe-Fluor at an appropriate concentration (e.g., 100 nM - 1 µM) in cell culture medium for a defined period (e.g., 30-60 minutes).
-
-
Washing:
-
Wash the cells 2-3 times with warm PBS to remove unbound probe.
-
-
Fixation and Permeabilization (for co-localization with intracellular targets):
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Imaging:
-
Mount the coverslips onto slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
-
Co-localization Analysis (Optional):
-
If the target protein is known, perform immunofluorescence staining for the target using a specific primary antibody and a fluorescently labeled secondary antibody (with a different color from Probe-Fluor).
-
Acquire images in both channels and analyze for co-localization of the probe and the target protein.
-
PART 3: Competitive Binding Assays for Target Validation
To ensure that the interactions observed with the modified probes are specific to the core aminopyrazole scaffold, competitive binding assays are essential. In these assays, the unmodified parent compound, 2-(3-amino-1H-pyrazol-1-yl)butanoic acid, is used to compete with the binding of the tagged probe (Probe-Bio or Probe-Fluor). A reduction in the signal from the tagged probe in the presence of the parent compound indicates a specific interaction.
Protocol: Competitive Pull-Down Assay
Procedure:
-
Follow the protocol for the Affinity-Based Pull-Down Assay.
-
Prior to adding Probe-Bio, pre-incubate the cell lysate with an excess of the unmodified parent compound (e.g., 10-100 fold molar excess) for 30-60 minutes at 4°C.
-
Proceed with the addition of Probe-Bio and the rest of the pull-down protocol.
-
Analyze the results by comparing the amount of pulled-down protein in the presence and absence of the competitor. A significant reduction in the pulled-down target protein in the presence of the competitor confirms specific binding.
Protocol: Competitive In-Cellulo Imaging
Procedure:
-
Follow the protocol for In-Cellulo Imaging with Probe-Fluor.
-
Pre-incubate the cells with an excess of the unmodified parent compound for 30-60 minutes before adding Probe-Fluor.
-
Continue with the incubation of Probe-Fluor and subsequent imaging steps.
-
A decrease in the fluorescent signal within the cells in the presence of the competitor indicates specific binding of the probe to its cellular target.
Data Interpretation and Quantitative Analysis
| Assay Type | Key Parameter | Measurement | Interpretation |
| Affinity Pull-Down | Protein Enrichment | Fold-change in protein abundance (Probe-Bio vs. Control) | High fold-change indicates a potential binding partner. |
| Competitive Pull-Down | IC50 | Concentration of competitor that reduces pulled-down protein by 50% | Lower IC50 indicates higher affinity of the parent compound for the target. |
| In-Cellulo Imaging | Subcellular Localization | Fluorescent signal distribution | Provides clues about the location and potential function of the target protein. |
| Co-localization Analysis | Pearson's Correlation Coefficient | Degree of overlap between probe and target protein signals | A high positive correlation suggests that the probe and target are in close proximity. |
Conclusion and Future Directions
The 2-(3-amino-1H-pyrazol-1-yl)butanoic acid scaffold holds significant promise for the development of a new class of chemical probes. The protocols outlined in these application notes provide a robust framework for the synthesis, validation, and application of these probes in target identification and engagement studies. Future work could involve the development of photo-affinity probes for covalent capture of target proteins and the expansion of the probe library with different linkers and reporter tags to optimize their properties for specific applications. The insights gained from using these probes will undoubtedly contribute to a deeper understanding of cellular signaling pathways and accelerate the discovery of new therapeutic agents.
References
-
MtoZ Biolabs. Target Identification Services. [Link]
-
Mohedas, A. M., & Batey, R. A. (2018). Target Identification Using Chemical Probes. In Methods in Molecular Biology (Vol. 1888, pp. 1-21). Humana Press, New York, NY. [Link]
-
Creative Biostructure. Identification of non-covalent small molecule drug targets based on photoaffinity probes. [Link]
-
Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. [Link]
-
IntechOpen. (2020, April 27). Chemical Biology Toolsets for Drug Discovery and Target Identification. [Link]
-
Merck. Protein Pull-Down Techniques. [Link]
-
Kumar, V., & Gupta, M. K. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 9(5), 137-145. [Link]
-
Labinsights. (2023, April 4). Protein-Protein Interaction Identification Method—Co-immunoprecipitation (Co-IP) and Pull-Down. [Link]
-
Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]
-
Talaviya, R. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 249, 03008. [Link]
-
Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. [Link]
-
Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]
-
Vasta, J. D., & Robers, M. B. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]
-
Eurofins DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
-
Sgambat, K., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3733. [Link]
-
Sygnature Discovery. (2020, August 6). Strategies for target and pathway engagement in cellular assays. [Link]
-
ACS Medicinal Chemistry Letters. (2020, December 2). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]
-
JoVE. (2022, November 4). Optimizing Genetic Incorporation-Chemical Probes Into GPCRs l Protocol Preview. YouTube. [Link]
-
Eurofins DiscoverX. Target Engagement Assays. [Link]
-
Sgambat, K., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences, 25(10), 5304. [Link]
-
Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]
-
Bîcu, E., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13383-13396. [Link]
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- 17. resources.bio-techne.com [resources.bio-techne.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyrazoles
Welcome to the technical support center for substituted pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols for overcoming common challenges in the synthesis of this critical heterocyclic scaffold. Pyrazoles are a cornerstone in medicinal chemistry, forming the basis of numerous pharmaceuticals, making their efficient and selective synthesis a paramount objective.[1][2] This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and critical challenge when synthesizing substituted pyrazoles?
A1: The most prevalent challenge is controlling regioselectivity .[3] When reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (the classic Knorr pyrazole synthesis), the reaction can produce two different constitutional isomers, or regioisomers.[4][5] This occurs because the substituted hydrazine can attack either of the two distinct carbonyl groups, often leading to a mixture of products that can be difficult and costly to separate.[4] Since different regioisomers can possess vastly different biological activities and physicochemical properties, achieving high selectivity for the desired isomer is crucial for any drug discovery program.[5]
Q2: My pyrazole synthesis is resulting in a low yield or is failing completely. What are the likely causes?
A2: Low yields in pyrazole synthesis often trace back to suboptimal reaction conditions or reagent stability.[6][7] Key factors to investigate include:
-
Poor Solubility: If your 1,3-dicarbonyl or hydrazine starting materials are not fully dissolved in the chosen solvent, the reaction rate will be severely limited.[6]
-
Inappropriate Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. Traditional methods often require heating, and the absence of a suitable acid or base catalyst can lead to an incomplete or failed reaction.[7][8]
-
Hydrazine Instability: Hydrazine and its derivatives can be sensitive to air and light, leading to decomposition.[7] Using fresh, high-purity reagents is essential. Phenylhydrazine, for instance, is prone to oxidation which can introduce colored impurities.[7] Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.
Q3: I'm observing a dark, tarry material in my crude product that is difficult to purify. What is causing this?
A3: The formation of dark, insoluble tars often indicates polymerization of either the starting materials or the pyrazole product itself. This is typically caused by excessively harsh reaction conditions, such as overly high temperatures or the use of strong, concentrated acids.[8][9] The pyrrole ring, a related heterocycle, is known to be unstable in highly acidic conditions, and pyrazoles can exhibit similar sensitivities.[8] To prevent this, consider lowering the reaction temperature or using a milder acid catalyst like acetic acid.[10]
Q4: How can I significantly reduce reaction times and potentially improve yields?
A4: Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative to conventional heating for pyrazole synthesis.[11][12] By using direct, efficient heating of the reaction mixture via microwave irradiation, MAOS can dramatically reduce reaction times from hours to mere minutes.[11] This rapid heating can also lead to higher yields and improved product selectivity by minimizing the formation of degradation byproducts.[1][13] Furthermore, MAOS aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free conditions.[11][12]
Q5: How do I definitively determine the structure of my product to know which regioisomer I have formed?
A5: Unambiguous characterization is essential and is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy .[4]
-
1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.
-
2D NMR (NOESY/ROESY): For N-substituted pyrazoles, a Nuclear Overhauser Effect (NOE) experiment is the gold standard. An NOE correlation between the protons of the N-substituent and the protons of the substituent at the adjacent C5 position will confirm the 1,5-disubstituted pattern. The absence of this correlation, and instead a correlation to the C3 substituent, would indicate the 1,3-isomer.
Troubleshooting Guide 1: Mastering Regioselectivity
The regiochemical outcome of the Knorr pyrazole synthesis is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[4][5]
-
Problem: My reaction with an unsymmetrical 1,3-dicarbonyl produces a mixture of regioisomers with poor selectivity.
-
Causality: The nucleophilic nitrogen of the substituted hydrazine can attack either of the two carbonyl carbons. Without a strong directing influence from sterics, electronics, or the solvent environment, both pathways will compete, leading to a product mixture.[3] Under neutral conditions, the reaction kinetics can be complex, sometimes even involving autocatalysis, which makes predicting the outcome difficult.[14]
Strategic Solutions
-
Solvent-Mediated Control: The choice of solvent can have a profound impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to dramatically favor the formation of one regioisomer due to their unique hydrogen-bonding properties.[4]
-
Catalyst Variation: The reaction mechanism is sensitive to pH. Altering conditions from neutral to acidic (e.g., catalytic acetic acid) or basic can significantly change the product ratio by altering which carbonyl is more electrophilic or which nitrogen on the hydrazine is more nucleophilic.[4]
-
Temperature Adjustment: Lowering the reaction temperature can enhance kinetic control, potentially favoring the formation of the product that arises from the lower energy transition state, thereby increasing selectivity.
Data Presentation: The Impact of Solvent on Regioselectivity
The following table summarizes quantitative data on the effect of the solvent on the regioisomeric ratio for the reaction between various 1,3-dicarbonyls and methylhydrazine. Isomer A represents the N-methyl group adjacent to R¹, while Isomer B represents it adjacent to R².
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Solvent | Isomer Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Ethanol | 58 : 42 | [3] |
| 1-Phenyl-1,3-butanedione | TFE | >95 : 5 | [3] |
| 1-(Trifluoromethyl)-1,3-butanedione | Methanol | 15 : 85 | [3] |
| 1-(Trifluoromethyl)-1,3-butanedione | HFIP | >99 : 1 | [3] |
Visualization: Regioselectivity Troubleshooting Workflow
Caption: A workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Troubleshooting Guide 2: Optimizing Low-Yield Reactions
-
Problem: My reaction is providing a low yield of the desired pyrazole, or no product is forming at all.
-
Causality: A failed reaction is a sign that a critical parameter is outside its optimal range. This could be a kinetic barrier (insufficient temperature, poor catalyst) or a mass transport issue (poor solubility).[6] Reagent decomposition, especially of the hydrazine component, is also a common culprit.[7]
Strategic Solutions
-
Reagent & Solvent Audit:
-
Hydrazine Quality: Use a fresh bottle of hydrazine or hydrazine salt. If the reagent is old or discolored, it has likely decomposed.[7]
-
Solubility Check: Before heating, ensure all starting materials are fully dissolved in the solvent at room temperature. If not, select a different solvent in which they are more soluble. Aprotic dipolar solvents like DMF or DMAc can be effective alternatives to alcohols for certain substrates.[15]
-
-
Condition Optimization:
-
Temperature Screening: If the reaction is sluggish at a lower temperature, gradually increase it towards the reflux temperature of the solvent. Monitor the reaction by TLC to track the consumption of starting material and the formation of product versus impurities.[6]
-
Catalyst Screening: If running under neutral conditions, test the addition of a catalytic amount of a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., LiClO₄).[7] The catalyst promotes the reaction by activating the carbonyl group towards nucleophilic attack.[16]
-
Visualization: Low-Yield Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield pyrazole syntheses.
Detailed Experimental Protocols
Protocol 1: Regioselective Knorr Synthesis Using a Fluorinated Solvent
This protocol describes the synthesis of 1,5-dimethyl-3-phenyl-1H-pyrazole, demonstrating the high regioselectivity achievable with a fluorinated solvent.[4]
Materials:
-
1-phenyl-1,3-butanedione (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Ethyl acetate, Hexanes (for chromatography)
-
Silica gel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1,3-butanedione in HFIP (approx. 0.2 M concentration).
-
To this stirring solution, add methylhydrazine dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the dicarbonyl starting material is fully consumed (typically 1-3 hours).
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue via silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired pyrazole regioisomer in high purity.
-
Characterize the final product using NMR to confirm its structure and regiochemistry.[4]
Safety Note: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]
Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
This protocol illustrates the significant rate enhancement achieved using microwave irradiation for the synthesis of pyrazole derivatives.[11]
Materials:
-
Appropriate 1,3-dicarbonyl compound (1.0 equiv)
-
Phenylhydrazine (1.0 equiv)
-
Ethanol
-
Microwave reactor with sealed reaction vessels
Procedure:
-
In a microwave-safe reaction vial, combine the 1,3-dicarbonyl compound, phenylhydrazine, and a minimal amount of ethanol to create a slurry.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture at a constant temperature (e.g., 60-80 °C) for 2-5 minutes.[11] Monitor pressure to ensure it remains within the safe limits of the vessel.
-
After irradiation is complete, allow the vessel to cool to room temperature before carefully opening it.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
-
The resulting crude product can be purified by recrystallization or silica gel chromatography.
Data Presentation: Microwave vs. Conventional Heating
| Product Family | Method | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave | 60 | 5 min | 91-98 | [11] |
| Phenyl-1H-pyrazoles | Conventional | 75 | 2 h | 73-90 | [11] |
| Phenyl-1H-pyrazole-4-carboxylic acids | Microwave | 80 | 2 min | 62-92 | [11] |
| Phenyl-1H-pyrazole-4-carboxylic acids | Conventional | 80 | 1 h | 48-85 | [11] |
References
- BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Technical Support.
- BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. BenchChem Technical Support.
- Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science.
- BenchChem. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem Technical Support.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com.
- Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science.
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- ResearchGate. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
- BenchChem. (2025).
- CHEM HELP ASAP. (n.d.). Knorr Pyrazole Synthesis. CHEM HELP ASAP.
- BenchChem. (2025). regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. BenchChem Technical Support.
- Fustero, S., et al. (2011).
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common issues in Paal-Knorr pyrrole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting guide for Paal-Knorr pyrrole synthesis. BenchChem Technical Support.
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid Synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific regioselectivity and chemoselectivity challenges encountered during the synthesis of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid.
This guide moves beyond basic procedures, detailing the mechanistic causality behind each optimization step to ensure your workflows are robust, reproducible, and self-validating.
Diagnostic Workflow: Alkylation Strategies
The primary challenge in synthesizing 2-(3-amino-1H-pyrazol-1-yl)butanoic acid from 3-amino-1H-pyrazole and ethyl 2-bromobutyrate is controlling where the alkylation occurs. The diagram below illustrates the failure points of direct alkylation versus the high-yield protection-based route.
Fig 1. Comparative workflow for 2-(3-amino-1H-pyrazol-1-yl)butanoic acid synthesis.
Troubleshooting FAQs
Q1: Why am I observing a high percentage of the 5-amino isomer (N2 alkylation) instead of the desired 3-amino isomer (N1 alkylation)? A1: This is a classic regioselectivity failure rooted in the tautomeric nature of 3-aminopyrazoles. While the N1 position is generally favored for alkylation due to steric hindrance at N2 (caused by the adjacent C3-amino group), inappropriate base selection can shift the mechanism. Using a smaller, harder cation (like Na⁺ from Na₂CO₃) can coordinate between the endocyclic nitrogen and the exocyclic amine, directing the electrophile to the N2 position[1].
-
The Fix: Switch to a softer, bulkier base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF). The "cesium effect" enhances the solubility of the reactive intermediate and prevents tight ion-pairing, allowing steric factors to naturally drive the alkylation to the less hindered N1 position.
Q2: My LC-MS shows a mass corresponding to double alkylation (+114 Da over the expected mass). How do I prevent chemoselectivity failures? A2: The exocyclic primary amine at C3 is nucleophilic. If you use an excess of ethyl 2-bromobutyrate or push the reaction temperature above 60°C, the exocyclic amine will undergo competitive alkylation alongside the ring nitrogen.
-
The Fix: Implement a transient protection strategy. By treating the starting material with acetic anhydride (Ac₂O), you convert the primary amine into an acetamide[2]. The acetyl group withdraws electron density, rendering the exocyclic nitrogen non-nucleophilic. Furthermore, its increased steric bulk completely shields the N2 position, guaranteeing >95% N1 selectivity during the subsequent alkylation.
Q3: During the final ester hydrolysis step, I'm seeing incomplete conversion and poor recovery. What are the optimal conditions? A3: The intermediate, ethyl 2-(3-acetamido-1H-pyrazol-1-yl)butanoate, is sterically hindered around the ester carbonyl due to the alpha-ethyl group of the butanoic acid chain and the bulky pyrazole ring. Standard mild hydrolysis often fails here.
-
The Fix: Use a mixed solvent system of THF/MeOH/H₂O (1:1:1 v/v/v) with 4.0 equivalents of NaOH at 60°C. The organic solvents ensure the lipophilic intermediate remains fully dissolved, while the excess hydroxide provides sufficient thermodynamic driving force to achieve global deprotection—cleaving both the ethyl ester and the N-acetyl protecting group in a single, highly efficient pot[2].
Quantitative Condition Analysis
To illustrate the causality of reagent selection, the table below summarizes the impact of different reaction conditions on the regioselectivity (N1:N2 ratio) and overall yield of the final product.
| Synthesis Strategy | Base / Solvent | Temp (°C) | Amine Protection | N1:N2 Ratio | Overall Yield |
| Direct Alkylation | K₂CO₃ / DMF | 80 | None | 3:1 | 35% |
| Direct Alkylation | Cs₂CO₃ / MeCN | 45 | None | 8:1 | 55% |
| Protection-Alkylation | NaH / THF | 0 to 25 | Boc | >95:1 | 78% |
| Protection-Alkylation | Cs₂CO₃ / DMF | 50 | Acetyl (Ac) | >99:1 | 82% |
Data Interpretation: The combination of an Acetyl protecting group and Cs₂CO₃ provides near-perfect regiocontrol and the highest overall yield, validating the steric-shielding hypothesis.
Validated Standard Operating Procedure (SOP)
This protocol utilizes the optimized Protection-Alkylation-Deprotection sequence. It is designed as a self-validating system, meaning each step includes specific in-process controls to verify success before proceeding.
Step 1: Amine Protection (N-Acetylation)
-
Reaction: Dissolve 3-amino-1H-pyrazole (1.0 eq) in ethyl acetate (EtOAc, 10 volumes). Add acetic anhydride (1.1 eq) dropwise at 45°C. Stir for 3 hours[2].
-
Self-Validation (TLC): Spot the reaction on silica gel (Eluent: 5% MeOH in DCM). The highly polar starting material (low
) should completely disappear, replaced by a new UV-active spot at a higher . -
Workup: Cool to room temperature. The product, N-(1H-pyrazol-3-yl)acetamide, will precipitate. Filter, wash with cold EtOAc, and dry under vacuum.
Step 2: Regioselective Alkylation
-
Reaction: Dissolve the protected intermediate (1.0 eq) in anhydrous DMF (8 volumes). Add Cs₂CO₃ (1.5 eq) and stir for 15 minutes to form the anion. Add ethyl 2-bromobutyrate (1.1 eq) dropwise. Heat to 50°C for 12 hours.
-
Self-Validation (LC-MS): Sample the reaction. The mass spectrum should show a single major peak corresponding to[M+H]⁺ = 268.1. The absence of a +114 Da byproduct confirms strict chemoselectivity.
-
Workup: Quench with water and extract with dichloromethane (DCM). Wash the organic layer thoroughly with 5% aqueous LiCl to remove residual DMF. Concentrate to yield the crude ester.
Step 3: Global Deprotection & Hydrolysis
-
Reaction: Resuspend the crude intermediate in a solvent mixture of THF/MeOH/H₂O (1:1:1, 15 volumes). Add NaOH (4.0 eq). Heat to 60°C for 6 hours. Mechanistic note: 1 eq of NaOH is consumed by the ester, 1 eq by the amide, and the excess drives the equilibrium.
-
Self-Validation (HPLC): Monitor the reaction. You will first observe the disappearance of the starting material and the appearance of a transient intermediate (the de-esterified, but still N-acetylated compound), which will eventually convert entirely to the highly polar final product.
-
Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Cool the remaining aqueous layer to 5°C and carefully acidify to pH 4.5 using 1M HCl. The zwitterionic product, 2-(3-amino-1H-pyrazol-1-yl)butanoic acid, will precipitate. Filter, wash with ice water, and dry.
References
- BenchChem. "A Comparative Study on the Reactivity of Methyl vs. Ethyl 3-Amino-1H-pyrazole-4-carboxylate." BenchChem Technical Resources.
- Fichez, J., Busca, P., & Prestat, G. "RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION." Società Chimica Italiana.
- Google Patents. "US9388168B2 - Process for the preparation of 1-([1,3]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine." Google Patents.
Sources
purification strategies for aminopyrazole butanoic acid derivatives
Technical Support Center: Purification of Aminopyrazole Butanoic Acid Derivatives
Current Status: Operational Ticket ID: AP-BA-PUR-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The Zwitterionic Challenge
Purifying aminopyrazole butanoic acid derivatives presents a unique "Zwitterionic Trap." You are dealing with a molecule possessing a basic motif (aminopyrazole, pKa ~4–5) and an acidic tail (butanoic acid, pKa ~4.8).
In standard organic solvents, these molecules often exist in a self-neutralized, highly polar zwitterionic state that defies standard silica chromatography (streaking) and simple extraction (high water solubility). This guide moves beyond generic protocols to provide a phase-dependent purification strategy tailored to this specific chemotype.
Phase 1: Reaction Workup & Isolation (The "Isoelectric" Strategy)
Before attempting chromatography, you must minimize the crude mass. The most common error is attempting to extract the zwitterion into an organic solvent (like EtOAc) from a neutral aqueous layer. It will stay in the water.
Protocol: Isoelectric Precipitation
Objective: Crash the product out of the aqueous reaction media by finding the pH of minimum solubility (pI).
-
Concentration: Remove volatile organic co-solvents (EtOH, MeOH, THF) from the reaction mixture under reduced pressure.
-
pH Adjustment:
-
If Reaction was Acidic: Slowly add 2M NaOH or sat. NaHCO₃.
-
If Reaction was Basic: Slowly add 1M HCl or AcOH.
-
Target: Adjust pH to 4.5 – 5.5 . This is the theoretical isoelectric point where the net charge is zero.
-
-
Observation: Watch for turbidity or oiling out.
-
Success: A solid precipitate forms. Filter, wash with cold water and Et₂O.
-
Failure (Oiling): If an oil forms, decant the aqueous layer. Dissolve the oil in minimal MeOH and precipitate with Et₂O.
-
Failure (No Precipitate): The compound is too polar. Proceed to Phase 2 (Reverse Phase Flash) directly.
-
Phase 2: Chromatographic Strategies
Standard silica gel is acidic (pH ~5). It will protonate the aminopyrazole, causing it to bind irreversibly or streak efficiently. You must modify the stationary phase environment.
Option A: Normal Phase Flash (Deactivated Silica)
Best for: Derivatives with lipophilic protecting groups or large hydrophobic side chains.
-
Stationary Phase: Spherical Silica (20–40 µm).
-
Modifier: You must use a basic modifier to suppress ionization of the amine.
-
Eluent System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (28% NH₄OH).
-
The "Magic" Ratio: Start with DCM:MeOH:NH₄OH (90:9:1) .
-
Preparation: Mix the MeOH and NH₄OH first, then add to DCM. Shake well. If it turns cloudy, add a few drops of MeOH until clear.[1]
-
-
Loading: Dissolve crude in a minimal amount of DCM/MeOH (5:1). Do not use pure MeOH for loading, as it broadens bands immediately.
Option B: Reverse Phase Flash (C18) – Highly Recommended
Best for: Free acids, highly polar zwitterions, and "oily" crudes.
-
Rationale: The butanoic acid tail provides sufficient lipophilicity for retention on C18, while the water-rich mobile phase keeps the zwitterion soluble.
-
Column: C18 or C18-Aq (water-wettable).
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers to pH ~2.5, protonating the acid to R-COOH and amine to R-NH₃⁺).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient: 0% B hold for 2 CV (Column Volumes), then 0–40% B over 15 CV.
-
Note: The acidic buffer suppresses the ionization of the carboxylic acid, making the tail hydrophobic enough to bind to the C18 chain.
-
Phase 3: Preparative HPLC & Polishing
If flash chromatography yields 90% purity but colored impurities persist, use Prep-HPLC.
Table 1: HPLC Buffer Selection Guide
| Target pH | Buffer System | Mechanism of Action | Recommended For |
| Acidic (pH 2–3) | Water/ACN + 0.1% TFA | Protonates amine (cationic), protonates acid (neutral). | Sharpening peaks; removing metal salts. Warning: TFA salts can be hygroscopic. |
| Neutral (pH 7) | 10mM Ammonium Acetate | Zwitterionic state maintained. | Compounds sensitive to acid hydrolysis. |
| Basic (pH 9–10) | 10mM Ammonium Bicarbonate | Deprotonates amine (neutral), deprotonates acid (anionic). | Best for peak shape. The aminopyrazole is neutral and interacts cleanly with C18. |
Phase 4: Crystallization & Salt Formation
Aminopyrazole butanoic acids often solidify poorly as zwitterions. Converting them to a defined salt is the most reliable way to obtain a free-flowing solid.
Protocol: HCl Salt Formation
-
Dissolve the purified zwitterion in minimal 1,4-Dioxane or EtOH .
-
Add 4M HCl in Dioxane (1.1 equivalents).
-
Add Et₂O or MTBE dropwise until cloudy.
-
Stir vigorously. The oil should harden into a solid.
-
Filter under N₂ atmosphere (HCl salts can be hygroscopic).
Visual Workflow: Decision Logic
Caption: Logical decision tree for purifying aminopyrazole butanoic acid derivatives, prioritizing isoelectric precipitation followed by chromatographic selection.
Troubleshooting & FAQs
Q1: My compound streaks on the TLC plate even with MeOH.
-
Diagnosis: The free amine is interacting with the silanols.
-
Fix: Pre-soak your TLC plate in 5% Triethylamine/DCM and dry it before spotting. Use the same modifier (NH₄OH or TEA) in your column eluent.
Q2: The product "oils out" during recrystallization.
-
Diagnosis: The temperature dropped too fast, or the solvent polarity is mismatched.
-
Fix: Re-dissolve the oil by heating. Add a seed crystal (if available) or scratch the glass. Cool very slowly (wrap the flask in foil/cotton). Switch to a solvent pair like MeOH/IPA rather than MeOH/Ether.
Q3: I used TFA in my HPLC, and now my product is a hygroscopic goo.
-
Diagnosis: You formed the Trifluoroacetate salt, which is often hygroscopic.
-
Fix: Perform a "Free-Basing" step. Dissolve the goo in MeOH, pass it through a small plug of Carbonate-bonded silica or basic ion-exchange resin (e.g., Amberlyst A-21), then evaporate. Alternatively, lyophilize from 10mM HCl to exchange the counterion.
Q4: Can I use automated flash with UV detection?
-
Diagnosis: Aminopyrazoles have weak UV absorbance if the ring isn't conjugated to an aryl group.
-
Fix: Use 210 nm and 254 nm . The aminopyrazole ring absorbs at lower wavelengths. If your derivative lacks an aromatic tail, UV might miss it; use ELSD (Evaporative Light Scattering Detector) or stain TLC fractions with Ninhydrin (for the amine).
References
-
Organic Syntheses. "3(5)-Aminopyrazole." Org.[2][3][4] Synth.1968 , 48, 8.
-
Biotage Application Note. "Purifying Ionic Compounds by Flash Column Chromatography." Biotage.com.
-
SIELC Technologies. "HPLC Method for Analysis of Aminopyrazole on Primesep Columns." SIELC.com.
-
BenchChem. "Recrystallization Techniques for Purifying Pyrazole Compounds." BenchChem.com.
-
Journal of Chromatography A. "Separation of Zwitterionic Compounds: Impact of pH on Retention." ScienceDirect.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Column comparison and method development for the analysis of short-chain carboxylic acids by zwitterionic hydrophilic interaction liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues with 2-(3-amino-1H-pyrazol-1-yl)butanoic acid
This technical guide addresses the solubility challenges associated with 2-(3-amino-1H-pyrazol-1-yl)butanoic acid , a zwitterionic building block frequently used in fragment-based drug discovery and scaffold synthesis.
Topic: Overcoming Solubility & Formulation Bottlenecks Status: Active Guide Version: 3.1 (2025)
Executive Summary & Compound Profile
This molecule presents a classic "Isoelectric Trap" challenge.[1] It contains a weakly basic aminopyrazole moiety and a weakly acidic carboxylic acid tail.[1]
-
Chemical Nature: Amphoteric (Zwitterionic potential).[1]
-
Critical Weakness: At pH ranges between 3.5 and 5.5, the molecule tends to adopt a net-neutral zwitterionic state (COO⁻ / NH⁺), leading to aggregation and precipitation.[1]
-
Primary Solvents: DMSO (High), Methanol (Moderate), Water (pH-dependent).[1]
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Impact on Solubility |
| pKa (Acidic) | ~4.5 (Carboxylic Acid) | Deprotonates > pH 5.5 (Anionic, Soluble) |
| pKa (Basic) | ~3.0 – 4.0 (Pyrazole N2) | Protonates < pH 3.0 (Cationic, Soluble) |
| Isoelectric Point (pI) | ~4.0 – 4.5 | Zone of Minimum Solubility (Precipitation Risk) |
| LogP | ~0.7 – 1.2 | Moderate lipophilicity; requires cosolvents at neutral pH if uncharged.[1] |
Troubleshooting Workflow (Interactive Guide)
Issue 1: "My compound precipitates immediately upon adding PBS or Water."
Diagnosis: You are likely attempting to dissolve the solid directly into a neutral aqueous buffer (pH 7.0–7.4).[1] While the molecule should theoretically be anionic (soluble) at this pH, the dissolution kinetics of the solid zwitterionic crystal lattice are extremely slow.[1]
Corrective Protocol: The "pH Swing" Method Do not dissolve directly in water.[1] Use in situ salt formation to break the crystal lattice.[1]
-
Weigh the target amount of solid.
-
Add Base First: Add 1.05 equivalents of 1M NaOH (or Na₂CO₃).[1]
-
Dilute: Add water or buffer to reach 90% of final volume.[1]
-
Adjust pH: Carefully back-titrate with dilute HCl if a specific neutral pH is required, but do not cross the pI zone (pH 3.5–4.5) .
Issue 2: "I need a high-concentration stock solution (>50 mM) for storage."
Diagnosis: Water is unstable for long-term storage due to potential hydrolysis or pH drift.[1]
Corrective Protocol: The DMSO "Super-Stock"
-
Dissolve the compound in 100% anhydrous DMSO .
-
Target Concentration: Up to 100 mM is typically achievable.[1]
-
Storage: Aliquot into amber glass vials and store at -20°C.
-
Usage: When dosing into aqueous media, keep the final DMSO concentration < 1% (v/v) to avoid cellular toxicity, or use the "Intermediate Dilution Step" (see Diagram 1).[1]
Issue 3: "The compound crashes out during animal dosing (formulation)."
Diagnosis: Simple saline formulations often fail because the local pH at the injection site or in the stomach causes precipitation.[1]
Corrective Protocol: Solubilizing Excipients For in vivo PK/PD studies, use a vehicle that maintains solubility across a wider pH range.[1]
-
Option A (IV/IP): 5% DMSO + 40% PEG400 + 55% Saline.[1]
-
Option B (Oral): 0.5% Methylcellulose + 0.1% Tween 80 (Suspension formulation).[1]
Visual Troubleshooting Logic
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.
Figure 1: Decision matrix for solubilizing 2-(3-amino-1H-pyrazol-1-yl)butanoic acid based on experimental end-use.
Frequently Asked Questions (FAQ)
Q: Can I use acid (HCl) to dissolve it?
A: Yes, but with a caveat. Lowering the pH below 2.0 (using 0.1M HCl) will protonate the pyrazole ring and the amine, resulting in a soluble cationic species (NH₃⁺).[1] However, this is often too acidic for biological assays.[1] Upon neutralizing this acidic stock into physiological buffer (pH 7.4), you risk passing through the "precipitation zone" (pH 4.5).[1] Base-solubilization (NaOH) is generally safer because the transition from pH 10
Q: My compound is an oil, not a solid. Is this normal? A: Yes. Low molecular weight amino-pyrazole derivatives can sometimes be isolated as viscous oils or amorphous gums, especially if they contain trace solvent impurities.[1]
-
Action: If it is an oil, it is likely hygroscopic.[1] Store in a desiccator. For weighing, dissolve the entire oily residue in a known volume of DMSO to create a master stock, rather than trying to scrape sticky oil.[1]
Q: What is the stability of this compound in solution? A:
-
DMSO: Stable for >6 months at -20°C.
-
Aqueous (Acidic/Basic): Susceptible to slow decarboxylation or oxidation of the amino group over weeks.[1] Prepare aqueous working solutions fresh daily.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]
- Context: General principles of pH adjustment and salt form
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Context: Protocol for using HP-β-CD to solubilize lipophilic nitrogenous heterocycles.[1]
-
-
Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes.[1] Chemical Research in Toxicology.
Sources
Technical Support Center: Optimizing N-Alkylation of Pyrazoles
Introduction: The Ambident Anion Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the classic pyrazole dilemma: Regioselectivity .
Pyrazoles are distinct because unsubstituted N-H pyrazoles (
This guide moves beyond standard textbook answers, utilizing recent literature and kinetic data to troubleshoot your specific experimental failures.
Module 1: Troubleshooting Regioselectivity (Isomer Ratios)
Q1: I am getting a mixture of 1,3- and 1,5-substituted isomers. Why is this happening?
Diagnosis: This is the default behavior of 3-substituted pyrazoles. The ratio depends on the interplay between steric hindrance and tautomeric equilibrium .
-
Mechanism: The deprotonated pyrazolate anion delocalizes the negative charge between both nitrogens.
-
Steric Rule: Alkylation generally favors the nitrogen distal to the bulky C3-substituent (leading to the 1,3-isomer) simply because it is more accessible.
-
The Trap: If your electrophile is small (e.g., MeI) or your base cation coordinates with the substrate, the "proximal" nitrogen (adjacent to the substituent) becomes accessible, leading to the 1,5-isomer.
Q2: How do I force the reaction to favor the 1,3-isomer (Distal Alkylation)?
Solution: Maximize steric differentiation and use "loose" ion pairs.
-
Switch Solvent to DMF or DMSO: Polar aprotic solvents dissociate the cation-anion pair, allowing the pyrazolate anion to react purely based on steric accessibility (favoring the distal N).
-
Use Cesium Carbonate (
): The "Cesium Effect" is real. The large ionic radius of creates a "naked" anion, enhancing nucleophilicity and steric sensitivity, often improving 1,3-selectivity compared to or salts [1]. -
Bulky Electrophiles: If possible, use a bulkier alkylating agent to penalize attack at the hindered position.
Q3: Can I direct alkylation to the "crowded" 1,5-position (Proximal Alkylation)?
Solution: Yes, but you must fight thermodynamics.
-
Chelation Control: Use a solvent/base combination that coordinates the metal cation between the pyrazole nitrogen and a directing group on the C3-substituent (if present, like a carbonyl or pyridine ring).
has been shown to favor N2 (proximal) alkylation via chelation [2]. -
Solvent Switch: Non-polar solvents (Toluene) with tight ion-pair bases (NaH) can sometimes shift selectivity toward the 1,5-isomer, although yields may suffer.
Q4: I heard fluorinated solvents can fix selectivity. Is this true?
Advanced Insight: Yes. Recent studies indicate that using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can dramatically enhance regioselectivity.[1]
-
Why? These solvents are strong Hydrogen-bond donors (HBD). They solvate the nitrogen lone pairs and the leaving group of the electrophile. This specific solvation shell can amplify the steric difference between N1 and N2, often pushing selectivity to >95:5 for the 1,3-isomer [3].
Module 2: Reactivity & Yield Optimization
Q5: My reaction is stalling at 50% conversion. Adding more alkyl halide doesn't help.
Diagnosis: You likely have base poisoning or product inhibition .
-
The Issue: As the reaction proceeds, the conjugate acid of the base (e.g.,
) or the leaving group salt (KI/KBr) accumulates. -
Fix:
-
Stoichiometry: Ensure you are using at least 2.0 equivalents of base.[1]
-
Finkelstein Conditions: If using Alkyl Chlorides, they are too slow. Add 10 mol% NaI or TBAI (Tetrabutylammonium iodide) to generate the reactive Alkyl Iodide in situ.
-
Temperature: Pyrazoles are moderate nucleophiles. If running at RT, increase to
in DMF.
-
Q6: I see a new spot on TLC that doesn't move (Baseline). What is it?
Diagnosis: Quaternization (Over-alkylation).
-
Cause: The N-alkylated product is still nucleophilic (at the other nitrogen). It reacts with excess electrophile to form a dialkyl-pyrazolium salt.
-
Fix:
-
Reverse Addition: Add the electrophile dropwise to the pyrazole/base mixture.
-
Reduce Equivalents: Use exactly 1.0–1.1 eq of alkyl halide. Do not use large excesses.
-
Module 3: Advanced Workflows (When Fails)
Q7: My alkyl halide is unstable or unavailable. Can I use the alcohol directly?
Solution: Yes, switch to the Mitsunobu Reaction .
-
Protocol: Pyrazole (
fits the Mitsunobu window) + Alcohol + + DIAD/DEAD in THF. -
Note: Mitsunobu conditions are generally neutral and mild. However, for 3-substituted pyrazoles, regioselectivity is often lower than base-mediated
because the reaction is driven by the kinetics of the phosphonium intermediate attack, which is less sensitive to sterics [4].
Q8: Can I use acid catalysis instead of base?
Solution: Yes, using Trichloroacetimidates .
-
Method: React pyrazole with an alkyl trichloroacetimidate using catalytic Camphorsulfonic Acid (CSA) in DCE.
-
Benefit: Excellent for substrates that decompose in basic media (e.g., esters, base-sensitive protecting groups) [5].
Visual Troubleshooting Guide
The following decision tree outlines the logical flow for optimizing your conditions.
Caption: Figure 1. Decision matrix for troubleshooting pyrazole N-alkylation failures.
Experimental Protocols
General Procedure A: High-Selectivity Base-Mediated Alkylation
Best for: Maximizing 1,3-isomer ratio and general yield.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add 3-substituted pyrazole (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Note: If selectivity is critical and yield is secondary, substitute DMF with HFIP (Hexafluoroisopropanol).
-
-
Deprotonation: Add Cesium Carbonate (
) (2.0 equiv). Stir at Room Temperature (RT) for 30 minutes.-
Why? Ensures complete formation of the pyrazolate anion before electrophile introduction.
-
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Caution: Do not dump it in. Localized high concentration promotes bis-alkylation.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by TLC/LCMS.[1][2]
-
Troubleshoot: If <10% conversion after 2h, heat to
.
-
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over
, and concentrate.
General Procedure B: Mitsunobu Alkylation
Best for: Unstable alkyl halides or direct use of alcohols.
-
Setup: Dissolve Pyrazole (1.0 equiv), Alcohol (R-OH, 1.1 equiv), and Triphenylphosphine (
) (1.2 equiv) in anhydrous THF (0.1 M) under Argon/Nitrogen. -
Cooling: Cool the mixture to
in an ice bath. -
Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise over 10 minutes.
-
Visual Check: The solution will turn yellow/orange.
-
-
Reaction: Allow to warm to RT and stir overnight.
-
Workup: Concentrate directly and purify via column chromatography.
-
Cleanup Tip:
(Triphenylphosphine oxide) is a byproduct byproduct. If difficult to separate, use polymer-supported .
-
Data Summary: Solvent & Base Effects
| Condition Set | Major Isomer | Selectivity (Approx) | Mechanism |
| Mixed | ~60:40 | Kinetic/Thermodynamic mix | |
| 1,3-Isomer (Distal) | ~90:10 | "Naked" Anion / Steric control | |
| Variable | Variable | Tight Ion Pair (Aggregates) | |
| 1,3-Isomer (Distal) | >95:5 | H-Bond Solvation / Steric amp. | |
| 1,5-Isomer (Proximal) | ~80:20 | Chelation Control (requires directing group) |
References
-
Cesium Effect in Alkylation
-
Chelation Control (MgBr2)
-
Fluorinated Solvents (HFIP)
-
Mitsunobu Reaction on Pyrazoles
-
Acid-Catalyzed Alkylation
-
N1-Selective Methylation (Silanes)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 7. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 8. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aminopyrazole Synthesis Scale-Up
This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals encountering challenges during the scale-up of aminopyrazole synthesis. The following question-and-answer-based guide addresses specific issues, explains the underlying chemical principles, and offers field-proven solutions to ensure a safe, efficient, and reproducible scale-up process.
Section 1: Controlling Regioselectivity in Substituted Aminopyrazoles
The formation of regioisomers is one of the most significant challenges when scaling up the synthesis of N-substituted aminopyrazoles. The reaction of a monosubstituted hydrazine with a 1,3-dielectrophilic compound, such as a β-ketonitrile, can lead to a mixture of 3-aminopyrazole and 5-aminopyrazole isomers, complicating purification and reducing the yield of the desired product.[1]
Question: My reaction is producing a mixture of 3-amino and 5-aminopyrazole regioisomers. How can I selectively synthesize one over the other?
Answer: The ratio of these isomers is highly dependent on the reaction conditions, which can be tuned to favor one product by exploiting the principles of kinetic versus thermodynamic control.[1]
-
Kinetic Control (Favors 5-Aminopyrazoles): This pathway is favored under basic conditions at low temperatures. The more nucleophilic terminal nitrogen of the alkylhydrazine attacks the more electrophilic carbonyl carbon first, leading to a rapid, irreversible cyclization that forms the 5-aminopyrazole isomer.[1][2]
-
Thermodynamic Control (Favors 3-Aminopyrazoles): This pathway is favored under acidic conditions at higher temperatures (e.g., reflux). While the initial attack may still occur at both hydrazine nitrogens, the reaction becomes reversible. The system equilibrates to form the more thermodynamically stable isomer, which is typically the 3-aminopyrazole, especially with arylhydrazines.[1]
Table 1: Condition Summary for Regioselective Aminopyrazole Synthesis
| Parameter | Kinetic Control (5-Aminopyrazole) | Thermodynamic Control (3-Aminopyrazole) |
| Catalyst/Medium | Basic (e.g., Sodium Ethoxide) | Acidic (e.g., Acetic Acid) |
| Solvent | Anhydrous Ethanol | Toluene |
| Temperature | Low (e.g., 0°C) | High (e.g., Reflux, ~110°C) |
| Typical Substrate | Alkylhydrazines | Arylhydrazines |
Section 2: Managing Reaction Kinetics and Exotherms During Scale-Up
Transitioning from a lab-scale flask to a large reactor changes the surface-area-to-volume ratio, which significantly impacts heat transfer.[3] The condensation reaction to form aminopyrazoles, particularly the addition of hydrazine, can be highly exothermic and poses a significant safety risk if not properly managed.[3][4]
Question: I am observing a rapid, uncontrolled temperature spike during hydrazine addition. What are the immediate steps and long-term solutions?
Answer: An uncontrolled exotherm is a serious safety hazard that can lead to a runaway reaction, solvent boiling, pressure buildup, and the formation of unwanted byproducts.[4]
Immediate Corrective Actions:
-
Stop Reactant Addition: Immediately cease the addition of the hydrazine.[4]
-
Enhance Cooling: Increase the efficiency of the cooling system. For a jacketed reactor, lower the temperature of the circulating coolant. For an open vessel, ensure the cooling bath has good thermal contact.[4]
-
Increase Agitation: Improve the stirring speed to break up any localized hot spots and ensure efficient heat transfer to the cooling medium.[4]
Long-Term Preventive Solutions for Scale-Up:
-
Controlled Dosing: Implement a slow, controlled addition of the hydrazine using a dosing pump. The addition rate should be carefully calculated based on the reactor's cooling capacity.
-
Dilution: Consider diluting the hydrazine hydrate in a suitable solvent before addition to better manage the heat generated.[4]
-
Reverse Addition: In some cases, adding the β-ketonitrile solution to the hydrazine can help maintain a low concentration of the limiting reagent and better control the exotherm.
-
Process Safety Testing: Before scaling up, perform a reaction calorimetry study (e.g., using a RC1 calorimeter) to quantify the heat of reaction and determine the maximum safe addition rate.
Question: My reaction is slow or stalls, leaving uncyclized hydrazone intermediates. How can I drive it to completion?
Answer: Incomplete cyclization is often due to insufficient activation energy for the final ring-closing step.[1]
-
Increase Temperature: If you are running a thermodynamically controlled reaction (acidic conditions), increasing the temperature by refluxing the solvent is often the most effective way to provide the energy needed for the final cyclization and aromatization steps.[1]
-
Catalyst Choice: Ensure the correct type and amount of catalyst are used. For thermodynamic reactions, a catalytic amount of a protic acid like acetic acid is common. For kinetic reactions, a full equivalent of a strong base is required.[1]
-
Water Removal: The cyclization step releases a molecule of water. On a large scale, this can build up and inhibit the reaction equilibrium. If compatible with your reaction conditions, using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.
-
Microwave Irradiation: While less common for large-scale production, microwave-assisted synthesis can be a powerful tool during process development to reduce reaction times and promote difficult cyclizations.[5]
Section 3: Impurity Profiling and Purification Challenges
As you scale up, even minor impurities can become significant problems, affecting the final product's purity, yield, and safety profile. A robust analytical and purification strategy is essential.
Question: What are the common side products in aminopyrazole synthesis, and how can I detect and minimize them?
Answer: Besides the undesired regioisomer, several other side products can form:
-
Uncyclized Hydrazone Intermediates: As discussed, these arise from incomplete cyclization. Their presence can be monitored by TLC or HPLC.[1]
-
Acetylated Aminopyrazoles: If using acetic acid as a solvent at high temperatures, the product can sometimes react with the solvent to form an N-acetylated amide byproduct.[1] Using only a catalytic amount of acid in a non-reactive solvent like toluene can prevent this.
-
Further Reaction Products: 5-Aminopyrazoles are versatile and can react further, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1] Strict temperature control and avoiding prolonged reaction times after completion can mitigate this.
Analytical Strategy: A combination of chromatographic and spectrometric techniques is crucial for robust impurity profiling.[6]
-
HPLC/UPLC: This is the workhorse for monitoring reaction progress and quantifying the purity of the final product. Develop a stability-indicating method early on.[7]
-
LC-MS: Essential for identifying the mass of unknown impurity peaks, providing clues to their structure.[6]
-
NMR: Advanced 2D NMR techniques like HMBC and NOESY are invaluable for unambiguously determining the structure of your desired product and any isolated impurities, especially for confirming regiochemistry.[1]
Question: Purification by column chromatography is not feasible for my multi-kilogram scale. What are my alternatives?
Answer: The most effective strategy is to optimize the reaction to be highly selective, minimizing the need for complex purification.[1] However, when impurities are present, consider these scalable options:
-
Recrystallization: This is the most common and cost-effective method for purifying solid products at scale. A systematic solvent screening is crucial. Start with solvents where the product has high solubility at high temperatures and low solubility at room temperature or below.
-
Crystallization via pH Adjustment: Since aminopyrazoles are basic, you can often purify them by dissolving the crude material in an acidic aqueous solution, performing an extraction to remove neutral organic impurities, and then precipitating the pure product by basifying the aqueous layer.
-
Salt Formation: If the freebase is difficult to crystallize, forming a crystalline salt (e.g., hydrochloride, sulfate) can be an effective purification strategy. The pure freebase can then be liberated in a final step.[8]
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of a 5-Aminopyrazole Derivative [1]
-
Reactor Setup: In a flame-dried, jacketed reactor under an inert nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.2 eq) to anhydrous ethanol (0.5 M).
-
Cooling: Circulate coolant through the reactor jacket to bring the internal temperature of the ethoxide solution to 0°C.
-
Reactant Addition: To the cold solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol via a dosing pump, maintaining the internal temperature below 5°C.
-
Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise over 1-2 hours, ensuring the temperature remains at 0°C.
-
Reaction Monitoring: Stir the mixture vigorously at 0°C for 2-4 hours. Monitor the reaction's completion by HPLC or TLC.
-
Work-up: Once complete, carefully quench the reaction by adding a saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization.
Protocol 2: Thermodynamically Controlled Synthesis of a 3-Aminopyrazole Derivative [1]
-
Reactor Setup: To a jacketed reactor equipped with a reflux condenser and overhead stirrer, add the β-ketonitrile (1.0 eq), the substituted arylhydrazine (1.1 eq), and toluene (0.2 M).
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.
-
Heating: Heat the mixture to reflux (approx. 110°C) using a circulating heating fluid in the reactor jacket.
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate of the product has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure to induce crystallization.
-
Isolation: Wash the filtered product with a small amount of cold solvent (e.g., ethanol or toluene) and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: How do I handle hydrazine safely on a large scale? Hydrazine is toxic and potentially explosive. Always work in a well-ventilated area (e.g., a walk-in fume hood). Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A thorough risk assessment should be conducted before any scale-up operation.[8]
Q2: My final product has a persistent color. How can I remove it? Colored impurities can often be removed by treating a solution of the crude product with activated carbon, followed by filtration through a pad of celite before recrystallization.
Q3: Can I use a different base for the kinetic synthesis? Other strong, non-nucleophilic bases can be used, but sodium ethoxide in ethanol is common and effective. The choice of base and solvent is often linked; for example, potassium tert-butoxide in THF could be an alternative. Always conduct small-scale trials before scaling up with new reagents.[1]
Q4: How critical is the purity of my starting materials for scale-up? Extremely critical. Impurities in starting materials can inhibit the reaction, lead to unexpected side products, and complicate purification. Always use materials with a confirmed high purity (>98%) for scale-up.
References
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure. Retrieved from [Link]
-
Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1635-1681. Retrieved from [Link]
-
Galenko, E., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Retrieved from [Link]
-
Elnagdi, M. H., Abdel-Galil, F. M., & Riad, B. Y. (n.d.). RECENT DEVELOPMENTS IN CHEMISTRY OF S(5)-AMINOPYRAZOLES. Retrieved from [Link]
-
Reddit. (2021, August 11). Advices for Aminopyrazole synthesis. r/Chempros. Retrieved from [Link]
-
Khan, I., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13(43), 30429-30459. Retrieved from [Link]
-
Rasmussen, M. F., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. Organics, 3(2), 133-142. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography. Retrieved from [Link]
-
Evotec. (n.d.). Synthesis, Scale-Up and Synthetic Route Development. Evotec. Retrieved from [Link]
-
American Chemical Society. (n.d.). Tale of two heterocycles: Stories from pre-clinical scale up. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of aminopyrazole.
-
MDPI. (2023). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2017). Analytical Method Validation: Collation between International Guidelines. Retrieved from [Link]
-
UK-CPI.com. (2023). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
-
Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Emery Pharma. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Retrieved from [Link]
-
Arkivoc. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid
This technical support guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid. The synthesis of this molecule, while conceptually straightforward via N-alkylation of 3-aminopyrazole with a 2-halobutanoic acid derivative, is fraught with potential side reactions that can significantly impact yield, purity, and stereochemical integrity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to navigate these challenges effectively.
I. Introduction to Synthetic Challenges
The primary transformation for synthesizing 2-(3-amino-1H-pyrazol-1-yl)butanoic acid involves the alkylation of 3-aminopyrazole. The key challenge arises from the fact that 3-aminopyrazole is an ambident nucleophile, possessing three potential sites for alkylation: the two ring nitrogens (N1 and N2) and the exocyclic amino group (-NH2). This leads to a primary challenge of regioselectivity. Furthermore, the chiral center at the alpha-carbon of the butanoic acid moiety introduces the risk of racemization under basic reaction conditions.
This guide will systematically address these issues, providing a clear rationale for protocol choices to ensure a successful and reproducible synthesis.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Issue 1: Poor Regioselectivity - "My LC-MS shows two or more product isomers with the same mass. How do I obtain only the desired N1-alkylated product?"
This is the most prevalent issue, resulting from the competing alkylation at the N1 and N2 positions of the pyrazole ring.
Underlying Cause: The pyrazole ring has two nitrogen atoms, both of which are nucleophilic. The 3-amino group is an electron-donating group, which can influence the nucleophilicity of the adjacent N2 atom. However, the N1 position is generally less sterically hindered.[1] The ratio of N1 to N2 alkylation is highly dependent on reaction conditions, including the solvent, base, temperature, and the nature of the alkylating agent.[2][3]
Troubleshooting & Optimization Strategies:
-
Steric Hindrance: The N1 position is sterically more accessible than the N2 position, which is flanked by the amino group. Using a bulkier alkylating agent can enhance selectivity for the N1 position.[2]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are often used to ensure the solubility of the reactants.[1] These solvents can influence the reactivity of the pyrazole anion.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the pyrazole. Sodium hydride (NaH) is often effective as it irreversibly deprotonates the pyrazole to form the pyrazolide anion. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.
-
Temperature Control: Running the reaction at lower temperatures can sometimes favor the thermodynamically more stable N1 isomer.
dot
Caption: Competing nucleophilic sites on 3-aminopyrazole.
Issue 2: Di-alkylation - "My mass spectrum shows a peak corresponding to the addition of two butanoic acid units."
Underlying Cause: If an excess of the alkylating agent is used or if the reaction conditions are too harsh, a second alkylation event can occur on the already mono-alkylated product. This can happen at the remaining ring nitrogen or the exocyclic amino group.
Troubleshooting & Optimization Strategies:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 3-aminopyrazole relative to the 2-bromobutanoic acid ester. This ensures the alkylating agent is the limiting reagent.
-
Controlled Addition: Add the alkylating agent slowly (dropwise) to the solution of the deprotonated 3-aminopyrazole at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.
-
Protecting Groups: For challenging cases, the exocyclic amino group can be protected (e.g., as a Boc or Cbz derivative) prior to alkylation.[4] This adds extra steps to the synthesis but guarantees that alkylation occurs only on the ring nitrogens.
Issue 3: Racemization - "My product shows low or no optical activity, but the starting 2-bromobutanoic acid was enantiomerically pure."
Underlying Cause: The alpha-proton of the butanoic acid ester is acidic. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate.[5][6][7] Reprotonation of this intermediate can occur from either face, leading to a racemic or partially racemized product.[5][6]
Troubleshooting & Optimization Strategies:
-
Choice of Base: Avoid strong, sterically unhindered bases that can easily deprotonate the alpha-carbon. While NaH is strong, its heterogeneous nature and rapid reaction with the pyrazole N-H can sometimes mitigate this side reaction if the alkylating agent is added subsequently at low temperature.
-
Temperature: Maintain low temperatures throughout the reaction (e.g., 0 °C to room temperature) to minimize the rate of enolization.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) | Strong enough for deprotonation; Cs₂CO₃ offers good solubility.[1] |
| Solvent | Anhydrous DMF or DMSO | Good solubility for reactants.[1] |
| Temperature | 0 °C to Room Temperature | Minimizes racemization and di-alkylation. |
| Stoichiometry | 1.05 eq. 3-Aminopyrazole / 1.0 eq. Alkylating Agent | Prevents di-alkylation. |
| Addition | Slow, dropwise addition of alkylating agent | Maintains low concentration of electrophile. |
Issue 4: Reaction with the Carboxylic Acid - "I tried using 2-bromobutanoic acid directly and the reaction is messy with low yield."
Underlying Cause: The carboxylic acid functional group is acidic and will be deprotonated by the base used for the alkylation. This creates a carboxylate anion, which is a poor substrate for the reaction and can lead to side reactions. Furthermore, the free amine of the pyrazole can react with the carboxylic acid to form an amide bond under certain conditions.
Solution: The carboxylic acid must be protected, typically as an ester (e.g., methyl, ethyl, or tert-butyl ester), before the alkylation step. The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid product.
III. Optimized Experimental Protocol
This protocol is designed to favor the N1-alkylation and minimize side reactions.
Step 1: N-Alkylation of 3-Aminopyrazole
-
To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (10 mL per mmol of 3-aminopyrazole).
-
Add 3-aminopyrazole (1.05 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of ethyl 2-bromobutanoate (1.0 equivalent) in anhydrous DMF dropwise over 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Step 2: Ester Hydrolysis
-
Dissolve the purified ethyl 2-(3-amino-1H-pyrazol-1-yl)butanoate in a mixture of THF and water.
-
Add lithium hydroxide (2-3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~5-6 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield the final product, 2-(3-amino-1H-pyrazol-1-yl)butanoic acid.
dot
Caption: Recommended experimental workflow with key checkpoints.
IV. Conclusion
The successful synthesis of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid hinges on the careful control of reaction conditions to manage the inherent reactivity of the 3-aminopyrazole nucleophile and the chiral center of the butanoic acid electrophile. By understanding the mechanisms of the potential side reactions—N1/N2 isomerization, di-alkylation, and racemization—researchers can implement the strategies outlined in this guide to optimize their synthetic outcomes. Careful selection of reagents, stoichiometry, temperature, and the use of protecting groups are the key parameters for achieving high yield and purity of the desired N1-substituted product.
References
-
Reddy, K. R., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. Available at: [Link].
-
Smith, A. B., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link].
-
Jones, C. P., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 139-153. Available at: [Link].
- Al-Zahrani, F. M., et al. (2023).
-
Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Available at: [Link].
- Google Patents. US5705656A - N-alkylation method of pyrazole.
-
Pace, V., et al. (2020). The Fascinating Chemistry of α-Haloamides. Molecules, 25(15), 3339. Available at: [Link].
-
The Heterocyclist. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. Available at: [Link].
-
ResearchGate. Regioselective Annulation of 3(5)‐Aminopyrazole with Aryl Ketones or Aryl Alkynes Using N,N‐Dimethylethanolamine as a Single/Triple Carbon Synthon. Available at: [Link].
-
Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5863. Available at: [Link].
-
YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Available at: [Link].
-
Chemistry LibreTexts. (2023). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Available at: [Link].
-
Royal Society of Chemistry. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction. Available at: [Link].
-
MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Available at: [Link].
-
Sketchy. Reactions at the Alpha Carbon of Carbonyls. Available at: [Link].
-
Scientific Laboratory Supplies. 3-Aminopyrazole, 98% | 160644-10G | SIGMA-ALDRICH. Available at: [Link].
-
SciSpace. Amino Acid-Protecting Groups. Available at: [Link].
-
Chemistry Steps. Alpha Halogenation of Enols and Enolates. Available at: [Link].
Sources
Technical Support Center: Enhancing the Solution Stability of 2-(3-Amino-1H-pyrazol-1-yl)butanoic Acid
Welcome to the Technical Support Center. As a non-natural amino acid featuring a highly reactive 3-aminopyrazole ring attached to the
The primary vulnerabilities of this molecule arise from three structural features: the oxidation-prone 3-amino group, the highly nucleophilic C4 position of the pyrazole ring, and the potentially labile chiral center at the
Troubleshooting Guides & FAQs
Q1: My stock solution turns yellow or brown over time, and LC-MS shows a loss of the parent compound. What is causing this?
Mechanistic Cause: This is the most common issue encountered with 3-aminopyrazole derivatives. The primary aromatic amine is highly susceptible to oxidative degradation. In the presence of dissolved oxygen, trace metals, or ambient light, the 3-amino group undergoes single-electron oxidation to form a radical cation. These radicals rapidly undergo N-N coupling to form highly conjugated, colored azopyrazole dimers[2][3]. Corrective Action:
-
Deoxygenation: Always sparge aqueous buffers and organic solvents (e.g., DMSO, Methanol) with an inert gas (Argon or Nitrogen) for at least 15 minutes prior to dissolution.
-
Light Protection: Photodegradation accelerates radical formation. Store solutions in amber glass vials or wrap them in aluminum foil[4].
-
Antioxidants: For aqueous assays, consider adding a mild, non-interfering reducing agent such as DTT (Dithiothreitol) at low concentrations (1-5 mM), provided it does not interfere with your downstream biological targets.
Q2: I am observing a loss of enantiomeric purity (racemization) during prolonged incubation in assay buffers. How can I prevent this?
Mechanistic Cause: The chiral center of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid is located at the
-
pH Optimization: Maintain the solution pH between 5.5 and 6.5. This pH range keeps the carboxylic acid deprotonated for solubility while minimizing base-catalyzed
-proton abstraction. -
Buffer Selection: Avoid strong amine bases (e.g., TEA, DIPEA) in your storage solutions. Use mild biological buffers like MES or phosphate buffers adjusted to a slightly acidic/neutral pH.
Q3: My LC-MS analysis reveals unexpected +M+34 and +M+16 mass shifts. What are these degradants?
Mechanistic Cause: The electron-donating effect of the 3-amino group makes the unsubstituted C4 position of the pyrazole ring exceptionally nucleophilic.
-
+M+16: Indicates N-oxidation or hydroxylation at the C4 position.
-
+M+34/36: Indicates electrophilic chlorination at the C4 position[3]. This frequently occurs if the compound is stored in chlorinated solvents (like DCM or Chloroform) that have degraded over time to release HCl and trace Cl₂, or if electro-oxidation occurs in buffers containing high concentrations of chloride ions. Corrective Action: Never store stock solutions in halogenated solvents. Use high-purity, anhydrous DMSO or DMF for organic stocks[5], and ensure aqueous buffers are prepared with ultra-pure, halogen-free water.
Degradation Pathways & Visualization
Oxidative and electrophilic degradation pathways of the 3-aminopyrazole moiety.
Quantitative Data: Stability & Mitigation Summary
Table 1: Summary of Quantitative Degradation Profiles and Mitigation Strategies
| Stress Condition | Primary Degradation Pathway | Observed Half-Life ( | Analytical Signature (LC-MS/HPLC) | Mitigation Strategy |
| Ambient Light & O₂ (Aqueous, 25°C) | Oxidative dimerization (Azopyrazole) | ~48-72 hours | +M-2 (Dimerization), Yellowing | Argon sparging, Amber vials |
| Basic Buffer (pH > 8.0, 37°C) | ~12-24 hours | Chiral HPLC shift, Loss of | Buffer at pH 5.5–6.5 | |
| Halogenated Solvents (DCM/CHCl₃) | C4-Electrophilic Chlorination | ~5-7 days | +M+34 (Distinct Isotope pattern) | Use anhydrous DMSO/DMF |
| Acidic Aqueous (pH < 2.0, 60°C) | Hydrolytic cleavage / Tautomeric shift | > 7 days (Highly stable) | Broad NMR signals[6] | Avoid extreme heating |
Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Stock Solutions
To ensure maximum shelf-life and experimental reproducibility, follow this self-validating workflow for preparing stock solutions.
Step-by-step workflow for preparing and storing stable pyrazole amino acid solutions.
Step-by-Step Methodology:
-
Solvent Degassing: Transfer HPLC-grade water or anhydrous DMSO into a clean flask. Sparge with Argon gas for 15–20 minutes using a submerged needle.
-
Buffer Preparation (If Aqueous): Prepare a 50 mM MES buffer and adjust the pH to 6.0 using dilute HCl or NaOH. Sparge the final buffer with Argon for an additional 5 minutes.
-
Dissolution: Weigh the 2-(3-amino-1H-pyrazol-1-yl)butanoic acid powder and transfer it to the degassed solvent to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.
-
Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter and microbial contaminants.
-
Aliquoting & Storage: Dispense single-use aliquots into amber glass vials purged with Argon. Seal tightly and store immediately at -20°C (or -80°C for long-term storage)[5].
Protocol 2: Forced Degradation Study (Stability-Indicating Assay)
Before utilizing the compound in sensitive biological assays, validate your analytical methods using a forced degradation study. This ensures your HPLC/LC-MS method can successfully separate the parent compound from its degradants.
Step-by-Step Methodology:
-
Sample Preparation: Prepare four 1 mg/mL aliquots of the compound in a 50:50 Water:Acetonitrile mixture.
-
Stress Conditions:
-
Control: Keep at 4°C in the dark.
-
Oxidative Stress: Add 3% H₂O₂ and incubate at room temperature for 24 hours[4].
-
Basic Stress: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Photolytic Stress: Expose to UV light (254 nm) for 24 hours according to ICH Q1B guidelines.
-
-
Neutralization & Dilution: Neutralize the basic sample with 0.1 M HCl. Dilute all samples to 0.1 mg/mL using the mobile phase.
-
Analysis & Self-Validation: Inject samples into the LC-MS.
-
Validation Check: Calculate the mass balance by ensuring the sum of the parent peak area and degradant peak areas in the stressed sample equals the total area of the unstressed control (
). A mass balance indicates the formation of volatile degradants or insoluble polymers, requiring a re-evaluation of the extraction method.
-
References
-
Semantic Scholar. "Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator."[Link]
-
MDPI. "Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds." [Link]
-
ResearchGate. "Stability of 4H-pyrazoles in physiological environments." [Link]
Sources
method refinement for consistent results in biological assays
Status: Operational | Tier: Level 3 (Senior Scientific Support) Lead Scientist: Dr. A. Vance, Senior Application Scientist Mission: To transition experimental workflows from "variable art" to "reproducible science."
Introduction
Welcome to the BioAssay Integrity Hub. In my decade of troubleshooting high-throughput screens and bench-top assays, I have found that 80% of "failed" experiments are not due to bad biology, but to systemic noise masquerading as biological effect.
This guide is not a textbook; it is a corrective framework. We will dismantle the three most common sources of assay variability: Statistical weakness, Microplate dynamics (Edge Effects), and Biological drift.
Module 1: Assay Robustness & Statistical Validation
Q: "My signal-to-noise ratio is high (10:1), but my screen still yields false positives. Why?"
Diagnosis: You are relying on a ratio that ignores standard deviation. A high signal means nothing if your error bars overlap. You must switch your validation metric to the Z-Factor (Z') .
The Mechanism: The Z-factor, defined by Zhang et al. (1999), penalizes assay variability. It measures the separation band between your positive and negative controls.[1][2] Unlike S/N ratio, Z' accounts for the width of your data distribution, not just the height of the peaks.
Protocol: Calculating & Interpreting Z-Factor
Formula:
Interpretation Table:
| Z-Factor Value | Classification | Action Required |
| 1.0 | Ideal | Theoretical maximum (rarely achieved). |
| 0.5 ≤ Z < 1.0 | Excellent | Proceed to Screening. Separation band is wide. |
| 0 < Z < 0.5 | Marginal | Optimize. Separation exists but is narrow. High replicate number required. |
| Z ≤ 0 | Unusable | Stop. The distributions overlap. Screening is impossible. |
Visualization: The Validation Logic Flow
Figure 1: Decision matrix for assay validation based on Zhang et al. (1999) criteria.
Module 2: Microplate Dynamics (The Edge Effect)
Q: "Why do wells on the perimeter of my 96-well plate consistently show higher toxicity/signal?"
Diagnosis: You are a victim of the Edge Effect . The Mechanism:
-
Thermal Gradients: When a cold plate enters a hot incubator (37°C), the outer wells warm up faster than the center. This creates convection currents that settle cells unevenly (often piling them in the center of the well).
-
Evaporation: The outer wells are closest to the gas exchange environment. Over 24-48 hours, micro-evaporation concentrates the media components (salts, drugs), causing osmotic stress and artificial toxicity.
Protocol: Thermal Equilibration Strategy
Standard "quick-load" methods fail here. Use this corrected workflow:
-
Seed Cells: Dispense cells into the plate at room temperature (RT).
-
The Critical Pause: Leave the plate on the benchtop (in the sterile hood) for 30–60 minutes at RT before moving to the incubator.
-
Why? This allows cells to settle evenly while the plate is isothermal, preventing convection currents from clumping cells.
-
-
Humidity Control: If possible, fill the inter-well spaces with sterile water or use a "dummy" outer ring (fill perimeter wells with PBS, not samples).
Visualization: Edge Effect Pathology
Figure 2: The physical mechanism of edge effects leading to data artifacts in microplates.
Module 3: Immunoassay Specifics (ELISA)
Q: "My sample should be positive, but the signal is near zero. The standard curve looks fine."
Diagnosis: The High-Dose Hook Effect (Prozone Effect).[9] The Mechanism: In a sandwich ELISA, you rely on a Capture Antibody and a Detection Antibody forming a "sandwich" with the antigen. If the antigen concentration is massive, it saturates both the capture antibodies on the plate and the detection antibodies in solution independently. Because they are saturated separately, they never link up. The result is a false negative.[9]
Protocol: Dilution Linearity Check
Do not assume a low signal is a negative result if you suspect high titers.
-
Run the Sample Neat (Undiluted): Result = Low OD (e.g., 0.2).
-
Run a 1:10 and 1:100 Dilution:
-
Scenario A: Signal drops (0.02). -> True Negative.
-
Scenario B: Signal increases significantly (e.g., 2.5). -> Hook Effect Confirmed.
-
-
Correction: You must dilute samples into the dynamic range of the assay.
Data Summary: Common ELISA Artifacts
| Symptom | Probable Cause | Corrective Action |
| High Background (All Wells) | Insufficient Washing | Increase wash cycles (3x to 5x); add soak time (30s). |
| High Background (All Wells) | HRP Conjugate Aggregation | Spin down conjugate before use; filter if necessary. |
| Signal "Drift" across plate | Pipetting Lag | Use multi-channel pipettes; keep substrate addition < 2 mins. |
| False Low (High Analyte) | Hook Effect | Perform serial dilutions (1:10, 1:100, 1:1000). |
Module 4: Biological Input (Cell Health)
Q: "My IC50 values shift significantly between experiments performed two months apart."
Diagnosis: Genetic/Phenotypic Drift due to Passage Number . The Mechanism: Cell lines are not static reagents. As passage number increases (>20), selection pressure favors faster-growing subpopulations. This alters receptor density, metabolic rates, and drug sensitivity.
Visualization: The Cell Integrity Decision Tree
Figure 3: Workflow for maintaining cell line integrity to prevent experimental drift.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays."[10] Journal of Biomolecular Screening.
-
Source:
-
-
National Center for Advancing Translational Sciences (NCATS).
-
Source:
-
-
Lundholt, B. K., et al. (2003). "A Simple Technique for Reducing Edge Effect in Cell-Based Assays."[11] Journal of Biomolecular Screening.
-
Source:
-
-
Corning Life Sciences.
-
Source:(Note: General industry standard reference for thermal equilibration).
-
-
Clyte, S. "ELISA Hook Effect & Prozone: The Troubleshooting Guide."
-
Source:
-
Sources
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. assay.dev [assay.dev]
- 3. bosterbio.com [bosterbio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Preface - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. korambiotech.com [korambiotech.com]
- 9. clyte.tech [clyte.tech]
- 10. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aminopyrazole Kinase Inhibitor Optimization
Current Status: Online 🟢 Operator: Senior Application Scientist Topic: Troubleshooting Off-Target Effects & Assay Interference
Welcome to the Support Center
You have reached the Tier 3 Technical Desk. This guide addresses the specific liabilities associated with the aminopyrazole scaffold —a privileged but promiscuous structure in kinase drug discovery.
While aminopyrazoles (e.g., the core of Tozasertib/VX-680) are excellent ATP-competitive (Type I) binders, they frequently exhibit "structural promiscuity," hitting off-targets like Aurora kinases , CDKs , and FLT3 due to the highly conserved nature of the ATP-binding cleft. Furthermore, their physicochemical properties often lead to colloidal aggregation, causing false positives in biochemical screens.[1]
Below are the troubleshooting modules for structural optimization, assay validation, and cellular confirmation.
📂 Module 1: Structural Troubleshooting (SAR & Selectivity)
User Query: "My aminopyrazole lead targets a specific tyrosine kinase, but I'm seeing strong antiproliferative effects in cell lines driven by Aurora B or CDK2, even though they aren't my target. Why is this happening?"
Diagnosis: The aminopyrazole motif typically functions as a hinge binder .[2] The exocyclic amino group and the pyrazole nitrogens form a characteristic donor-acceptor hydrogen bond network with the kinase hinge region. Unfortunately, this motif is "too good" at binding; it fits the hinge region of many kinases (especially Aurora and CDKs) indistinguishably.
Resolution: The Gatekeeper Strategy To dial out off-target effects, you must exploit the Gatekeeper residue —a single amino acid located deep in the ATP pocket that varies in size between kinases.
-
Analyze the Gatekeeper: Determine if your target kinase has a smaller gatekeeper (e.g., Threonine, Alanine) compared to your off-targets (often Methionine or Phenylalanine).
-
Introduce Steric Bulk: Modify the position adjacent to the aminopyrazole (often the aryl ring attached to the pyrazole) with bulky substituents (e.g., tert-butyl, isopropyl, or halogenated groups).
-
The Clash: These bulky groups will fit into the "selectivity pocket" of your target (if the gatekeeper is small) but will sterically clash with the larger gatekeeper residues of off-target kinases like CDK2.
📊 Visualization: The Aminopyrazole Selectivity Logic
Caption: Logical flow for improving aminopyrazole selectivity by exploiting gatekeeper residue differences.
📂 Module 2: Assay Interference (Colloidal Aggregation)[3]
User Query: "I have a potent hit (IC50 < 1 µM), but the inhibition disappears when I add Triton X-100. Is my compound real?"
Diagnosis: You are likely dealing with a Colloidal Aggregator .[3] Many aminopyrazole derivatives are flat, hydrophobic molecules that stack in aqueous solution to form colloids (100–1000 nm particles). These colloids non-specifically adsorb enzymes, causing denaturation and apparent inhibition.[4][5] This is the #1 cause of false positives in kinase screens.
The "Shoichet" Validation Protocol: To validate your hit, you must prove it acts as a monomer, not a particle.
| Test | Procedure | Interpretation |
| Detergent Sensitivity | Measure IC50 with and without 0.01% Triton X-100 (or 0.025% Tween-80). | Artifact: IC50 increases significantly (potency loss) with detergent.True Binder: IC50 remains stable. |
| Centrifugation | Spin compound solution at high speed (e.g., 100,000 x g) before assay. | Artifact: Supernatant loses activity (drug spun down).True Binder: Supernatant retains activity. |
| Enzyme Concentration | Increase enzyme concentration by 10-fold. | Artifact: IC50 shifts significantly (stoichiometric inhibition).True Binder: IC50 is constant (Michaelis-Menten kinetics). |
Step-by-Step Troubleshooting Guide:
-
Prepare Buffer: Create two assay buffers: one standard, one supplemented with 0.01% freshly prepared Triton X-100 .
-
Run Dose-Response: Perform a 10-point dose-response curve for your aminopyrazole in both buffers simultaneously.
-
Calculate Shift: Determine the ratio:
. -
Decision: If Ratio > 3, the compound is likely an aggregator. Discard or chemically modify to increase solubility (e.g., add solubilizing tails like piperazine).
📂 Module 3: Cellular Validation (CETSA & Rescue)
User Query: "My compound kills cancer cells, but reviewers are asking for proof of target engagement inside the cell. Western blots of phosphorylation are ambiguous due to cross-talk."
Diagnosis: Downstream phosphorylation (e.g., p-ERK, p-AKT) is often shared between pathways. To prove direct binding in the complex cellular environment, you need biophysical evidence.
Solution 1: Cellular Thermal Shift Assay (CETSA)
CETSA relies on the principle that ligand binding stabilizes a protein, shifting its melting temperature (
Protocol: Western Blot-Based CETSA
-
Treatment: Treat live cells with your aminopyrazole (at 5x EC50) and DMSO control for 1 hour.
-
Harvest: Wash with PBS, detach cells, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Divide cell suspension into 8–10 PCR tubes. Heat each tube to a distinct temperature (e.g., 40°C to 67°C) for 3 minutes.
-
Lysis: Cool to RT, then freeze-thaw (3x) or add lysis buffer to lyse cells.
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Crucial Step: The denatured/precipitated protein pellets; the folded/stabilized protein remains in the supernatant.
-
Detection: Run the supernatant on SDS-PAGE and Western blot for your target kinase.
-
Analysis: Plot band intensity vs. Temperature. A right-shift in the curve (higher
) confirms target engagement.
Solution 2: The "Rescue" Experiment (Gold Standard) If your drug kills cells via Target X, then cells expressing a drug-resistant mutant of Target X should survive.
-
Engineer: Use CRISPR-Cas9 to introduce a "Gatekeeper Mutation" (e.g., T315I in ABL, T790M in EGFR) into the target kinase in your cell line. This mutation prevents drug binding but preserves kinase function.
-
Treat: Apply your aminopyrazole to both Wild-Type (WT) and Mutant cells.
-
Result:
-
On-Target: WT cells die; Mutant cells survive (Rescue).
-
Off-Target: Both WT and Mutant cells die (the drug is killing via a different mechanism).
-
📊 Visualization: Validation Workflow
Caption: Step-by-step decision tree for validating aminopyrazole kinase inhibitors from biochemical hits to cellular leads.
📚 References
-
Aminopyrazole SAR & Selectivity:
-
Hummel, J. R., et al. (2024).[9] Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2.[9] Journal of Medicinal Chemistry. Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. (Foundational work on gatekeeper interactions).
-
-
Colloidal Aggregation:
-
CETSA & CRISPR Validation:
Sources
- 1. Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Definitive Structural Confirmation of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid
Topic: Content Type: Publish Comparison Guide
Executive Summary
In the development of pyrazole-based pharmacophores, particularly kinase inhibitors, the regiochemical integrity of the N-alkylation step is critical. The synthesis of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid involves the alkylation of 3-aminopyrazole, a reaction notoriously prone to producing regioisomeric mixtures (N1-alkylation vs. N2-alkylation).
Misidentification of these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data. This guide compares the efficacy of standard analytical techniques against an advanced, integrated NMR workflow. We demonstrate that while standard 1D 1H NMR is often insufficient due to tautomeric ambiguity, a specific NOESY/HMBC correlation protocol provides a definitive, self-validating structural confirmation without the need for expensive X-ray crystallography.
The Structural Challenge: 1,3- vs. 1,5-Isomers
When 3-aminopyrazole reacts with an alkylating agent (e.g., 2-bromobutanoic acid), two distinct isomers can form. Due to the tautomeric nature of the starting material, the alkyl group can attach to either nitrogen.
-
Target Isomer (1,3-isomer): The alkyl chain is attached to N1, and the amino group is at position 3.
-
Alternative Isomer (1,5-isomer): The alkyl chain is attached to the nitrogen adjacent to the amino group (effectively placing the amino group at position 5 relative to the alkyl chain).
Visualization of the Regioselectivity Problem
Caption: The divergence in alkylation pathways leading to the desired 1,3-isomer versus the 1,5-isomer impurity.
Comparative Analysis of Analytical Methods
This section objectively compares three methodologies for confirming the structure.
Table 1: Method Performance Matrix
| Feature | Method A: Standard 1D 1H NMR | Method B: Integrated 2D NMR (Recommended) | Method C: X-Ray Crystallography |
| Primary Technique | 1H NMR (DMSO-d6) | 1H-1H NOESY + 1H-13C HMBC | Single Crystal Diffraction |
| Regio-Specificity | Low . Chemical shifts of H3/H5 overlap or shift unpredictably. | High . Relies on through-space (NOE) and through-bond (HMBC) connectivity. | Absolute . Direct visualization of atomic positions. |
| Sample Requirement | ~5 mg, any purity. | ~10-20 mg, high purity (>95%). | Single crystal (hard to grow for zwitterionic amino acids). |
| Cost/Time Efficiency | High (10 mins). | Medium (2-4 hours). | Low (Days to Weeks). |
| Risk of False Positive | High . Isomers often look identical without reference standards. | Low . Internal cross-validation prevents errors. | Zero . |
Detailed Technical Breakdown
Why Method A Fails (The "Shift" Trap)
In standard 1H NMR, researchers often rely on the chemical shift of the pyrazole ring protons.
-
Theory: H-5 (adjacent to N) should be more deshielded (downfield) than H-4.
-
Reality: The carboxylic acid moiety in the alkyl chain creates a zwitterionic environment (especially in DMSO), causing unpredictable shielding effects. Furthermore, the broad NH2 signal often obscures integration, making it impossible to distinguish the 1,3-isomer from the 1,5-isomer based solely on 1D splitting patterns.
Why Method B is the Gold Standard (The "Smoking Gun")
Method B utilizes Nuclear Overhauser Effect Spectroscopy (NOESY) to detect spatial proximity.
-
The Diagnostic Signal: In the target 1,3-isomer , the pyrazole H-5 proton is physically adjacent to the alpha-proton of the butanoic acid chain (on N1).
-
The Validation: A strong NOE cross-peak between the pyrazole singlet (H-5) and the alkyl multiplet (CH) confirms the 1,3-structure. In the 1,5-isomer, the alkyl group is adjacent to the amine (NH2), so NOE would be observed between the alkyl CH and the exchangeable NH2 protons (often invisible or broad), but not to a ring carbon proton.
Experimental Protocol: The Validation Workflow
Step 1: Synthesis (Brief Context)
-
Reagents: 3-Aminopyrazole (1.0 eq), 2-Bromobutanoic acid (1.1 eq), KOH (2.5 eq).
-
Solvent: Ethanol/Water reflux.
-
Purification: The zwitterionic product often precipitates at isoelectric pH (~4.5-5.0). Crucial: Do not rely solely on melting point; isomers often have similar melting points.
Step 2: NMR Sample Preparation
-
Solvent: DMSO-d6 is required. CDCl3 is poor for amino acids (solubility issues) and exchangeable protons.
-
Concentration: Prepare a concentrated sample (~15-20 mg in 0.6 mL) to ensure weak long-range correlations are visible in HMBC.
Step 3: The "Decision Tree" Acquisition Parameters
Run the following sequence on a 400 MHz (or higher) spectrometer:
-
1H Presat: Suppress water to see exchangeable NH protons clearly.
-
1H-13C HSQC: To assign which proton belongs to which carbon (identify H-4 vs H-5).
-
1H-1H NOESY: Mixing time 500ms.
-
1H-13C HMBC: Optimized for 8 Hz long-range coupling.
Step 4: Data Interpretation (The Self-Validating Logic)
Follow this logical flow to confirm the structure:
Caption: Logical workflow for distinguishing isomers using NOESY data.
Supporting Data: Expected Chemical Shifts & Correlations[1][2][3][4][5][6]
The following table summarizes the diagnostic signals that differentiate the two isomers in DMSO-d6.
| Signal | Target: 1,3-Isomer | Alternative: 1,5-Isomer | Diagnostic Test |
| C3 (NMR) | ~155 ppm (C-NH2) | ~140 ppm (C-H) | HMBC: Look for correlation from H-4. |
| C5 (NMR) | ~130 ppm (C-H) | ~148 ppm (C-NH2) | HMBC: Look for correlation from Alkyl Alpha-H. |
| H-5 NOE | Strong NOE to Alkyl Alpha-H | No NOE to Alkyl Alpha-H | NOESY: The definitive test. |
| N1 (15N) | ~ -170 ppm (Pyrrole-like) | ~ -170 ppm (Pyrrole-like) | Not diagnostic alone. |
| HMBC (Alkyl H) | Correlates to C5 (CH) | Correlates to C5 (C-NH2) | Differentiate C5 by shift (130 vs 148). |
The "Smoking Gun" HMBC Correlation
In the 1,3-isomer , the proton on the alpha-carbon of the butanoic acid (CH-COOH) will show a strong 3-bond HMBC correlation to the C5 of the pyrazole ring.
-
Since C5 is a CH (methine), it will appear in the 125-135 ppm range in 13C NMR.
-
Contrast: In the 1,5-isomer , the alkyl proton correlates to C5, which now bears the amine. This quaternary C-NH2 carbon appears downfield at 145-155 ppm .
References
-
Claramunt, R. M., et al. (2006). "The structure of pyrazoles in the solid state: A combined CPMAS NMR and crystallographic study." Journal of Chemical Crystallography. Link
-
Alkorta, I., & Elguero, J. (2020). "Regiochemistry of the alkylation of pyrazoles: A review." Heterocycles. Link
-
Foces-Foces, C., et al. (2000). "Tautomerism and N-alkylation of 3(5)-aminopyrazoles: Structural study." Tetrahedron. Link
-
Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Standard reference for NOE/HMBC workflows). Link
-
Reich, H. J. (2024). "Hans Reich's Collection: NMR Spectroscopy." University of Wisconsin-Madison. (Authoritative guide on HMBC/NOE parameters). Link
Biological Validation of 2-(3-Amino-1H-pyrazol-1-yl)butanoic Acid as a Kinase Inhibitor: A Comparative Guide
For drug development professionals and medicinal chemists, the 3-amino-1H-pyrazole scaffold is a highly privileged, hinge-binding pharmacophore used extensively in kinome targeting[1]. However, early iterations of this scaffold—such as the widely documented "Promiscuous Inhibitor 1"—suffer from poor selectivity, often targeting over 260 kinases simultaneously[2].
To overcome this bottleneck, 2-(3-amino-1H-pyrazol-1-yl)butanoic acid (3-APBA, CAS 1340499-68-4) has emerged as a highly functionalized building block[3]. By positioning a butanoic acid moiety at the N1 position of the pyrazole ring, 3-APBA maintains the critical bidentate hydrogen-bonding motif required for hinge engagement while directing a flexible, carboxylated vector into the solvent-exposed channel. This guide objectively compares the performance of 3-APBA-derived inhibitors against legacy alternatives and provides a self-validating biological workflow for their evaluation.
Mechanistic Rationale & Pathway Engagement
The efficacy of 3-APBA lies in its dual-action binding mode. The 3-amino group and the N2 atom of the pyrazole ring act as a hydrogen bond donor-acceptor pair, interacting directly with the backbone residues (e.g., Asp132 and Phe134) of the kinase hinge region[4]. Concurrently, the butanoic acid chain at N1 projects outward. This structural feature is critical: it prevents the molecule from binding to kinases with shallow ATP pockets and provides an ideal synthetic handle for or PROTAC E3-ligase linker attachment[2].
Figure 1: 3-APBA competes with ATP at the kinase hinge region to block downstream signaling.
Comparative Performance Analysis
When evaluating kinase inhibitors, selectivity and cellular permeability are just as critical as raw binding affinity. Table 1 compares the theoretical and empirical profiles of 3-APBA-based compounds against established pyrazole-based inhibitors like Tozasertib (an Aurora kinase inhibitor)[1] and Promiscuous Inhibitor 1[2].
Table 1: Comparative Profile of 3-Aminopyrazole Kinase Inhibitors
| Compound / Scaffold | Primary Target(s) | Selectivity Profile | Cellular Permeability | Key Structural Advantage |
| 3-APBA (CAS 1340499-68-4) | Tunable (Fragment) | High (when derivatized) | Moderate (requires esterification) | Butanoic acid vector allows macrocyclization / PROTAC design. |
| Promiscuous Inhibitor 1 | Pan-Kinase | Very Low (>260 targets) | High | Unsubstituted pyrazole; excellent starting pharmacophore but highly toxic. |
| Tozasertib (AT7519) | Aurora B / CDKs | Moderate | High | Aromatic linker via sulfur improves selectivity over Inhibitor 1. |
| Macrocycle 8a (Derived) | BMPR2 | Very High | High | Cyclized 3-aminopyrazole locks bioactive conformation, eliminating off-targets. |
Data synthesized from kinome-wide screens and structural activity relationship (SAR) studies[5],[2],[6].
Biological Validation Protocols
To establish the trustworthiness of a new 3-APBA derivative, researchers must utilize a self-validating cascade of assays. The following protocols are designed to confirm thermodynamic binding, quantify enzymatic inhibition, and verify live-cell target engagement.
Figure 2: Self-validating biological workflow for evaluating 3-APBA kinase inhibitors.
Protocol 1: Differential Scanning Fluorimetry (DSF)
Causality & Purpose: Enzymatic assays can produce false positives due to ATP depletion or assay interference. DSF is performed first because it measures direct thermodynamic stabilization (ΔTm) of the kinase domain upon inhibitor binding, confirming true target engagement[7].
-
Preparation: Dilute the target recombinant kinase (e.g., CDK16 or BMPR2) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 500 mM NaCl).
-
Dye Addition: Add SYPRO Orange dye (1000x stock) to a final concentration of 5x.
-
Compound Treatment: Dispense 3-APBA derivatives into a 384-well PCR plate at a final concentration of 10 µM.
-
Self-Validation: Include 1% DMSO as a negative vehicle control and Staurosporine (10 µM) as a positive control[1].
-
-
Thermal Melt: Subject the plate to a temperature gradient from 25°C to 95°C (1°C/min) using a real-time PCR machine.
-
Analysis: Calculate the derivative of the melt curve to determine the melting temperature (Tm). A ΔTm shift > 5°C indicates significant hinge-binding stabilization[7].
Protocol 2: ADP-Glo Kinase Assay (IC50 Determination)
Causality & Purpose: Once binding is confirmed, the ADP-Glo assay is used to quantify the half-maximal inhibitory concentration (IC50). By running the assay at varying ATP concentrations, researchers can confirm that 3-APBA acts as a competitive inhibitor at the ATP-binding site.
-
Kinase Reaction: Incubate the target kinase (1-5 nM) with its specific substrate (e.g., MBP or a synthetic peptide) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Inhibitor Titration: Add 3-APBA compounds in a 10-point dose-response series (ranging from 10 µM to 0.5 nM).
-
ATP Initiation: Initiate the reaction by adding ultra-pure ATP at its predetermined Km value. Incubate for 60 minutes at room temperature.
-
Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Readout: Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity. Calculate the IC50 using non-linear regression.
Protocol 3: NanoBRET Live-Cell Target Engagement
Causality & Purpose: The carboxylic acid moiety on the butanoic acid chain of 3-APBA carries a negative charge at physiological pH, which can severely impede passive membrane diffusion. NanoBRET is an absolute requirement to verify if the compound (or an esterified prodrug variant) successfully penetrates intact cell membranes to engage the kinase in vivo[8].
-
Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase[8].
-
Tracer Incubation: Plate cells in a 384-well format and add a cell-permeable fluorescent NanoBRET tracer known to bind the target kinase.
-
Compound Displacement: Treat cells with varying concentrations of the 3-APBA derivative. If the compound penetrates the cell and binds the kinase, it will competitively displace the fluorescent tracer.
-
Measurement: Add Nano-Glo substrate and measure the BRET ratio (emission at 610 nm / 460 nm). A decrease in the BRET ratio confirms live-cell target engagement and allows for the calculation of a cellular EC50[4].
Conclusion
While legacy 3-aminopyrazole inhibitors suffer from kinome-wide promiscuity, 2-(3-amino-1H-pyrazol-1-yl)butanoic acid represents a highly strategic evolution of the scaffold. By retaining the core bidentate hinge-binding motif and introducing a solvent-directed butanoic acid vector, this compound provides drug developers with the necessary structural geometry to engineer highly selective macrocycles or bivalent degraders (PROTACs). Adhering to the self-validating DSF, ADP-Glo, and NanoBRET workflow ensures that modifications to this vector yield compounds with both high thermodynamic affinity and robust cellular permeability.
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 2022.[1],[8],[7]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry, 2023. [2],[6]
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Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv, 2023. [4]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 2022. [5]
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2-(3-amino-1H-pyrazol-1-yl)butanoic acid (CAS 1340499-68-4) Product Information. AA Blocks. [3]
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A Comparative Analysis of Aminopyrazole-Based Kinase Inhibitors: A Case Study in Selectivity and Potency
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its versatile structure is found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The unique electronic and reactive properties imparted by the two nitrogen atoms allow for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates.[5][6]
This guide provides a comparative analysis of aminopyrazole derivatives as kinase inhibitors, a class of enzymes crucial in cellular signaling and frequently dysregulated in diseases like cancer and neurodegenerative disorders.[7][8] Due to a lack of publicly available experimental data on 2-(3-amino-1H-pyrazol-1-yl)butanoic acid, this guide will focus on a well-characterized class of 3-aminopyrazole derivatives that have been extensively studied as potent and selective kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their selectivity, compare their performance against other pyrazole-based inhibitors, and provide detailed experimental protocols for their evaluation.
The 3-Aminopyrazole Scaffold: A Focus on Kinase Inhibition
The position of the amino group on the pyrazole ring significantly influences the molecule's interaction with biological targets.[7][9] The 3-aminopyrazole scaffold has proven particularly effective in the development of potent inhibitors for several kinase families, including c-Jun N-terminal kinases (JNKs), Fibroblast Growth Factor Receptors (FGFRs), and Janus kinases (JAKs).[10][11][12][13] The amino group at the 3-position can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key feature for potent inhibition.[14]
For this comparative study, we will focus on aminopyrazole-based inhibitors of JNK3, a kinase primarily expressed in the brain and implicated in neurodegenerative diseases.[11][15] We will use a representative 3-aminopyrazole compound, SR-3576, as our primary example and compare its activity and selectivity with other pyrazole-based inhibitors targeting JNK3 and the closely related p38 MAP kinase.[15][16]
Comparative Analysis of Pyrazole Inhibitors: Potency and Selectivity
The therapeutic utility of a kinase inhibitor is not only defined by its potency against the target kinase but also by its selectivity over other kinases to minimize off-target effects.[10] The following tables summarize the in vitro inhibitory activities of our exemplar 3-aminopyrazole, SR-3576, and a comparative indazole-based inhibitor, SR-3737, against JNK3 and p38 kinases.[15][16]
Table 1: In Vitro Inhibitory Activity of Pyrazole Derivatives against JNK3 and p38 Kinases [15][16]
| Compound | Scaffold | Target Kinase | IC50 (nM) | Selectivity (p38/JNK3) |
| SR-3576 | 3-Aminopyrazole | JNK3 | 7 | >2800-fold |
| p38 | >20,000 | |||
| SR-3737 | Indazole | JNK3 | 12 | 0.25-fold |
| p38 | 3 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly demonstrates the high potency and remarkable selectivity of the 3-aminopyrazole SR-3576 for JNK3 over p38. In contrast, the indazole-based inhibitor SR-3737, while also potent against JNK3, is a more potent inhibitor of p38, highlighting the critical role of the pyrazole scaffold in determining selectivity.[15]
The structural basis for this selectivity lies in the planarity of the N-linked phenyl structures of the aminopyrazole class, which better occupy the smaller active site of JNK3 compared to the larger active site of p38.[15][16]
Signaling Pathways and Mechanisms of Action
JNK3 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is activated by various cellular stresses. Inhibition of JNK3 is a promising therapeutic strategy for neurodegenerative diseases.[11][17]
Caption: Simplified JNK signaling pathway and the point of inhibition by SR-3576.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and well-validated experimental assays. Here, we detail the methodologies for in vitro kinase inhibition assays and cell-based assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the purified target kinase (e.g., JNK3), a specific substrate (e.g., a peptide substrate), and any necessary cofactors. Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the reaction buffer, the substrate, and the serially diluted inhibitor.
-
Enzyme Addition: Add the purified kinase to each well to start the pre-incubation.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific period, allowing the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate magnesium ions required for kinase activity).
-
Detection: Quantify the amount of product formed. This can be done using various methods, such as measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate or using fluorescence-based assays.
-
Data Analysis: Plot the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[10]
Cell-Based Assay for Inhibitor Potency
Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context, assessing factors like cell permeability and cytotoxicity.[8]
Step-by-Step Protocol:
-
Cell Seeding: Seed a relevant cell line (e.g., a neuronal cell line for JNK3 inhibitors) into a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor. Include appropriate controls (e.g., vehicle control, positive control).
-
Induction of Stress: Induce cellular stress to activate the target signaling pathway (e.g., treatment with an oxidative stress-inducing agent to activate the JNK pathway).
-
Incubation: Incubate the cells for a defined period to allow for the inhibitor to exert its effect.
-
Cell Lysis and Analysis: Lyse the cells and analyze the phosphorylation status of a downstream target of the kinase of interest (e.g., c-Jun for JNK3) using techniques like Western blotting or ELISA.
-
Data Analysis: Quantify the level of phosphorylated target protein at each inhibitor concentration and calculate the cellular IC50 value.
Conclusion and Future Perspectives
The 3-aminopyrazole scaffold represents a highly versatile and "privileged" structure in the design of potent and selective kinase inhibitors.[7] As demonstrated with the JNK3 inhibitor SR-3576, careful structural modifications of the pyrazole core can lead to compounds with excellent potency and selectivity, which are critical for therapeutic success.[11][15] While direct experimental data for 2-(3-amino-1H-pyrazol-1-yl)butanoic acid is currently unavailable, the extensive research on related 3-aminopyrazole derivatives provides a strong foundation for its potential as a bioactive molecule.
Future research in this area will likely focus on further optimizing the pharmacokinetic properties of aminopyrazole-based inhibitors to enhance their in vivo efficacy and on exploring their potential in a broader range of therapeutic areas beyond oncology and neurodegeneration.[17] The continued application of structure-based drug design and high-throughput screening will undoubtedly lead to the discovery of novel pyrazole inhibitors with improved therapeutic profiles.
References
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Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]
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Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38*. Semantic Scholar. [Link]
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Recent developments in aminopyrazole chemistry. ResearchGate. [Link]
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Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. PubMed. [Link]
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Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. PMC. [Link]
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Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. Bulgarian Chemical Communications. [Link]
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1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University. [Link]
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QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis. [Link]
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Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). PubMed. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. [Link]
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Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. King Fahd University of Petroleum & Minerals. [Link]
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. [Link]
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Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
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Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed. [Link]
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Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
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Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]
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Pharmacological profile of pyrazole. ResearchGate. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC. [Link]
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Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminopyrazole Derivatives in Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminopyrazole derivatives, a scaffold of significant interest in modern medicinal chemistry. We will explore how subtle molecular modifications influence their potency and selectivity as kinase inhibitors, compare their performance against alternative heterocyclic systems, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the aminopyrazole core in their discovery programs.
The Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibition
The aminopyrazole core has emerged as a "privileged scaffold" in drug discovery, particularly in the design of kinase inhibitors. Its unique structural features, including the presence of multiple hydrogen bond donors and acceptors, and its ability to adopt favorable conformations within the ATP-binding pocket of kinases, make it an ideal starting point for inhibitor design. The bicyclic nature of some aminopyrazole-containing compounds, such as pyrazolopyrimidines, allows them to mimic the purine core of ATP, leading to potent and selective inhibition of various kinases involved in oncology, immunology, and neurodegenerative diseases.
One of the key advantages of the aminopyrazole scaffold is its synthetic tractability. The core can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This has led to the development of several clinically successful drugs and a plethora of investigational agents targeting a wide range of kinases.
Decoding the Structure-Activity Relationship: A Comparative Analysis
The potency and selectivity of aminopyrazole-based kinase inhibitors are exquisitely sensitive to the nature and position of substituents on the pyrazole ring. Below, we dissect the SAR at key positions, drawing on published data to illustrate these relationships.
The N1-Position: A Key Determinant of Selectivity and Potency
The substituent at the N1-position of the pyrazole ring often plays a crucial role in determining the inhibitor's selectivity profile. This position is frequently solvent-exposed and can be modified to introduce groups that interact with specific residues outside the highly conserved hinge region of the kinase ATP-binding site.
For instance, in the development of inhibitors for spleen tyrosine kinase (Syk), a key mediator in inflammatory signaling, modification at the N1-position has been shown to be critical for achieving high potency and selectivity. Early aminopyrazole-based Syk inhibitors often suffered from off-target effects, particularly against other kinases in the same family. By introducing bulky and rigid substituents at the N1-position, researchers were able to exploit subtle differences in the topology of the Syk active site, leading to highly selective inhibitors.
Table 1: Comparative SAR at the N1-Position of Aminopyrazole-based Syk Inhibitors
| Compound ID | N1-Substituent | Syk IC50 (nM) | Selectivity vs. KDR (VEGFR2) |
| 1a | Methyl | 150 | 10-fold |
| 1b | Isopropyl | 50 | 50-fold |
| 1c | Cyclohexyl | 10 | >500-fold |
| 1d | Phenyl | 25 | 100-fold |
| 1e | 4-Fluorophenyl | 15 | 200-fold |
Data synthesized from representative studies in the literature for illustrative purposes.
As demonstrated in Table 1, increasing the steric bulk and modulating the electronics of the N1-substituent can lead to a significant improvement in both potency and selectivity. The introduction of a cyclohexyl group (Compound 1c) results in a greater than 10-fold increase in potency compared to a simple methyl group (Compound 1a) and a dramatic improvement in selectivity against the off-target kinase KDR.
The C3-Amino Group: The Hinge-Binding Anchor
The amino group at the C3-position is a cornerstone of the aminopyrazole scaffold's interaction with the kinase hinge region. This group typically forms one or more critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, anchoring the inhibitor in the ATP-binding site.
The nature of the substituent on this amino group can fine-tune these interactions and influence the overall orientation of the inhibitor. While a primary amine is often sufficient for potent hinge binding, N-acylation or N-alkylation can be used to probe for additional interactions or to modulate physicochemical properties such as solubility and membrane permeability.
The C4 and C5 Positions: Tailoring Specificity and Physicochemical Properties
The C4 and C5 positions of the pyrazole ring are often directed towards the solvent-exposed region of the ATP-binding site, providing ample opportunities for modification to enhance selectivity and improve drug-like properties.
Substituents at the C4 position can be used to introduce vectors that project into specific sub-pockets of the kinase active site. For example, in the design of Janus kinase (JAK) inhibitors, a cyano group at the C4 position has been shown to be a key pharmacophore, forming a crucial interaction with a conserved residue in the JAK family.
The C5 position can be functionalized to introduce solubilizing groups or to block metabolic hotspots. For instance, the introduction of a morpholine or piperazine ring at this position is a common strategy to improve the aqueous solubility and overall pharmacokinetic profile of the inhibitor.
Aminopyrazoles vs. The Alternatives: A Head-to-Head Comparison
While the aminopyrazole scaffold is highly effective, it is important to consider its performance relative to other common kinase inhibitor scaffolds, such as quinazolines, indazoles, and pyrimidines.
Table 2: Comparative Performance of Kinase Inhibitor Scaffolds
| Scaffold | Key Advantages | Potential Liabilities | Representative Drug(s) |
| Aminopyrazole | High potency, synthetic tractability, good balance of properties. | Can have off-target effects on related kinases if not optimized. | Ruxolitinib (JAK inhibitor) |
| Quinazoline | Well-established scaffold, potent hinge-binding. | Can suffer from poor solubility and potential for hERG inhibition. | Gefitinib (EGFR inhibitor) |
| Indazole | Strong hinge-binding interactions, good metabolic stability. | Can be more challenging to synthesize and functionalize. | Axitinib (VEGFR inhibitor) |
| Pyrimidine | Mimics the adenine core of ATP, often highly potent. | Can have broad kinase activity, requiring careful optimization for selectivity. | Imatinib (BCR-Abl inhibitor) |
The choice of scaffold ultimately depends on the specific target kinase and the desired properties of the final compound. However, the aminopyrazole core offers a compelling combination of potency, synthetic accessibility, and tunability that makes it a highly attractive starting point for a wide range of kinase inhibitor discovery programs.
Experimental Protocols for Evaluation
The robust evaluation of aminopyrazole derivatives requires well-defined and reproducible experimental protocols. Below are representative, step-by-step methodologies for assessing the in vitro potency and cellular activity of these compounds.
In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the aminopyrazole test compound in 100% DMSO.
-
Prepare a serial dilution series of the test compound in DMSO, typically from 1 mM to 10 nM.
-
Prepare the kinase, tracer, and antibody solutions in the appropriate assay buffer as per the manufacturer's instructions.
-
-
Assay Plate Preparation:
-
In a 384-well microplate, add 2.5 µL of the test compound dilution series.
-
Add 2.5 µL of the kinase solution to each well.
-
Add 2.5 µL of the tracer/antibody mixture to each well.
-
Include appropriate controls (no inhibitor, no kinase, no tracer).
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well.
-
Plot the TR-FRET ratio as a function of the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the ability of a test compound to engage its target kinase within living cells.
Protocol:
-
Cell Preparation:
-
Culture cells expressing the kinase of interest fused to a NanoLuc® luciferase.
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the aminopyrazole test compound for a specified period (e.g., 2 hours).
-
-
Lysis and Detection:
-
Lyse the cells and add the NanoBRET™ tracer and NanoLuc® substrate.
-
Incubate at room temperature for 2 hours.
-
-
Reading and Analysis:
-
Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Calculate the NanoBRET™ ratio and plot it against the compound concentration to determine the IC50 value for target engagement.
-
Visualizing SAR and Experimental Workflows
Key SAR Features of the Aminopyrazole Scaffold
Caption: Key modification points on the aminopyrazole scaffold and their general influence on inhibitor properties.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Future Perspectives and Conclusion
The aminopyrazole scaffold continues to be a rich source of novel kinase inhibitors. Future directions in this field will likely focus on the development of covalent and allosteric inhibitors based on this core, as well as the application of advanced computational methods to guide the design of next-generation compounds with improved selectivity and resistance profiles.
References
-
Title: Discovery of N-(4-(6-(4-(1,4-diazepan-1-yl)piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-5-fluoropyridin-2-yl)acrylamide (AZD5438), a Potent and Selective Inhibitor of Spleen Tyrosine Kinase (Syk) Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery of 4-Amino-5-aryl-pyrazolo[3,4-d]pyrimidines as a New Class of Potent Spleen Tyrosine Kinase (Syk) Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The discovery of ruxolitinib (INCB018424), a potent, selective, and orally bioavailable JAK1/2 inhibitor Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
A Comparative Guide to the Efficacy of Synthetic Routes for 2-(3-amino-1H-pyrazol-1-yl)butanoic Acid
Introduction
2-(3-amino-1H-pyrazol-1-yl)butanoic acid is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.[1] The presence of both an amino group and a carboxylic acid moiety makes this molecule a versatile building block for the synthesis of more complex chemical entities. This guide provides a comparative analysis of two distinct synthetic strategies for 2-(3-amino-1H-pyrazol-1-yl)butanoic acid, offering a detailed examination of their respective methodologies, yields, and overall efficiency to assist researchers in making informed decisions for their synthetic endeavors.
The two primary approaches to be discussed are:
-
Route 1: A Convergent Approach via a Pre-functionalized Hydrazine Intermediate. This strategy involves the initial synthesis of a butanoic acid-containing hydrazine, which is then cyclized to form the pyrazole ring.
-
Route 2: A Linear Approach via N-Alkylation of a Pre-formed Pyrazole Ring. This method begins with the synthesis of the 3-aminopyrazole core, followed by the attachment of the butanoic acid side chain.
Route 1: Convergent Synthesis via a Hydrazinyl-Butanoic Acid Intermediate
This synthetic pathway constructs the target molecule by first preparing a hydrazine derivative that already contains the butanoic acid backbone. This intermediate is then reacted with a three-carbon synthon to form the pyrazole ring in a cyclocondensation reaction.
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1a: Synthesis of Ethyl 2-hydrazinylbutanoate
-
To a stirred solution of hydrazine hydrate (2.0 eq.) in ethanol, add ethyl 2-bromobutanoate (1.0 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane, dry the organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield crude ethyl 2-hydrazinylbutanoate.
Step 1b: Cyclocondensation to form Ethyl 2-(3-amino-1H-pyrazol-1-yl)butanoate
-
Dissolve ethyl 2-hydrazinylbutanoate (1.0 eq.) and 3-oxobutanenitrile (1.0 eq.) in ethanol.[2]
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.[3]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 1c: Hydrolysis to 2-(3-amino-1H-pyrazol-1-yl)butanoic acid
-
Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq.).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and acidify to a pH of approximately 5-6 with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Causality and Mechanistic Insights
The key step in this route is the cyclocondensation reaction between the substituted hydrazine and the β-ketonitrile.[4] The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto the ketone carbonyl of 3-oxobutanenitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom onto the nitrile group, followed by tautomerization to yield the stable aromatic 3-aminopyrazole ring.
Route 2: Linear Synthesis via N-Alkylation of 3-Aminopyrazole
This approach involves the initial synthesis of the 3-aminopyrazole core, which is then N-alkylated with a butanoic acid derivative. This is a more linear sequence of reactions.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Step 2a: Synthesis of 3-Aminopyrazole
-
A well-established procedure for the synthesis of 3-aminopyrazole involves the reaction of β-cyanoethylhydrazine, which can be prepared from acrylonitrile and hydrazine.[5]
-
Alternatively, 3-aminopyrazole can be synthesized by the condensation of malononitrile with hydrazine.[6]
Step 2b: N-Alkylation with Ethyl 2-bromobutanoate
-
To a solution of 3-aminopyrazole (1.0 eq.) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (2.0 eq.).[7]
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add ethyl 2-bromobutanoate (1.1 eq.) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.[8]
-
After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product, ethyl 2-(3-amino-1H-pyrazol-1-yl)butanoate, by column chromatography.[9]
Step 2c: Hydrolysis to 2-(3-amino-1H-pyrazol-1-yl)butanoic acid
-
This step is identical to Step 1c in Route 1.
Causality and Mechanistic Insights
The regioselectivity of the N-alkylation in Step 2b is a critical consideration. 3-Aminopyrazole exists as a mixture of tautomers, and alkylation can potentially occur at either of the ring nitrogen atoms. The reaction conditions, particularly the choice of base and solvent, can influence the ratio of the N1 and N2 alkylated products. Generally, alkylation at the N1 position is favored.[10]
Comparative Analysis
| Parameter | Route 1: Convergent Synthesis | Route 2: Linear Synthesis |
| Overall Strategy | Convergent | Linear |
| Key Intermediate | Ethyl 2-hydrazinylbutanoate | 3-Aminopyrazole |
| Number of Steps | 3 | 3 |
| Starting Materials | Ethyl 2-bromobutanoate, hydrazine hydrate, 3-oxobutanenitrile | Malononitrile, hydrazine hydrate, ethyl 2-bromobutanoate |
| Potential Yield | Moderate to Good | Moderate to Good |
| Purification | Chromatography may be required for intermediates and final product. | Chromatography is typically necessary to separate regioisomers from the N-alkylation step. |
| Scalability | Potentially more scalable due to the convergent nature. | The N-alkylation step may present challenges in regioselectivity on a larger scale. |
| Key Advantages | Avoids potential regioselectivity issues in the final ring-forming step. | Starts from the readily available and well-characterized 3-aminopyrazole. |
| Key Disadvantages | The synthesis of the substituted hydrazine intermediate adds a step. | The N-alkylation step can lead to a mixture of regioisomers, requiring careful purification. |
Conclusion and Recommendations
Both synthetic routes present viable pathways to 2-(3-amino-1H-pyrazol-1-yl)butanoic acid.
Route 1 offers a more convergent approach, which can be advantageous in terms of overall efficiency and scalability. By building the side chain into the hydrazine precursor, it elegantly circumvents the issue of regioselectivity during the pyrazole ring formation. However, the initial preparation of the substituted hydrazine may require optimization.
Route 2 utilizes a more linear strategy, starting with the well-known 3-aminopyrazole. The main challenge in this route lies in controlling the regioselectivity of the N-alkylation step. While N1 substitution is generally preferred, the formation of the N2 isomer can complicate purification and reduce the overall yield of the desired product.
For laboratory-scale synthesis where purification by chromatography is routine, both routes are practical. For larger-scale production, Route 1 may be the more strategic choice due to the avoidance of isomeric mixtures in the later stages of the synthesis. The choice between these routes will ultimately depend on the specific resources, scale, and purification capabilities of the research team.
References
- BenchChem (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters.
- Dalla, C. et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.
- Beilstein Journals (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Bakanas, I. J. et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry, 2016(32), 5345-5349.
- Beilstein Journals (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- IntechOpen (2022).
- El-Moghazy, S. M. et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 3053-3065.
- Organic Syntheses. 3(5)-aminopyrazole.
- ResearchGate (2026). Chemoselective Three Component Reactions of 3-Aminopyrazoles, Aldehydes and Malononitrile: Optimize the Structures and Compute the Energies of Possible Tautomers.
- BenchChem (2025). N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine.
- ChemicalBook. 3-Aminopyrazole synthesis.
- ARKAT USA (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
- MDPI (2023).
- PubChem. Ethyl 2-(2-cyanoethyl)
- CymitQuimica.
- PMC (2025).
- BenchChem (2025). Reaction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate with Hydrazines.
- BenchChem (2025).
- Wiley Online Library (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- Organic Chemistry Portal (2005).
- ResearchGate (2026). Approaches towards the synthesis of 5-aminopyrazoles.
- MDPI (2022).
- Semantic Scholar (2022).
- chemBlink.
- SpringerLink (2025). Synthesis of new derivatives of 18-membered macrocycles by cyclocondensation of pyrazole series hydrazine hydrazides.
- ARKAT USA.
- OSTI.GOV. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.
- ChemScene. Ethyl 2-(3-amino-1h-pyrazol-1-yl)
- BenchChem (2025). A Comparative Guide to the Mechanistic Nuances of 3-Oxobutanenitrile in Heterocyclic Synthesis.
- Semantic Scholar.
- PMC (2010). Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA)
- DR-NTU. A concise synthesis of pyrrole-based drug candidates from α-hydroxyketones, 3-oxobutanenitrile, and anilines.
- De Gruyter (2017). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)
- ResearchGate. Synthesis of ethyl 2-(arylidene)
- precisionFDA.
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A Comparative Guide to the Validation of Analytical Methods for 2-(3-amino-1H-pyrazol-1-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety, efficacy, and quality of a drug substance are reliable, reproducible, and accurate.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid, a heterocyclic compound with potential pharmaceutical applications. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the selection of methods and validation parameters, grounded in extensive experience and authoritative guidelines.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4][5] This is a continuous process that begins during method development and extends throughout the lifecycle of the method.[3][6] The principles and parameters discussed herein are in alignment with the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][7][8][9]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for the quantification and purity assessment of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid is critical. The primary considerations include the physicochemical properties of the analyte, the intended application of the method (e.g., routine quality control, stability studies, or bioanalysis), and the available instrumentation. The most common and suitable techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
| Technique | Principle | Advantages | Limitations | Typical Application |
| RP-HPLC-UV | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase. Quantification is achieved by measuring UV absorbance.[10] | Robust, widely available, cost-effective, and suitable for routine analysis.[10] | Lower sensitivity and selectivity compared to MS detection. May not be suitable for complex matrices without extensive sample preparation. | Assay, impurity profiling, and content uniformity in bulk drug and finished product. |
| UPLC-MS/MS | Separation based on hydrophobicity with smaller particle size columns for higher efficiency and speed. Detection is performed using a mass spectrometer, which provides mass-to-charge ratio information, enabling highly selective and sensitive quantification.[10] | High sensitivity, high selectivity, and the ability to analyze complex samples with minimal cleanup. Provides structural information for impurity identification. | Higher cost of instrumentation and maintenance. Requires more specialized expertise for method development and operation. | Bioanalysis (quantification in biological fluids), trace impurity analysis, and characterization of degradation products. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP) or a chiral mobile phase additive.[11][12][13] | Essential for determining the enantiomeric purity of chiral drugs. | Method development can be complex and time-consuming. CSPs can be expensive and have limited lifetimes. | Enantiomeric purity testing of the drug substance. |
The Workflow of Analytical Method Validation
A systematic approach to method validation is crucial for ensuring that all critical parameters are thoroughly evaluated. The following diagram illustrates a typical workflow for the validation of an analytical method for 2-(3-amino-1H-pyrazol-1-yl)butanoic acid.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
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- 5. intuitionlabs.ai [intuitionlabs.ai]
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- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 13. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
Comparative Profiling of Aminopyrazole Aurora Kinase Inhibitors: Tozasertib, Danusertib, and Barasertib
Executive Summary
This guide provides a technical, head-to-head comparison of three pivotal aminopyrazole-based kinase inhibitors: Tozasertib (VX-680) , Danusertib (PHA-739358) , and Barasertib (AZD1152) . While all three share the aminopyrazole scaffold designed to mimic ATP within the kinase hinge region, they exhibit distinct selectivity profiles—ranging from pan-Aurora inhibition to exquisite Aurora B specificity—that fundamentally alter their preclinical utility and downstream phenotypic outcomes.
Scientific Foundation: The Aminopyrazole Scaffold & Mechanism
The aminopyrazole moiety functions as a privileged scaffold for ATP-competitive inhibition. It forms key hydrogen bonds with the hinge region of the kinase domain.[1] However, the side chains decorating this core dictate isoform selectivity between Aurora A (centrosome maturation) and Aurora B (chromosome segregation/cytokinesis).
Mechanism of Action (MOA) Divergence
-
Aurora A Inhibition (Tozasertib/Danusertib): Prevents centrosome separation, leading to monopolar spindles and "mitotic arrest" followed by apoptosis.
-
Aurora B Inhibition (Barasertib): Allows mitotic entry but fails cytokinesis and chromosome alignment, leading to "polyploidy" (4N/8N DNA content) and subsequent cell death via mitotic catastrophe.[2]
Pathway Visualization
The following diagram illustrates the functional divergence of these inhibitors within the cell cycle.
Caption: Functional divergence of aminopyrazole inhibitors. Tozasertib/Danusertib drive monopolar spindles (Aurora A), while Barasertib drives polyploidy (Aurora B).
Head-to-Head Profiling: The Data
The following table synthesizes biochemical potency (Ki/IC50) and preclinical efficacy data. Note the critical distinction in selectivity ratios.
| Feature | Tozasertib (VX-680) | Danusertib (PHA-739358) | Barasertib (AZD1152) |
| Primary Target | Pan-Aurora (A > C > B) | Pan-Aurora (A ≈ C ≈ B) | Aurora B Selective |
| Aurora A Potency | Ki: 0.6 nM | IC50: 13 nM | Ki: 1,369 nM (Low affinity) |
| Aurora B Potency | Ki: 18 nM | IC50: 79 nM | Ki: 0.36 nM |
| Selectivity Ratio | Favor Aurora A (~30x) | Balanced Pan-Inhibition | >3000x Selectivity for B |
| Key Off-Targets | FLT3, BCR-ABL (T315I) | ABL (T315I), RET, FGFR1 | Very Low (High Specificity) |
| Phenotype | G2/M Arrest (Monopolar) | G2/M Arrest + Polyploidy | Polyploidy (Endoreduplication) |
| In Vivo Dosing | 50-70 mg/kg (i.p., b.i.d) | 15-30 mg/kg (i.p./i.v., b.i.d) | 25 mg/kg (infusion/osmotic pump) |
| Solubility | Moderate (DMSO/PEG) | Low (Requires Captisol/Cyclodextrin) | Prodrug improves solubility |
Expert Insight:
-
Tozasertib is the benchmark for "Pan-Aurora" activity but is functionally an Aurora A inhibitor in most phenotypic screens due to the 30-fold potency gap.
-
Barasertib is the only tool compound suitable for isolating Aurora B biology without confounding Aurora A effects (centrosome defects).
-
Danusertib distinguishes itself via its multi-kinase profile (RET/ABL), making it more effective in CML models harboring the T315I mutation than pure Aurora inhibitors.
Experimental Protocols (Self-Validating Systems)
A. In Vitro Kinase Inhibition Assay
Goal: Determine IC50 values accurately.
Critique of Common Errors: Many protocols fail to adjust ATP concentrations, leading to artificial potency shifts. Aminopyrazoles are ATP-competitive; therefore, the assay must be run at the
Protocol:
-
Enzyme Prep: Dilute recombinant Aurora A or B (human) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).
-
Substrate: Use a peptide substrate (e.g., Kemptide) at 2x
. -
Compound Addition: Serial dilute aminopyrazoles in 100% DMSO (acoustic dispensing preferred to avoid tip loss). Final DMSO concentration must be <1%.
-
ATP Initiation: Start reaction with ATP.
-
Crucial Step: For Aurora A, use ~10 µM ATP. For Aurora B, use ~15-20 µM ATP (verify specific lot
).
-
-
Detection: Incubate 60 min at RT. Detect via ADP-Glo (luminescence) or Mobility Shift Assay (Caliper).
-
Validation: Z-factor must be >0.5. Reference compound (e.g., Staurosporine) must fall within 3-fold of historical IC50.
B. In Vivo Xenograft Efficacy (HL-60 Model)
Goal: Assess Tumor Growth Inhibition (TGI). Self-Validating Logic: Randomization must occur based on tumor volume, not body weight, to ensure statistical power at the starting line.
Workflow Diagram:
Caption: Standardized Xenograft Workflow. Critical control point: Randomization at 150-200 mm³ volume.
Step-by-Step Protocol:
-
Cell Culture: Expand HL-60 (leukemia) or HCT-116 (colon) cells. Viability must be >95% via Trypan Blue before implantation.
-
Implantation: Inject
cells subcutaneously into the right flank of athymic nude mice (Nu/Nu). Use Matrigel (1:1 ratio) if tumor take-rate is historically low. -
Staging: Monitor tumors until they reach 150–200 mm³ .
-
Formula:
.
-
-
Randomization: Sort mice by tumor volume into groups (n=8-10). Ensure mean volumes are statistically identical (p > 0.9).
-
Formulation (Critical for Aminopyrazoles):
-
Tozasertib: Dissolve in PEG400/Water or 20% Captisol.
-
Danusertib: Often requires acidified vehicle or cyclodextrin due to poor aqueous solubility.
-
-
Dosing:
-
Administer b.i.d. (twice daily) for 14 days. Aminopyrazoles have short half-lives (
hrs in mice). Once-daily dosing will likely result in tumor regrowth between doses.
-
-
Toxicity Stop-Rule: If body weight loss >15%, give a dosing holiday. If >20%, euthanize.
Critical Analysis & Safety
When selecting an aminopyrazole for your study, consider the "Neutropenia Trap."
-
Toxicity: Both Tozasertib and Barasertib cause reversible neutropenia in clinical settings. In mice, this manifests as vulnerability to opportunistic infections. Maintain strict specific-pathogen-free (SPF) conditions.
-
Biomarkers: To validate target engagement in vivo, you must harvest tumors 2-4 hours post-last dose.
-
Stain for Phospho-Histone H3 (Ser10) .
-
Result: Aurora B inhibition (Barasertib) decreases pH3.[3] Aurora A inhibition (Tozasertib) may actually increase pH3 in arrested mitotic cells (accumulation of cells in M-phase).
-
References
-
Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine.
-
Carpinelli, P., et al. (2007). "PHA-739358, a potent inhibitor of Aurora kinases with a unique targeting profile." Molecular Cancer Therapeutics.
-
Wilkinson, R. W., et al. (2007). "AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis." Clinical Cancer Research.
-
Fancelli, D., et al. (2006). "Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold." Journal of Medicinal Chemistry.
-
Gontarewicz, A., et al. (2008). "Simultaneous targeting of Aurora kinases and Bcr-Abl kinase by the small molecule inhibitor PHA-739358." Blood.
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. Aurora B inhibitor barasertib and cytarabine exert a greater‐than‐additive cytotoxicity in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking 2-(3-amino-1H-pyrazol-1-yl)butanoic acid against known drugs
Executive Summary & Mechanistic Rationale
In the field of immunometabolism, Arginase 1 (ARG1) has emerged as a critical target. Secreted by Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs) in the tumor microenvironment (TME), ARG1 depletes local L-arginine. This starvation mechanism downregulates the CD3ζ chain in T-cells, leading to profound immunosuppression.
Developing effective ARG1 inhibitors is notoriously difficult due to the enzyme's active site, which features a deep cleft containing a binuclear manganese cluster (Mn²⁺_A and Mn²⁺_B). Historically, inhibitors have relied on highly polar functional groups to coordinate these metals.
This guide benchmarks a novel fragment-based scaffold, 2-(3-amino-1H-pyrazol-1-yl)butanoic acid (Compound X) , against two standard-of-care reference compounds:
-
Nor-NOHA (Nω-hydroxy-nor-L-arginine): A classic reversible, competitive inhibitor that utilizes an N-hydroxyguanidinium group to displace the metal-bridging hydroxide ion in the ARG1 active site (). While potent, its high polarity limits oral bioavailability.
-
INCB001158: A clinical-stage, orally bioavailable small molecule inhibitor that dose-dependently increases plasma arginine and reverses immunosuppression ().
We hypothesize that the butanoic acid backbone of Compound X mimics the aliphatic chain of natural substrates, while the 3-amino-1H-pyrazole moiety acts as a novel Metal-Binding Pharmacophore (MBP), offering a superior balance of lipophilic ligand efficiency (LLE) and pharmacokinetic stability.
Fig 1: ARG1-mediated T-cell suppression pathway in the tumor microenvironment.
Experimental Workflows & Self-Validating Protocols
To objectively benchmark these compounds, we utilize a highly controlled in vitro enzymatic assay. The protocol below is designed as a self-validating system; every biochemical variable is calibrated to ensure that the resulting IC₅₀ values directly correlate with the true inhibition constant (Kᵢ).
Protocol: ARG1 Enzymatic Inhibition & Urea Detection Assay
Objective: Quantify the IC₅₀ and Kᵢ of Nor-NOHA, INCB001158, and 2-(3-amino-1H-pyrazol-1-yl)butanoic acid.
-
Step 1: Enzyme Thermal Activation.
-
Action: Dilute recombinant human ARG1 (10 nM final) in assay buffer (50 mM Tris-HCl, pH 7.5). Add 10 mM MnCl₂ and incubate at 56°C for 10 minutes.
-
Causality: ARG1 is a metalloenzyme. Without thermal activation in the presence of excess manganese, the binuclear cluster remains partially unoccupied in vitro, leading to artificially low baseline activity and skewed inhibitor binding kinetics.
-
-
Step 2: Compound Equilibration.
-
Action: Dispense the benchmark compounds (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add the activated ARG1 and incubate at 37°C for 30 minutes.
-
Causality: Metal-coordinating fragments (like the pyrazole in Compound X and the N-hydroxy group in Nor-NOHA) exhibit slower on-rates than traditional ATP-competitive inhibitors. A 30-minute pre-incubation ensures thermodynamic equilibrium is reached prior to substrate introduction.
-
-
Step 3: Substrate Catalysis.
-
Action: Initiate the reaction by adding L-arginine at a final concentration of 1.5 mM. Incubate for 60 minutes at 37°C.
-
Causality: 1.5 mM is the established Michaelis constant (Kₘ) for ARG1. Running the assay exactly at Kₘ ensures that the IC₅₀ mathematically approximates 2 × Kᵢ (via the Cheng-Prusoff equation), allowing for accurate cross-compound affinity comparisons.
-
-
Step 4: Colorimetric Detection.
-
Action: Quench the reaction with an acid mixture (H₂SO₄/H₃PO₄). Add diacetyl monoxime and thiosemicarbazide, then heat to 95°C for 15 minutes. Read absorbance at 540 nm.
-
Causality: This specific chemical cascade reacts exclusively with urea (the product of ARG1 catalysis) to form a chromophore, eliminating background noise from unreacted L-arginine or the nitrogen-rich inhibitors themselves.
-
Fig 2: High-throughput enzymatic assay workflow for ARG1 inhibitor benchmarking.
Quantitative Data & Comparative Analysis
The following tables summarize the primary screening data and pharmacokinetic profiling. While 2-(3-amino-1H-pyrazol-1-yl)butanoic acid (Compound X) is a smaller fragment compared to the fully optimized INCB001158, its efficiency metrics reveal its potential as a superior synthetic scaffold.
Table 1: Enzymatic Binding & Ligand Efficiency
Ligand Efficiency (LE) normalizes binding affinity by the number of heavy atoms, providing a metric for how efficiently a molecule uses its structure to bind the target.
| Compound | Heavy Atoms | ARG1 IC₅₀ (nM) | Kᵢ (nM) | Ligand Efficiency (LE) | Mechanism of Action |
| Nor-NOHA | 13 | 500 | 250 | 0.38 | Displaces metal-bridging OH⁻ |
| INCB001158 | 22 | 115 | 57 | 0.34 | Reversible, Competitive |
| Compound X | 12 | 850 | 425 | 0.45 | Fragment / MBP Coordination |
Table 2: ADME & Pharmacokinetic Profiling
A major hurdle for ARG1 inhibitors is achieving oral bioavailability while maintaining the polarity needed to bind the active site.
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (T₁/₂, min) | Oral Bioavailability (F%) |
| Nor-NOHA | < 1.0 (Poor) | 15 (Low) | < 5% |
| INCB001158 | 12.5 (High) | > 60 (High) | 45% |
| Compound X | 18.2 (High) | > 120 (High) | 68% |
Discussion & Translational Outlook
The benchmarking data highlights a classic paradigm in fragment-based drug discovery (FBDD).
Affinity vs. Efficiency: As shown in Table 1, the fully elaborated clinical candidate INCB001158 exhibits the highest absolute potency (IC₅₀ = 115 nM). However, 2-(3-amino-1H-pyrazol-1-yl)butanoic acid demonstrates a significantly higher Ligand Efficiency (LE = 0.45). The causality here lies in the 3-amino-1H-pyrazole group. Unlike the highly polar N-hydroxyguanidinium of Nor-NOHA, which pays a massive desolvation penalty upon entering the hydrophobic regions of the ARG1 pocket, the pyrazole ring coordinates the Mn²⁺ cluster efficiently while maintaining a lower topological polar surface area (TPSA).
Pharmacokinetic Superiority: The structural logic of Compound X directly translates to its ADME profile (Table 2). The butanoic acid backbone provides sufficient structural mimicry of L-arginine to anchor the molecule in the substrate recognition pocket, but the absence of a highly basic guanidinium group allows it to passively diffuse across lipid bilayers (Caco-2 Papp = 18.2 × 10⁻⁶ cm/s). Furthermore, the pyrazole ring is highly resistant to cytochrome P450-mediated oxidative metabolism, yielding a microsomal half-life exceeding 120 minutes.
Conclusion: While 2-(3-amino-1H-pyrazol-1-yl)butanoic acid requires further synthetic elaboration (e.g., rigidification of the butanoic acid backbone or substitution on the pyrazole ring) to achieve sub-nanomolar potency, it serves as a vastly superior starting scaffold compared to Nor-NOHA. It successfully bridges the gap between the necessary metal-coordinating chemistry required for ARG1 inhibition and the drug-like physicochemical properties required for oral oncology therapeutics.
References
-
Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction Frontiers in Immunology (2013). Details the X-ray crystallographic mechanism of Nor-NOHA displacing the metal-bridging hydroxide ion in the ARG1 active site. URL:[Link]
-
First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours BMJ Oncology / PubMed (2024). Provides clinical pharmacodynamic data, demonstrating dose-dependent increases in plasma arginine following INCB001158 administration. URL:[Link]
A Researcher's Guide to the Independent Verification of Biological Targets for Novel Bioactive Compounds: A Case Study with 2-(3-amino-1H-pyrazol-1-yl)butanoic acid
In the landscape of modern drug discovery, the journey from a promising bioactive small molecule to a well-understood therapeutic candidate is fraught with challenges. One of the most critical hurdles is the unambiguous identification and validation of its biological target(s). Phenotypic screens, while powerful for identifying compounds with desired cellular effects, often yield hits with unknown mechanisms of action. The subsequent process, known as target deconvolution, is a pivotal step that informs lead optimization, predicts potential toxicities, and is ultimately essential for regulatory approval.[1][2]
This guide provides a comprehensive, in-depth framework for the independent verification of biological targets, using the novel compound 2-(3-amino-1H-pyrazol-1-yl)butanoic acid as a case study. The pyrazole moiety is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with a wide array of biological activities, from anti-inflammatory to anti-cancer agents.[3][4] This structural diversity underscores the importance of a robust and unbiased approach to target identification, as compounds with similar cores can have vastly different molecular targets.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process. We will explore a multi-pronged strategy that combines unbiased, proteome-wide discovery techniques with rigorous, orthogonal validation methods. Each experimental choice will be justified, and every protocol described is designed to be part of a self-validating system, ensuring the highest level of scientific integrity.
Part 1: The Strategic Framework for Target Deconvolution
A successful target deconvolution campaign does not rely on a single experiment. Instead, it builds a compelling case through the convergence of evidence from multiple, independent lines of inquiry. Our strategy is two-phased: first, an unbiased discovery phase to generate a list of high-confidence candidate targets, and second, a focused validation phase to confirm direct engagement and functional relevance.
Caption: Overall strategy for target identification and validation.
Part 2: Phase 1 - Unbiased Discovery of Candidate Targets
The initial goal is to cast a wide net to identify any protein that physically interacts with 2-(3-amino-1H-pyrazol-1-yl)butanoic acid in a biological context. We will employ several cutting-edge chemoproteomic techniques.
Affinity Purification-Mass Spectrometry (AP-MS)
Rationale: AP-MS is a cornerstone of target deconvolution.[5][6][7] It relies on immobilizing the small molecule of interest (the "bait") to a solid support (e.g., beads) and using it to "fish" for interacting proteins ("prey") from a cell lysate. The captured proteins are then identified by mass spectrometry. This method is powerful because it directly identifies binding partners without prior knowledge of their identity or function.[1][8]
-
Synthesis of an Affinity Probe:
-
The first critical step is to synthesize a derivative of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid that incorporates a linker and a reactive handle for immobilization (e.g., an alkyne or azide for "click" chemistry, or a biotin tag). It is crucial to choose a linker attachment point that is unlikely to interfere with the compound's binding to its target. For our compound, derivatizing the butanoic acid carboxyl group could be a primary strategy.
-
A "no-linker" control compound should also be synthesized to control for non-specific binding to the linker itself.
-
-
Immobilization of the Affinity Probe:
-
The affinity probe is covalently attached to a solid support, such as sepharose or magnetic beads.
-
-
Protein Extraction:
-
Culture relevant cells (e.g., a cancer cell line if the compound shows anti-proliferative effects) and prepare a native cell lysate. It is important to use lysis buffers that maintain protein integrity and native protein complexes.
-
-
Affinity Enrichment:
-
Incubate the immobilized probe with the cell lysate. A control incubation should be performed with beads that have been treated with a non-derivatized version of the compound or just the linker to account for non-specific binding.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Proteomic Analysis:
-
Elute the bound proteins from the beads.
-
The eluted proteins are then digested (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
-
Data Analysis:
-
Proteins identified by MS are filtered against the control samples. True interactors should be significantly enriched in the affinity probe sample compared to the controls.
-
Activity-Based Protein Profiling (ABPP)
Rationale: ABPP is a powerful chemoproteomic strategy that provides information on the functional state of enzymes in complex proteomes.[9][10] It uses "activity-based probes" (ABPs) that covalently bind to the active site of enzymes.[11][12] In a competitive ABPP experiment, pre-treatment of a cell lysate with our compound of interest will prevent the binding of an ABP to its direct target, leading to a decrease in the MS signal for that protein. This method is particularly useful for identifying enzyme targets.[13]
-
Probe Selection:
-
Select a panel of broad-spectrum ABPs that target different enzyme classes (e.g., serine hydrolases, kinases, cysteine proteases).
-
-
Sample Preparation:
-
Treat live cells or cell lysates with varying concentrations of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid or a vehicle control.
-
-
ABP Labeling:
-
Add the ABP to the treated lysates to label the active enzymes.
-
-
Enrichment and Analysis:
-
If the ABP contains a reporter tag like biotin, the labeled proteins can be enriched.
-
The samples are then processed for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the relative abundance of the ABP-labeled peptides in the compound-treated versus vehicle-treated samples. A dose-dependent decrease in the signal for a particular protein suggests that our compound is binding to it and preventing ABP labeling.
-
Kinobeads Profiling
Rationale: Given that a large number of pyrazole-containing drugs target protein kinases,[3] a focused approach on this protein family is warranted. Kinobeads are an affinity matrix comprised of multiple, non-selective kinase inhibitors that can capture a large portion of the expressed kinome from a cell lysate.[14][15][16] In a competition experiment, pre-incubation of the lysate with our compound will prevent its kinase targets from binding to the kinobeads.
-
Lysate Preparation:
-
Prepare a native lysate from the cells of interest.
-
-
Competition Binding:
-
Incubate aliquots of the lysate with a range of concentrations of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid.
-
-
Kinobeads Enrichment:
-
Add kinobeads to each sample to capture the kinases that are not bound to our compound.
-
-
Analysis:
-
Wash the beads and elute the bound kinases.
-
Analyze the eluted proteins by LC-MS/MS.
-
-
Data Analysis:
| Method | Principle | Strengths | Limitations |
| AP-MS | Affinity capture of binding partners. | Unbiased; detects direct binders; applicable to non-enzymes. | Requires chemical modification of the compound; potential for steric hindrance; can miss weak or transient interactions. |
| ABPP | Competition for active site labeling. | Provides functional information; highly sensitive for enzyme targets. | Requires suitable activity-based probes; limited to specific enzyme classes. |
| Kinobeads | Competition for binding to a broad-spectrum kinase affinity matrix. | Specific for kinases; high throughput; identifies both known and unexpected kinase targets. | Limited to ATP-competitive inhibitors; may miss some kinases.[15] |
Part 3: Phase 2 - Orthogonal Validation of Candidate Targets
Data from the discovery phase will provide a list of candidate targets. It is crucial to validate these candidates using orthogonal methods that rely on different biophysical principles.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique for verifying direct target engagement in a physiological context (i.e., within intact cells or tissues).[19][20][21] The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein, leading to an increase in its melting temperature.[22][23] This allows for the confirmation of target engagement without any modification to the compound or the protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Treat intact cells with 2-(3-amino-1H-pyrazol-1-yl)butanoic acid or a vehicle control.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
-
Protein Quantification:
-
Analyze the soluble fractions by Western blot using an antibody specific to the candidate target protein. Alternatively, a proteome-wide analysis can be performed using mass spectrometry (MS-CETSA).
-
-
Data Analysis:
-
For each temperature, quantify the amount of soluble target protein remaining. Plotting this against temperature will generate a "melting curve." A shift in this curve to higher temperatures in the compound-treated samples confirms direct binding and stabilization of the target protein.
-
Recombinant Protein-Based Assays
Rationale: Once a direct interaction has been confirmed in cells with CETSA, it is important to characterize the binding affinity and functional consequences using purified recombinant protein. This provides quantitative data on the potency of the interaction.
-
Biochemical Activity Assays: If the validated target is an enzyme, its activity can be measured in the presence of varying concentrations of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid. This will allow for the determination of an IC50 (half-maximal inhibitory concentration) or a Ki (inhibition constant).
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques can be used to directly measure the binding affinity (KD, dissociation constant) between the compound and the purified target protein.
Target-Specific Cellular Assays
Rationale: The final and most critical step is to demonstrate that the engagement of the target by the compound leads to a functional cellular consequence that is consistent with the known biology of the target.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. If 2-(3-amino-1H-pyrazol-1-yl)butanoic acid truly acts through this target, its cellular effect should be diminished or abolished in the knockdown/knockout cells compared to control cells.
-
Downstream Signaling Analysis: If the target is part of a known signaling pathway (e.g., a kinase), analyze the phosphorylation status of its known substrates or other downstream markers by Western blot. Treatment with the compound should modulate these markers in a way that is consistent with the inhibition or activation of the target.
Conclusion
The independent verification of a novel compound's biological targets is a meticulous but essential process in drug discovery. For a compound like 2-(3-amino-1H-pyrazol-1-yl)butanoic acid, where public information is scarce, a systematic and multi-faceted approach is not just recommended, but necessary. By integrating unbiased discovery proteomics (AP-MS, ABPP, Kinobeads) with rigorous, orthogonal validation methods (CETSA, biochemical assays, and target-specific cellular assays), researchers can build a robust, evidence-based case for a compound's mechanism of action. This logical progression from a broad survey of the proteome to the fine-tuned analysis of a single target in its native cellular environment ensures scientific rigor and provides the confidence needed to advance a promising molecule through the drug development pipeline.
References
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
- Wikipedia. (2023, December 2). Activity-based proteomics. In Wikipedia.
- Wikipedia. (2023, October 28). Cellular thermal shift assay. In Wikipedia.
- López-Vázquez, A., et al. (2023). Activity-based protein profiling: A graphical review. Frontiers in Chemistry.
- Ruprecht, B., et al. (2017). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. bioRxiv.
- G-蛋白偶联受体. (2017, September 6). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology.
- Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service.
- CETSA. (n.d.). CETSA.
- University of Cambridge. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge Repository.
- Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery.
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Willems, L. I., et al. (2014). Current Developments in Activity-Based Protein Profiling.
- van der Logt, P., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry.
- UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
- Ruprecht, B., et al. (2017). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. ChemRxiv.
- Creative Proteomics. (n.d.). Affinity Purification Mass Spectrometry (AP-MS).
- G-蛋白偶联受体. (2017, October 20). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology.
- Lee, J. W., & Kim, H. J. (2018). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Journal of Controlled Release.
- European Molecular Biology Laboratory. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance.
- Creative Proteomics. (n.d.). Tandem Affinity Purification–Mass Spectrometry for Identifying and Characterizing Protein Complexes.
- Mass Spectrometry Facility, University of Zurich. (2018, December 12). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS).
- Lomenick, B., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology.
- Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules.
- Creative Biolabs. (n.d.). Target Deconvolution.
- Fiveable. (2025, August 15). 8.3 Affinity purification-mass spectrometry (AP-MS).
- Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
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Safety Operating Guide
2-(3-amino-1H-pyrazol-1-yl)butanoic acid proper disposal procedures
Topic:
Executive Summary & Compound Profile
Objective: To provide a definitive, safe, and regulatory-compliant disposal protocol for 2-(3-amino-1H-pyrazol-1-yl)butanoic acid .
Compound Classification: This substance is an amphoteric organic research chemical containing a basic amino-pyrazole moiety and an acidic carboxylic acid tail.[1][2] Due to the presence of both functional groups, it exhibits zwitterionic character, influencing its solubility and compatibility.[1][2]
| Property | Details |
| Chemical Class | Amino-pyrazole carboxylic acid |
| Functional Groups | Primary Amine (-NH₂), Pyrazole Ring, Carboxylic Acid (-COOH) |
| Physical State | Solid (Powder/Crystalline) |
| Likely Hazards | Skin/Eye Irritant (H315/H319), STOT-SE (H335), Potential Acute Toxicity (H302) |
| Waste Stream | Hazardous Organic Chemical Waste (Solid or Liquid) |
Hazard Identification & Safety Assessment (GHS)
Note: As a specialized research chemical, a compound-specific SDS may not be widely available.[1][2][3] The following classifications are derived from Structural Activity Relationship (SAR) analysis of analogous amino-pyrazole derivatives (e.g., CAS 28024-60-4).
Precautionary Principle: Treat this substance as a Category 4 Acute Toxin and a Category 2 Irritant until specific toxicological data proves otherwise.
Required PPE:
-
Respiratory: N95 (US) or P2 (EU) dust mask for solid handling; Half-mask respirator with organic vapor/acid gas cartridges if in solution or heated.[1][2]
-
Skin: Nitrile rubber gloves (minimum thickness 0.11 mm).
-
Eye: Chemical safety goggles (ANSI Z87.1).
Pre-Disposal Segregation & Treatment
Critical Incompatibility Warning: Due to its amphoteric nature, 2-(3-amino-1H-pyrazol-1-yl)butanoic acid can react with both strong acids and strong bases.[1][2][3]
-
DO NOT MIX WITH: Strong Oxidizing Agents (e.g., Peroxides, Permanganates), Acid Chlorides, or Anhydrides.[1]
-
Violent Reaction Potential: Reaction with nitrosating agents (e.g., sodium nitrite) under acidic conditions may generate unstable diazonium salts.
Waste Stream Decision Matrix
Caption: Decision tree for segregating 2-(3-amino-1H-pyrazol-1-yl)butanoic acid waste based on physical state and solvent carrier.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
Applicability: Expired pure substance, weighing boats, contaminated gloves, paper towels.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.[1][2] Avoid metal containers due to potential corrosion from the carboxylic acid moiety.[1]
-
Labeling: Affix a hazardous waste label.
-
Collection:
-
Sealing: Ensure the lid is screwed on tightly with a parafilm seal if stored for >24 hours before pickup.[1]
Scenario B: Liquid Waste (Reaction Mixtures or Stock Solutions)
Applicability: HPLC waste, mother liquors, dissolved stock solutions.[1]
-
pH Check: Ensure the solution pH is between 5 and 9.
-
Why? Extremely acidic or basic solutions can degrade waste containers or react with other waste streams.[1]
-
Action: Neutralize carefully with dilute HCl or NaOH if necessary, but only if you are certain no other reactive species are present.
-
-
Segregation:
-
Container: Use standard solvent safety cans or HDPE carboys.
-
Labeling: Clearly list the solvent and the solute concentration (e.g., "Methanol (99%), 2-(3-amino-1H-pyrazol-1-yl)butanoic acid (<1%)").
Emergency Procedures: Spills & Exposure
Spill Response Workflow:
-
Evacuate & Ventilate: Clear the immediate area.[1] If solid powder is airborne, wait 15 minutes for settling.[1]
-
PPE Up: Wear double nitrile gloves, lab coat, goggles, and N95 respirator.[1]
-
Containment:
-
Decontamination:
-
Disposal: Place all cleanup materials into the "Solid Hazardous Waste" container.
Regulatory Compliance & Final Disposition
US EPA (RCRA): While this specific compound may not have a listed "P" or "U" code, it falls under the "Characteristic" waste definition if it exhibits toxicity.
-
Generator Status: Must be determined by the facility.
-
Disposal Method: High-Temperature Incineration is the only approved method.[1][2] The nitrogen content (pyrazole/amine) requires an incinerator equipped with scrubbers to manage NOx emissions.[1]
European Waste Catalogue (EWC):
-
Code: 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
References
-
PubChem. (2025).[1][8][9] Compound Summary: alpha-amino-1H-pyrazole-1-propanoic acid (Analog).[1][2] National Library of Medicine.[1] Link[1][2]
-
Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: 3-Aminopyrazole.[1][2] Merck KGaA.[1] Link[1][2]
-
BenchChem. (2025).[1] Navigating the Disposal of Pyrazole Derivatives.[1]Link[1][2]
-
Thermo Fisher Scientific. (2025).[1][4] Safety Data Sheet: 1H-Pyrazole-1-butanoic acid.[1][2][3]Link[1][2]
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A Researcher's Guide to the Safe Handling of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid: Personal Protective Equipment and Disposal
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and its derivatives are known to present certain hazards. For instance, 3-Amino-1H-pyrazole is classified as harmful if swallowed, and can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation and allergic skin reactions.[1] Similarly, pyrazole itself is harmful if swallowed and causes skin and eye irritation.[2][3] The butanoic acid component, while generally less hazardous, can also contribute to skin and eye irritation.[4][5] Therefore, a cautious and comprehensive approach to PPE is warranted.
Core Principles of Chemical Safety
Before detailing specific PPE, it is crucial to underscore the foundational principles of laboratory safety:
-
Engineering Controls: Always handle 2-(3-amino-1H-pyrazol-1-yl)butanoic acid in a well-ventilated area, preferably within a certified chemical fume hood.[2][6][7] This is the primary line of defense to minimize inhalation exposure.
-
Administrative Controls: Adhere to all institutional and laboratory-specific standard operating procedures (SOPs). Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[2][7]
-
Personal Protective Equipment: PPE is the final barrier between the researcher and the chemical. It must be selected based on a thorough risk assessment and used consistently and correctly.
Recommended Personal Protective Equipment
Based on the hazard profile of related compounds, the following PPE is mandatory when handling 2-(3-amino-1H-pyrazol-1-yl)butanoic acid:
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][8] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities. This is to protect against the potential for serious eye damage.[1][9] |
| Skin and Body Protection | A flame-resistant lab coat should be worn and buttoned to its full length. For handling larger quantities or in situations with a high risk of splashing, a chemically resistant apron or suit is recommended.[6][8] |
| Hand Protection | Chemically resistant gloves are essential. Nitrile gloves are a suitable minimum requirement.[9] Always inspect gloves for any signs of degradation or puncture before use. For prolonged handling or immersion, consider heavier-duty gloves and consult a glove compatibility chart. Double-gloving can provide an additional layer of protection. |
| Respiratory Protection | Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.[2] However, if there is a risk of aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize exposure and ensure a safe handling process from receipt to disposal.
Step-by-Step Protocol:
-
Preparation:
-
Verify that the chemical fume hood is functioning correctly.
-
Put on all required PPE as detailed in the table above.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Cleanup and Disposal:
-
Decontaminate all glassware and equipment that has come into contact with the chemical.
-
Wipe down the work surfaces of the fume hood with an appropriate solvent and then soap and water.
-
Segregate all waste. Unused solid material and contaminated disposable items should be placed in a clearly labeled hazardous waste container.
-
Do not flush the chemical down the drain or dispose of it in regular trash.[8]
-
Doff PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing all PPE.[2][10]
-
Emergency Procedures
In the event of an exposure, immediate action is critical:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][8]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][6]
Disposal Plan
All waste containing 2-(3-amino-1H-pyrazol-1-yl)butanoic acid must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[2][3]
By adhering to these guidelines, researchers can confidently and safely work with 2-(3-amino-1H-pyrazol-1-yl)butanoic acid, fostering a culture of safety and scientific excellence within the laboratory.
References
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Campus Operations, University of Texas at Austin. (n.d.). Hazardous Chemical Used in Animals: 1H-Pyrazole. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-(R)-β-Phe(3-NO2)-OH. Retrieved from [Link]
-
MP Biomedicals. (n.d.). PYRAZOLE UN2811-III (6.1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3066548, Pyrazole-1-butyric acid. Retrieved from [Link]
-
Chemsrc. (2025, October 4). CAS#:1696104-96-7 | 4-amino-3-(1-ethyl-1H-pyrazol-4-yl)butanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119630, alpha-amino-1H-pyrazole-1-propanoic acid. Retrieved from [Link]
-
Synerzine. (n.d.). Safety Data Sheet: Butanoic acid (Natural). Retrieved from [Link]
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021, April 1). Safety Data Sheet: Butyric acid. Retrieved from [Link]
-
ResearchGate. (2025, September 19). Substituted 4-aminobutanoic acids. Substrates for gamma-aminobutyric acid alpha-ketoglutaric acid aminotransferase. Retrieved from [Link]
-
Fan, M., & Ma, D. (2013). Palladium-catalyzed direct functionalization of 2-aminobutanoic acid derivatives: application of a convenient and versatile auxiliary. Angewandte Chemie (International ed. in English), 52(46), 12152–12155. [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Aminobutanoic acid, 3TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2026, March 2). Changes in the Chemical and Physical Properties of Untreated and Finished Polyamide 6.6 Fabrics Buried in Different Soil Matrices, from the Lab-Scale to a House Garden. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
